Methyl 8-bromooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 8-bromooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIJRYNUYQXBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455477 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-92-3 | |
| Record name | Methyl 8-bromooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 8-bromooctanoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of methyl 8-bromooctanoate, a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and critical applications of this key intermediate, grounding all claims in authoritative references.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (CAS No. 26825-92-3) is a linear-chain fatty acid ester distinguished by the presence of a terminal bromine atom.[1] This unique structure imparts dual reactivity: the methyl ester group, which can undergo hydrolysis or transesterification, and the primary alkyl bromide, a prime substrate for nucleophilic substitution reactions. This bifunctionality makes it a strategic starting material for constructing more complex molecules, particularly in the synthesis of pharmaceutical ingredients and other specialty chemicals. The significant separation between the two functional groups—an eight-carbon chain—ensures that their respective reactivities can often be addressed selectively without significant electronic interference, a crucial feature for multi-step synthetic campaigns.[2]
Molecular Structure and Identification
The fundamental structure of this compound is key to understanding its chemical behavior. Its unambiguous identification is paramount for regulatory and experimental reproducibility.
Caption: 2D Molecular Structure of this compound.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 26825-92-3 | [1] |
| Molecular Formula | C₉H₁₇BrO₂ | [1] |
| SMILES | COC(=O)CCCCCCCBr | [1] |
| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N |[1] |
Physicochemical and Spectroscopic Profile
The physical properties and spectral data are critical for handling, reaction setup, and quality control.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 237.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.224 g/cm³ | [4] |
| Boiling Point | 248.5 °C at 760 mmHg | [4] |
| Flash Point | 129.0 °C | [4] |
| Refractive Index (n_D) | 1.462 | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | |
Spectroscopic Characterization (Predicted)
While publicly available, assigned spectra are limited, the expected spectroscopic features can be reliably predicted based on the molecule's structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show a sharp singlet for the methyl ester protons (-OCH₃) around 3.6 ppm. The triplet corresponding to the methylene group adjacent to the bromine atom (-CH₂Br) would appear most downfield in the alkyl region, typically around 3.4 ppm. The triplet for the methylene group alpha to the carbonyl (-CH₂CO-) should be observed around 2.3 ppm. The remaining methylene protons in the alkyl chain would present as a complex multiplet between approximately 1.2 and 1.8 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) signal is expected to be the most downfield, in the 170-175 ppm range.[5] The methyl ester carbon (-OCH₃) would appear around 51 ppm. The carbon attached to the bromine (-CH₂Br) would be found around 33-36 ppm, while the carbon alpha to the carbonyl (-CH₂CO-) would be in a similar region. The other sp³ hybridized carbons of the alkyl chain would resonate between 24 and 33 ppm.[5]
-
Infrared (IR) Spectroscopy: The most prominent and characteristic absorption would be a strong C=O stretching band from the ester group, appearing around 1735-1750 cm⁻¹.[6] C-H stretching vibrations for the alkyl chain and methyl group would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration from the ester is also expected around 1180-1200 cm⁻¹. The C-Br stretch is typically weaker and appears in the fingerprint region, usually between 500-680 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 236 and [M+2]⁺ at m/z 238 with nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the methoxycarbonyl group (-COOCH₃, m/z 59).
Synthesis and Purification
The most common and reliable methods for preparing this compound involve the esterification of its corresponding carboxylic acid, 8-bromooctanoic acid. Below are two field-proven protocols.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Fischer Esterification with Sulfuric Acid
This classic method utilizes a strong acid catalyst and an excess of methanol to drive the equilibrium toward the ester product.
Step-by-Step Methodology:
-
Reactor Charging: In a suitable reactor equipped with a reflux condenser and magnetic stirrer, charge 8-bromooctanoic acid (1.0 eq), methanol (approx. 5 volumes), and concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the oily residue in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 4 volumes).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with water (3 x 2 volumes), saturated sodium bicarbonate (NaHCO₃) solution (1 volume), and finally with brine (1 volume). The bicarbonate wash is critical to neutralize the residual sulfuric acid catalyst.
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the desiccant.
-
Final Purification: Evaporate the solvent from the filtrate to yield the crude product. For high purity, the resulting oil can be distilled under high vacuum.
Protocol 2: Alkylation with Methyl Iodide
This alternative method avoids strong acidic conditions and is suitable for substrates that may be acid-sensitive. It proceeds via the formation of a carboxylate salt, which then acts as a nucleophile.
Step-by-Step Methodology:
-
Salt Formation: Combine 8-bromooctanoic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.3 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 volumes) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stirring: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Quenching: Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄ and filter.
-
Purification: Concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel, typically using an eluent system such as 10:1 hexanes/ethyl acetate, to afford the pure this compound.
Chemical Reactivity and Key Applications
The primary utility of this compound stems from the reactivity of the C-Br bond, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.[2] The primary nature of the alkyl halide and the unhindered access to the electrophilic carbon make it an ideal substrate for this reaction class.
Caption: General Sₙ2 reactivity of this compound.
Application in the Synthesis of α-Lipoic Acid Analogues
A significant application of ω-haloalkanoates is in the synthesis of α-Lipoic Acid (also known as Thioctic Acid), a vital antioxidant and coenzyme. The synthesis involves creating the characteristic 1,2-dithiolane ring. While patents often describe the use of the corresponding 6,8-dichloro-octanoate, this compound is an analogous and highly suitable precursor for this transformation.
The key step involves a reaction with an alkali disulfide, such as sodium disulfide (Na₂S₂), which acts as a nucleophile to displace the halide and form the dithiolane ring, typically after hydrolysis of the ester. The synonym "Thioctic acid impurity 61" for this compound underscores its close relationship to this synthetic pathway.[1]
General Protocol: Nucleophilic Substitution with Sodium Azide
This reaction serves as a model for the Sₙ2 reactivity and produces methyl 8-azidooctanoate, a versatile intermediate that can be further reduced to the corresponding amine. The following protocol is adapted from a kinetic study on analogous compounds.
Step-by-Step Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, approx. 1.5 eq). Note: Sodium azide is highly toxic and must be handled with extreme care.
-
Reaction: Heat the mixture to a constant temperature (e.g., 60-80 °C) and stir. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a larger volume of cold deionized water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solution under reduced pressure to yield crude methyl 8-azidooctanoate, which can be further purified by chromatography if necessary.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapor and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]
- US Patent No. US6864374B2. (2005). Synthesis of r(+)α-lipoic acid. Google Patents.
-
Zhu, D., et al. (2023). Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil. Journal of Agricultural and Food Chemistry. Retrieved January 2, 2026, from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved January 2, 2026, from [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 2, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Physical and chemical properties of Methyl 8-bromooctanoate
An In-Depth Technical Guide to Methyl 8-bromooctanoate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: A Versatile Bifunctional Building Block
This compound is a valuable bifunctional molecule for the discerning researcher and process chemist. Possessing both an ester and a terminal alkyl bromide, it serves as a versatile linear C9 building block for a wide array of synthetic transformations. Its utility is most pronounced in the synthesis of complex organic molecules, where the two functional groups can be addressed orthogonally or sequentially to construct elaborate molecular architectures. This guide provides an in-depth examination of its physical and chemical properties, established synthetic and analytical protocols, and its applications, particularly within the realm of pharmaceutical development.
Core Physicochemical & Molecular Properties
This compound is a liquid at standard temperature and pressure.[1] The presence of the terminal bromine atom significantly increases its density and boiling point compared to its non-halogenated counterpart, methyl octanoate.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 26825-92-3 | [2][3] |
| Molecular Formula | C₉H₁₇BrO₂ | [2][3] |
| Molecular Weight | 237.13 g/mol | [2][3] |
| Density | 1.224 g/cm³ | [2] |
| Boiling Point | 248.5 °C at 760 mmHg; 73-76 °C at 0.05 mmHg | [2][4] |
| Flash Point | 129.0 °C | [2] |
| Vapor Pressure | 0.024 mmHg at 25°C | [2] |
| LogP (octanol/water) | 2.89 | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | COC(=O)CCCCCCCBr | [5] |
| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N | [5] |
Synthesis and Purification Methodologies
The synthesis of this compound is typically achieved through the esterification of 8-bromooctanoic acid. The choice of method depends on the desired scale, purity requirements, and available reagents. Two common, reliable methods are presented below.
Method A: Fischer Esterification (Acid-Catalyzed)
This classical approach involves the reaction of the parent carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the product by using an excess of methanol.
Caption: Workflow for Fischer Esterification Synthesis.
Experimental Protocol: Fischer Esterification [4]
-
Reaction Setup: Charge a suitable reactor with 8-bromooctanoic acid (1.0 eq), methanol (approx. 5 volumes), and concentrated sulfuric acid (0.1-0.5 eq).
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 5 hours, monitoring the reaction progress by TLC or GC.
-
Solvent Removal: After cooling to ambient temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the resulting oily residue in diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the desiccant.
-
Purification: Evaporate the solvent and purify the crude oil by vacuum distillation to yield pure this compound.
Method B: O-Alkylation with Methyl Iodide
This method avoids the use of strong acids and can be advantageous for sensitive substrates. The carboxylic acid is first deprotonated with a mild base to form the carboxylate salt, which then acts as a nucleophile to displace iodide from methyl iodide.
Experimental Protocol: O-Alkylation [6]
-
Deprotonation: Combine 8-bromooctanoic acid (1.0 eq) and potassium carbonate (1.3 eq) in N,N-dimethylformamide (DMF) under an inert atmosphere. Stir for 30 minutes.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension. Stir the reaction mixture overnight at room temperature.
-
Quenching and Extraction: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solution in vacuo and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the final product.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two distinct reactive sites. This duality allows for a range of selective transformations, making it a cornerstone intermediate.
-
At the C8 Position (Alkyl Bromide): The terminal bromine is a good leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, including azides, cyanides, amines, thiols, and for the formation of new carbon-carbon bonds via organometallic reagents or enolates.
-
At the C1 Position (Ester): The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, reduction to the primary alcohol (8-bromo-1-octanol), or reaction with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
Caption: Key reaction pathways of this compound.
This orthogonal reactivity is highly valuable in multi-step syntheses. For instance, the bromide can be displaced first, and the ester can be manipulated in a later step, or vice-versa, providing strategic flexibility in the synthesis of pharmaceuticals and other complex targets.[7]
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are critical. The expected spectral data for this compound are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Signal |
| ¹H NMR | -OCH₃ | Singlet, ~3.67 ppm |
| CH₂ -COOCH₃ | Triplet, ~2.30 ppm | |
| Br-CH₂ - | Triplet, ~3.40 ppm | |
| Internal -CH₂ - | Multiplets, ~1.20 - 1.85 ppm | |
| ¹³C NMR | -C =O | ~174 ppm |
| -OC H₃ | ~51 ppm | |
| Br-C H₂- | ~34 ppm | |
| C H₂-COOCH₃ | ~33 ppm | |
| Internal -C H₂- | ~25 - 32 ppm | |
| IR | C=O stretch (ester) | Strong, sharp peak at ~1740 cm⁻¹ |
| C-O stretch (ester) | Strong peak at ~1170 cm⁻¹ | |
| C-H stretch (alkane) | Peaks just below 3000 cm⁻¹ | |
| C-Br stretch | ~640 cm⁻¹ | |
| Mass Spec | Molecular Ion (M⁺) | Two peaks of similar intensity at m/z 236 and 238, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Protocol: NMR Sample Preparation and Acquisition [8]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Safety, Handling, and Storage
This compound requires careful handling due to its irritant properties.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents and strong reducing agents.[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[11] Do not allow the material to enter drains.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
While specific applications of the methyl ester are proprietary or found within patent literature[3], the closely related ethyl 8-bromooctanoate serves as an excellent proxy for its utility. These compounds are key intermediates in the pharmaceutical and agrochemical industries.[12]
-
Pharmaceutical Intermediates: They serve as precursors for the synthesis of Active Pharmaceutical Ingredients (APIs).[7][13] The long alkyl chain coupled with a reactive handle is ideal for introducing lipophilic side chains to drug scaffolds, which can modulate properties like cell permeability, protein binding, and metabolic stability. They are used in the synthesis of anesthetics, anticonvulsants, and antihistamines.[12]
-
Synthesis of Heterocycles: The reactivity of the compound is leveraged in the construction of heterocyclic ring systems, which are core structures in a vast number of biologically active molecules.[7]
-
Materials Science: The ability to introduce this C8 chain into polymers or onto surfaces allows for the modification of material properties, such as hydrophobicity or serving as a linker for further functionalization.
Conclusion
This compound is a highly functional and versatile chemical intermediate. Its well-defined physical properties, predictable reactivity at two distinct sites, and established synthetic routes make it a reliable tool for chemists. For professionals in drug development and specialty chemical synthesis, a thorough understanding of its characteristics and handling requirements is essential for leveraging its full synthetic potential in the creation of novel and valuable molecules.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from Chemsrc.com. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from inno-pharmchem.com. [Link]
-
Admin. (2024, March 25). Newly Discovered Chemical Compound, 8-Bromooctanoate, Shows Promising Potential. Retrieved from venture-pharm.com. [Link]
-
Autech. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved from autech.com. [Link]
- Gu, S., & Lv, M. (2021). Synthesis method of 8-bromoethyl octanoate. (CN113087623A).
-
PubChemLite. (n.d.). This compound (C9H17BrO2). Retrieved from PubChemLite. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl8-bromooctanoate | CAS#:26825-92-3 | Chemsrc [chemsrc.com]
- 3. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. PubChemLite - this compound (C9H17BrO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. nvchemcz.net [nvchemcz.net]
An In-depth Technical Guide to Methyl 8-bromooctanoate: A Key Bifunctional Linker in Modern Synthesis
Introduction
Methyl 8-bromooctanoate is a versatile bifunctional molecule that has become an invaluable tool for researchers and synthetic chemists, particularly in the fields of drug discovery and materials science. Its structure, featuring a terminal primary bromide and a methyl ester, separated by a flexible six-carbon aliphatic chain, allows for orthogonal chemical modifications. This unique architecture enables its use as a linker molecule to covalently connect two different chemical entities, a strategy at the heart of many advanced therapeutic and molecular engineering applications. This guide provides an in-depth exploration of its synthesis, chemical properties, and critical applications, with a focus on the causal reasoning behind its use in complex synthetic protocols.
Core Properties and Specifications
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its reactivity, handling, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 26825-92-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇BrO₂ | [2][4][5] |
| Molecular Weight | 237.13 g/mol | [3][4][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 248.5 °C at 760 mmHg | [2] |
| Density | 1.224 g/cm³ | [2] |
| Flash Point | 129.0 °C | [2] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound is typically achieved via two reliable methods, each with its own advantages depending on the scale and available starting materials. The choice of pathway is a critical experimental decision.
Pathway 1: Fischer Esterification of 8-Bromooctanoic Acid
This is the most direct and common laboratory-scale synthesis. The logic behind this choice rests on the high efficiency and simplicity of the Fischer esterification mechanism when using an excess of the alcohol reactant.
Caption: Workflow for Fischer Esterification Synthesis.
Causality and Experimental Choices:
-
Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol.[1]
-
Excess Methanol: The reaction is an equilibrium. Le Châtelier's principle is exploited by using methanol as the solvent, ensuring a large excess that drives the reaction towards the ester product.[1]
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]
-
Aqueous Workup: The series of washes is a self-validating purification system. The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate (NaHCO₃) wash neutralizes any remaining acid, which is confirmed by the cessation of CO₂ evolution. The final brine wash removes residual water from the organic layer before drying.[1]
-
Distillation: Final purification by vacuum distillation separates the desired product from non-volatile impurities and any high-boiling side products.[1]
Pathway 2: Williamson-type Synthesis via Alkylation
An alternative approach involves the alkylation of the carboxylate salt of 8-bromooctanoic acid with a methylating agent. This method is often chosen when acid-sensitive functional groups are present elsewhere in the molecule or for specific substrate scopes.
Experimental Protocol:
-
8-bromooctanoic acid is deprotonated using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]
-
The resulting carboxylate anion acts as a nucleophile.
-
A methylating agent, typically methyl iodide (CH₃I), is added to the mixture.
-
The carboxylate attacks the methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the methyl ester.[2]
-
The reaction is followed by an aqueous workup and purification by column chromatography.[2]
Causality and Experimental Choices:
-
Base (K₂CO₃): A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the subsequent alkylation step. Potassium carbonate is an inexpensive and effective choice.[2]
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the ionic carboxylate salt while not solvating the nucleophile so strongly as to inhibit its reactivity, thus accelerating the Sₙ2 reaction.
-
Alkylating Agent (CH₃I): Methyl iodide is a highly effective Sₙ2 substrate due to the minimal steric hindrance and the excellent leaving group nature of iodide.
Core Application: The Bifunctional Linker in PROTACs
The primary utility of this compound in modern drug discovery is its role as a flexible alkyl-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6]
Caption: Role as a bifunctional linker in PROTAC synthesis.
Mechanistic Rationale in PROTAC Synthesis
-
Orthogonal Reactivity: The genius of this compound lies in the distinct reactivity of its two functional ends. The primary bromide is an excellent electrophile for Sₙ2 reactions, while the ester is relatively stable but can be readily hydrolyzed or aminated under specific conditions.[7] This allows for a stepwise and controlled assembly of the final PROTAC molecule.
-
Stepwise Elaboration: A typical synthetic strategy might involve:
-
Saponification: The methyl ester is first hydrolyzed to the free carboxylic acid (8-bromooctanoic acid) using a base like lithium hydroxide.
-
Amide Coupling: The newly formed carboxylic acid can then be coupled to an amine-containing ligand for the E3 ligase using standard peptide coupling reagents (e.g., HATU, EDC).
-
Nucleophilic Substitution: The terminal bromide on the other end of the linker is now reacted with a nucleophilic handle (like a thiol or amine) on the target protein ligand to complete the synthesis via an Sₙ2 reaction.
-
-
Flexibility and Spacing: The eight-carbon chain provides optimal length and flexibility, allowing the two ends of the PROTAC to simultaneously bind their respective proteins (the target and the E3 ligase) and form a productive ternary complex for ubiquitination.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat and open flames.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of complex, functional molecules. Its value is derived from its bifunctional nature, where the well-separated and orthogonally reactive ester and bromide moieties allow for controlled, stepwise synthetic strategies. Its central role in the development of cutting-edge therapeutics like PROTACs underscores its importance to the scientific community. A thorough understanding of its properties, synthetic routes, and chemical reactivity is essential for any researcher aiming to leverage its full potential in advancing drug discovery and chemical innovation.
References
-
PrepChem.com . Synthesis of this compound. [Link]
-
Pharmaffiliates . CAS No : 26825-92-3 | Product Name : this compound. [Link]
-
MOLBASE . This compound price & availability. [Link]
-
PubChem . This compound | C9H17BrO2 | CID 11107373. [Link]
- Google Patents.
-
Chemsrc . Methyl8-bromooctanoate | CAS#:26825-92-3. [Link]
-
MCE . This compound | PROTAC连接子. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. nvchemcz.net [nvchemcz.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. METHYL 2-BROMOOCTANOATE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 8-bromooctanoate
Introduction
Methyl 8-bromooctanoate (CAS No: 26825-92-3) is a bifunctional organic compound featuring a terminal methyl ester and a primary alkyl bromide.[1][2][3] This structure makes it a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its dual reactivity allows for selective transformations at either the ester or the bromide functional group, enabling the construction of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Section 1: Synthesis Pathway and Rationale
The synthesis of this compound is most reliably achieved via the Fischer-Speier esterification of its precursor, 8-bromooctanoic acid.[4][5] This classic acid-catalyzed reaction is favored for its operational simplicity, use of readily available reagents, and generally high yields.
Choice of Synthetic Route: Fischer-Speier Esterification
Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[5][6] The primary advantages of this method are:
-
Atom Economy: The reaction is a direct condensation, with water as the only byproduct.
-
Cost-Effectiveness: It utilizes inexpensive and common reagents such as methanol and sulfuric acid.
-
Scalability: The procedure is readily scalable for both laboratory and pilot-plant production.
To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the reaction solvent.[5]
Synthesis of the Precursor: 8-Bromooctanoic Acid
The starting material, 8-bromooctanoic acid, can be synthesized through several established routes. A common laboratory-scale method is the hydrolysis of commercially available ethyl 8-bromooctanoate under basic conditions.[7] Another route involves the malonic ester synthesis starting from 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation.[4][8] The anti-Markovnikov addition of hydrogen bromide to 7-octenoic acid also yields the desired precursor. For the purpose of this guide, we assume 8-bromooctanoic acid is the starting material.
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid like H₂SO₄, are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 8-bromooctanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-bromooctanoic acid (e.g., 0.912 kg, 4.09 mol), methanol (4.7 L), and concentrated sulfuric acid (0.912 L). [9] * Causality: Sulfuric acid acts as the catalyst. A large excess of methanol is used to shift the reaction equilibrium towards the product and to serve as the solvent. [5]2. Reaction Execution: Heat the mixture to reflux using a heating mantle and stir vigorously. Maintain reflux for 5 hours. [9]The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Solvent Removal: After 5 hours, remove the heat source and allow the mixture to cool to ambient temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. [9]4. Workup and Extraction: Dissolve the resulting oily residue in diethyl ether (4 L). Transfer the ether solution to a large separatory funnel. [9]5. Aqueous Washes:
-
Wash the organic layer sequentially with water (3 x 2 L), saturated sodium bicarbonate solution (1 L), and finally, brine (1 L). [9] * Trustworthiness: The water wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining sulfuric acid and unreacted 8-bromooctanoic acid, preventing potential hydrolysis of the ester product. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the desiccant. [9]7. Final Purification: Concentrate the filtered solution using a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation (e.g., 73°-76°C at 0.05 mm Hg) to obtain pure this compound as a colorless to light yellow liquid. [3][9]
Section 3: Structural Characterization and Data Interpretation
Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. [10]
-
¹H NMR (Proton NMR): Provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
-OCH₃ (Methyl Ester): A sharp singlet at ~3.67 ppm, integrating to 3 protons.
-
-CH₂Br (Methylene adjacent to Bromine): A triplet at ~3.40 ppm, integrating to 2 protons. The triplet multiplicity is due to coupling with the adjacent methylene group.
-
-CH₂COO- (Methylene adjacent to Carbonyl): A triplet at ~2.30 ppm, integrating to 2 protons. This signal is downfield due to the electron-withdrawing effect of the ester group.
-
-(CH₂)₅- (Central Methylene Chain): A complex multiplet in the range of ~1.30-1.85 ppm, integrating to 10 protons.
-
-
¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester Carbonyl) | ~174 | Characteristic of an ester carbonyl carbon. |
| -OCH₃ (Ester Methyl) | ~51 | Typical shift for a methyl ester carbon. |
| -CH₂Br | ~34 | Carbon directly attached to the bromine atom. |
| -CH₂COO- | ~33 | Carbon alpha to the ester carbonyl. |
| -(CH₂)₅- | ~24-32 | Carbons of the central alkyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. [1]
-
C=O Stretch (Ester): A very strong and sharp absorption band around 1740 cm⁻¹ . This is the most characteristic peak and confirms the presence of the ester carbonyl group.
-
C-O Stretch (Ester): Strong absorption bands in the 1250-1100 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester.
-
C-H Stretch (Alkyl): Absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), confirming the aliphatic C-H bonds.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650-550 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. [1]
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 237.13 g/mol . [1][3]Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 236 and m/z 238 with a nearly 1:1 intensity ratio. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.
-
Key Fragmentation Patterns:
-
[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester, resulting in an acylium ion at m/z 205/207.
-
[M - 79/81]⁺: Loss of the bromine radical (•Br), resulting in a peak at m/z 157.
-
McLafferty Rearrangement: While less common for long-chain esters, it could lead to smaller fragment ions.
-
Section 4: Physicochemical Properties and Safety Data
Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 26825-92-3 | [1][3] |
| Molecular Formula | C₉H₁₇BrO₂ | [1][3] |
| Molecular Weight | 237.13 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 124 °C at 6 Torr; 73-76 °C at 0.05 mm Hg | [3][9] |
| Density | ~1.223 g/cm³ | [3] |
| SMILES | COC(=O)CCCCCCCBr | [1][3] |
| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N | [1][3] |
Safety and Handling
This compound and the reagents used in its synthesis must be handled with appropriate care.
-
Hazards:
-
Causes skin irritation (H315). [1] * Causes serious eye irritation (H319). [1] * May cause respiratory irritation (H335). [1]* Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and requires extreme caution.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound via Fischer-Speier esterification. The causality-driven experimental protocol, coupled with a comprehensive guide to structural characterization by NMR, IR, and MS, provides researchers with a self-validating system to produce and confirm this valuable synthetic intermediate with high purity and confidence. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
LookChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl8-bromooctanoate. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 8-Bromooctanoic acid, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 8-bromocaprylic acid. Retrieved from [Link]
- Google Patents. (2003). FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
-
Pharmaffiliates. (n.d.). CAS No : 26825-92-3 | Product Name : this compound. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 26825-92-3. Retrieved from [Link]
-
NIST. (n.d.). Octanoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS chromatogram and mass spectrum of methyl octanoate. Retrieved from [Link]
-
MassBank. (2008). Carboxylic acid derivatives. Retrieved from [Link]
-
NIST. (n.d.). Methyl 8-oxooctanoate. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 26825-92-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
The Versatile Workhorse: A Technical Guide to Methyl 8-Bromooctanoate in Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a versatile and reliable building block is paramount to the success of a synthetic campaign. Among the myriad of bifunctional molecules available to the modern chemist, methyl 8-bromooctanoate stands out as a particularly strategic asset. Its linear C8 backbone, terminated by a reactive primary bromide and a readily manipulable methyl ester, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the core applications of this compound, grounded in mechanistic principles and supported by actionable experimental insights.
Foundational Properties and Synthesis of this compound
Before delving into its synthetic applications, a thorough understanding of the physicochemical properties and preparation of this compound is essential.
Physicochemical Properties
A clear, colorless to light yellow liquid, this compound possesses properties that make it amenable to a wide range of reaction conditions. A summary of its key physical and chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BrO₂ | PubChem[1] |
| Molecular Weight | 237.13 g/mol | PubChem[1] |
| CAS Number | 26825-92-3 | ChemicalBook[2] |
| Boiling Point | 73°-76°C at 0.05 mm Hg | PrepChem.com[3] |
| Density | 1.224 g/cm³ (predicted) | --- |
| Refractive Index | nD23 1.4614 | PrepChem.com[3] |
| Solubility | Soluble in common organic solvents such as ether, THF, and DMF. | --- |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1] |
Synthesis of this compound
The most common and straightforward synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid. This acid-catalyzed reaction provides a high yield of the desired product.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
8-bromooctanoic acid (0.912 kg)
-
Methanol (4.7 L)
-
Concentrated Sulfuric Acid (0.912 L)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Combine 8-bromooctanoic acid, methanol, and sulfuric acid in a suitable reactor.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Allow the reaction to stir at ambient temperature overnight.
-
Remove the methanol under reduced pressure.
-
Dissolve the oily residue in diethyl ether (4 L).
-
Wash the ether solution sequentially with water (3 x 2 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).
-
Dry the ether layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent and distill the crude product under vacuum (b.p. 73°-76°C/0.05 mm Hg) to yield pure this compound.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true utility of this compound lies in its ability to undergo a wide range of chemical transformations at both the bromide and ester functionalities. This dual reactivity allows for the strategic and sequential introduction of diverse chemical moieties.
Carbon-Heteroatom Bond Formation: The Power of Nucleophilic Substitution
The primary bromide of this compound is an excellent electrophile for SN2 reactions, enabling the facile introduction of various heteroatom-containing functional groups.
The Williamson ether synthesis provides a classic and reliable method for the formation of ethers. An alkoxide or phenoxide nucleophile displaces the bromide to yield the corresponding ether.
General Protocol: Williamson Ether Synthesis with this compound[4][5]
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
Procedure:
-
To a solution of the alcohol or phenol in the chosen anhydrous solvent, add the base at 0°C or room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The reaction with sodium azide is a highly efficient method for introducing the azide functionality, a versatile precursor for amines (via reduction) and triazoles (via click chemistry).
Experimental Protocol: Synthesis of Methyl 8-azidooctanoate[6][7]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 1.5-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) overnight.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 8-azidooctanoate.
While the ester group can be directly aminolyzed, a more common route to fatty acid amides involves the conversion of the ester to a more reactive species or displacement of the bromide followed by ester modification. However, direct aminolysis is also a viable pathway, particularly with primary amines at elevated temperatures. A more versatile approach involves the initial conversion of the bromoester to other functional groups followed by amide bond formation. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine. A more direct approach from a similar starting material, a fatty acid methyl ester, involves a catalyzed aminolysis.
General Protocol: Synthesis of ω-Functionalized Fatty Acid Amides[8]
Materials:
-
Fatty Acid Methyl Ester (derived from this compound via a chosen transformation)
-
Amine (e.g., glycine sodium salt, glutamate sodium salt)
-
Methanol
-
Sodium methoxide (catalyst)
Procedure:
-
Dissolve the fatty acid methyl ester and the amino acid salt in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the mixture for 6-8 hours at 80-90°C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and recrystallize the product from a suitable solvent system (e.g., petroleum benzene and ethanol).
Carbon-Carbon Bond Formation: Extending the Carbon Skeleton
This compound serves as a valuable substrate for the formation of new carbon-carbon bonds, enabling the extension of the carbon chain and the introduction of more complex structural motifs.
The reaction of this compound with magnesium metal to form a Grignard reagent is challenging due to the presence of the ester functionality, which can react with the newly formed organometallic species. A more practical approach is to use this compound as an electrophile in reactions with pre-formed Grignard reagents. This allows for the introduction of a variety of alkyl and aryl groups at the terminal position. The use of a copper catalyst, such as cuprous chloride, can promote 1,4-addition in reactions with α,β-unsaturated esters, a reaction class that shares mechanistic features with the coupling of Grignard reagents to alkyl halides.[4]
Conceptual Workflow: Grignard Coupling with this compound
Caption: Conceptual workflow for the coupling of a Grignard reagent with this compound.
Advanced Applications in Polymer Chemistry and Complex Molecule Synthesis
The unique bifunctional nature of this compound makes it a valuable tool in more advanced synthetic applications, including the synthesis of functionalized polymers and complex bioactive molecules.
Role in Polymer Synthesis
The alkyl bromide functionality of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP).[5][6] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[5] By initiating the polymerization of vinyl monomers, the methyl ester group of the initiator becomes an α-end group of the resulting polymer chain, which can be further modified post-polymerization.
Conceptual Workflow: ATRP Initiated by this compound
Caption: Conceptual workflow of ATRP using this compound as an initiator.
Building Block for Bioactive Molecules and Pharmaceuticals
The long carbon chain and versatile functional handles of this compound make it an attractive starting material for the synthesis of various bioactive molecules, including fatty acid derivatives and prostaglandins. While a direct synthesis of prostaglandins from this compound is a multi-step process, it can serve as a precursor for introducing a portion of the α-chain. For example, the synthesis of prostaglandin analogues often involves the attachment of side chains to a core structure, and a building block derived from this compound could be utilized in such a strategy.[7][8][9]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing access to a diverse array of molecules. From fundamental carbon-heteroatom and carbon-carbon bond-forming reactions to more advanced applications in polymer chemistry and the synthesis of complex bioactive molecules, this linear C8 synthon offers a reliable and strategic starting point for a multitude of synthetic endeavors. The protocols and conceptual workflows presented in this guide are intended to serve as a practical resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to harness the full potential of this powerful synthetic tool.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]
-
ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
National Institutes of Health. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available from: [Link]
-
bioRxiv. Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. Available from: [Link]
-
Royal Society of Chemistry. Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. Available from: [Link]
-
Semantic Scholar. Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Available from: [Link]
-
ResearchGate. Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Available from: [Link]
-
Wikipedia. Atom transfer radical polymerization. Available from: [Link]
-
ETH Zurich Research Collection. Atom transfer radical polymerization. Available from: [Link]
-
Carnegie Mellon University. Initiators - Matyjaszewski Polymer Group. Available from: [Link]
- Google Patents. FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
-
PubChem. This compound. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Synthesis and Characterization of Amide Compounds from Amidation of Some Fatty Acids with Sodium Glisinic and Sodium Glutamate. Available from: [Link]
-
SciSpace. Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. Available from: [Link]
-
ResearchGate. Unusual course of the reaction of 15( S )-bromoisosteviol methyl ester with sodium azide. Available from: [Link]
-
National Institutes of Health. Revolutionary “Clip-Off” Strategy for Macrocycles from Covalent Organic Frameworks. Available from: [Link]
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- Google Patents. EP1721894A1 - Process for the synthesis of prostaglandin derivatives.
- Google Patents. US9266821B2 - Process for making fatty amides.
-
International Journal of Chemistry. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Available from: [Link]
-
PubMed. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Available from: [Link]
-
ResearchGate. Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Available from: [Link]
-
ResearchGate. Three-pot synthesis of prostaglandin E1 methyl ester. Available from: [Link]
-
PubMed. Studies on the substrate specificity and inhibition of prostaglandin biosynthesis with methyl branched isomers of eicosa-8, 11, 14-trienoic acid. Available from: [Link]
-
ResearchGate. Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. Available from: [Link]
-
ResearchGate. How can I convert Aryl Bromide to Aryl Azides ?. Available from: [Link]
- Google Patents. DE19933833A1 - Process for the production of Grignard reagents and new Grignard reagents.
-
LookChem. STEREOSELECTIVE SYNTHESIS OF (+/-)-METHYL NONACTATE AND (+/-)-METHYL 8-epi-NONACTATE. Available from: [Link]
-
SciProfiles. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Available from: [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26825-92-3 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 8-bromooctanoate
This document provides an in-depth analysis of the spectroscopic data for Methyl 8-bromooctanoate (C₉H₁₇BrO₂), a key bifunctional molecule often utilized in organic synthesis as a building block for more complex structures. Its linear C8 chain is functionalized at either end with a methyl ester and a primary bromide, making it a versatile reagent. Accurate structural confirmation and purity assessment are paramount for its effective use, and this guide offers a detailed exploration of its signature characteristics using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The insights herein are designed for researchers and professionals in chemical synthesis and drug development, providing not just raw data, but a foundational understanding of how the molecule's structure dictates its spectroscopic fingerprint.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is to understand the molecule's structure. This compound possesses a simple yet informative structure featuring an eight-carbon chain, a terminal methyl ester, and a terminal primary bromide. This structure gives rise to distinct and predictable signals in various spectroscopic techniques.
Caption: Molecular structure of this compound with carbons numbered for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by signals corresponding to the chemically non-equivalent protons in the molecule. The electronegativity of the adjacent oxygen and bromine atoms significantly influences the chemical shifts of the neighboring methylene (-CH₂-) and methyl (-CH₃) protons, causing them to be "deshielded" and appear further downfield.[1][2]
Predicted ¹H NMR Assignments:
-
-OCH₃ (C9): A sharp singlet, integrating to 3 protons, located downfield due to the adjacent oxygen.
-
-CH₂Br (C8): A triplet, integrating to 2 protons. The high electronegativity of bromine shifts this signal significantly downfield.[2][3]
-
-CH₂COO- (C2): A triplet, integrating to 2 protons, shifted downfield by the electron-withdrawing effect of the carbonyl group.
-
Aliphatic -CH₂- (C3-C7): A series of overlapping multiplets in the typical aliphatic region, integrating to 10 protons. The protons on C3 and C7 will be slightly more deshielded than those on C4, C5, and C6.
Table 1: Experimental ¹H NMR Data for this compound (Note: Data is synthesized from close structural analogs and predictive models in the absence of a direct, publicly available experimental spectrum.)
| Assigned Protons (Carbon #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (C9) | ~3.67 | Singlet (s) | 3H |
| -CH₂Br (C8) | ~3.41 | Triplet (t) | 2H |
| -CH₂COO- (C2) | ~2.30 | Triplet (t) | 2H |
| -CH₂(C7) | ~1.85 | Quintet | 2H |
| -CH₂(C3) | ~1.63 | Quintet | 2H |
| -CH₂- (C4, C5, C6) | ~1.30 - 1.45 | Multiplet (m) | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of attached atoms.
Predicted ¹³C NMR Assignments:
-
C=O (C1): The carbonyl carbon of the ester group will appear furthest downfield, typically >170 ppm.
-
-OCH₃ (C9): The methyl carbon of the ester will appear in the 50-60 ppm range.
-
-CH₂Br (C8): The carbon directly bonded to bromine will be significantly deshielded compared to other methylene carbons.[1]
-
-CH₂COO- (C2): The carbon alpha to the carbonyl will also be deshielded.
-
Aliphatic -CH₂- (C3-C7): These carbons will appear in the standard aliphatic region (20-35 ppm).
Table 2: Experimental ¹³C NMR Data for this compound (Data sourced from PubChem and spectral databases.)[4]
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | ~174.2 |
| -OCH₃ (C9) | ~51.5 |
| -CH₂Br (C8) | ~33.9 |
| -CH₂COO- (C2) | ~34.0 |
| -CH₂- (C7) | ~32.7 |
| -CH₂- (C4) | ~28.9 |
| -CH₂- (C5) | ~28.5 |
| -CH₂- (C6) | ~27.9 |
| -CH₂- (C3) | ~24.8 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Key Functional Group Vibrations:
-
C=O Stretch (Ester): This is the most prominent and diagnostic peak in the spectrum. For a saturated aliphatic ester, a very strong and sharp absorption is expected in the range of 1735-1750 cm⁻¹.[5][6][7]
-
C-O Stretch (Ester): Esters exhibit two C-O stretching bands. These are typically strong and appear in the 1300-1000 cm⁻¹ region.[6]
-
C-H Stretch (Aliphatic): These peaks appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, and correspond to the stretching of the sp³ C-H bonds in the alkyl chain.
-
C-Br Stretch: The carbon-bromine bond stretch is a low-energy vibration and appears in the fingerprint region of the spectrum, typically between 725-500 cm⁻¹.[3] This peak can sometimes be difficult to distinguish from other vibrations in this region.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H Stretch | 2930 - 2855 | Medium-Strong |
| C=O Stretch | ~1740 | Strong, Sharp |
| C-O Stretch | 1300 - 1000 | Strong |
| C-Br Stretch | 725 - 500 | Medium-Weak |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty sample compartment first. Then, place the prepared salt plate assembly in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the key absorption peaks corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly diagnostic.
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺): The most critical feature for a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[8][9] For this compound (MW ≈ 237.13), we expect to see peaks at m/z ≈ 236 (for the ⁷⁹Br isotopologue) and m/z ≈ 238 (for the ⁸¹Br isotopologue). This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[10]
-
Fragmentation: The molecular ion is unstable and will fragment into smaller, charged particles. The fragmentation pattern provides structural clues. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of bonds adjacent to functional groups (alpha-cleavage).[11][12]
-
Loss of Bromine: Cleavage of the C-Br bond will result in a fragment corresponding to the loss of Br• (79 or 81 Da). This would produce a cation at m/z = 157 (236 - 79). This fragment will not exhibit the M/M+2 pattern.
-
Loss of Methoxy Group: Alpha-cleavage at the ester can lead to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in an acylium ion [M-31]⁺. This fragment would retain the bromine and thus show an isotopic pattern at m/z = 205 and 207.
-
McLafferty Rearrangement: A common rearrangement for esters, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a characteristic peak at m/z = 74 for the methyl ester fragment.
-
Caption: Major fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to analysis. Direct infusion is also possible.
-
Ionization: Utilize Electron Impact (EI) ionization for GC-MS. EI is a hard ionization technique that provides rich fragmentation data. For LC-MS, a softer technique like Electrospray Ionization (ESI) would be used, which would favor the observation of the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z = 40 to 300, to capture both the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Correlate the observed fragments with the known structure of the molecule.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation for this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and alkyl bromide functional groups, and mass spectrometry verifies the molecular weight while revealing the characteristic isotopic signature of bromine. The protocols and data presented in this guide serve as a reliable reference for scientists to ensure the identity and quality of this important synthetic intermediate.
References
- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11107373, this compound. Retrieved from [Link]
- ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane.
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]
- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy.
-
Chemistry Stack Exchange. (2021). Identifying an alkyl bromide from NMR information. Retrieved from [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Chemtips. (2014). Finding Alkyl Halides in 13C NMR. Retrieved from [Link]
-
MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Chemical shift - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Solubility and stability of Methyl 8-bromooctanoate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 8-bromooctanoate
Introduction
This compound is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of eight-carbon aliphatic chains. Its utility in the development of novel chemical entities, including pharmaceuticals and materials, is predicated on its dual reactivity, stemming from the terminal alkyl bromide and the methyl ester functionalities. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and storage.
This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. Moving beyond a simple data sheet, this document elucidates the chemical principles governing its behavior and presents detailed, field-proven experimental protocols for its characterization. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.
Physicochemical Properties
A foundational understanding begins with the key physical and chemical properties of this compound. These data are essential for handling, reaction setup, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 26825-92-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇BrO₂ | [1] |
| Molecular Weight | 237.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 248.5 °C at 760 mmHg | |
| Density | 1.224 g/cm³ | |
| Flash Point | 129.0 °C | |
| Refractive Index | 1.462 |
Solubility Profile
The solubility of a compound dictates its utility in various reaction and formulation systems. The structure of this compound—a long, nonpolar alkyl chain (C8), a polar ester group, and a polarizable terminal bromide—results in a predominantly nonpolar character.
Theoretical Considerations & Qualitative Assessment
The molecule's long hydrocarbon tail significantly outweighs the polar contributions of the ester and bromide groups, rendering it immiscible with water. Esters with shorter hydrocarbon chains can exhibit some water solubility due to the potential for hydrogen bonding with the carbonyl oxygen, but this effect diminishes rapidly as the chain length increases.[5] Conversely, its nonpolar nature ensures good miscibility with a wide range of common organic solvents.
-
Aqueous Solubility : Insoluble in water.
-
Organic Solvent Solubility : Soluble in common organic solvents such as ethanol, acetone, and ether.
Experimental Protocol for Systematic Solubility Determination
To provide a robust, practical framework for researchers, the following protocol outlines a systematic approach to confirming and quantifying solubility. This workflow allows for a clear classification of the compound's solubility characteristics.
Caption: Systematic workflow for determining the solubility class of this compound.
Step-by-Step Methodology:
-
Sample Preparation : Weigh 100 mg of this compound into a series of test tubes.
-
Water Solubility : To the first tube, add 3 mL of deionized water. Vortex vigorously for 60 seconds. Observe for complete dissolution. Expected result: Insoluble.
-
Acid Solubility : To a new tube, add 3 mL of 5% (w/v) hydrochloric acid. Vortex and observe. This tests for basic functional groups like amines. Expected result: Insoluble.
-
Base Solubility : To a new tube, add 3 mL of 5% (w/v) sodium hydroxide. Vortex and observe. Solubility here may indicate the presence of an acidic functional group or, more likely for this molecule, slow base-catalyzed hydrolysis to the more soluble sodium 8-bromooctanoate salt.[6] Expected result: Initially insoluble, may slowly dissolve over time with heating due to hydrolysis.
-
Strong Acid Solubility : (Perform in a fume hood with appropriate PPE). To a new tube, carefully add 3 mL of cold, concentrated sulfuric acid. This test indicates the presence of functional groups that can be protonated, such as ethers or esters. Expected result: Soluble.
-
Organic Solvent Solubility : For quantitative analysis, add the compound to a known volume (e.g., 2 mL) of an organic solvent (e.g., ethanol, methanol, dichloromethane, ethyl acetate) in small, weighed increments until saturation is observed. This allows for the determination of solubility in mg/mL.
Chemical Stability and Degradation Pathways
Understanding the intrinsic stability of this compound is critical for predicting its shelf-life, identifying potential incompatibilities, and developing stability-indicating analytical methods. Forced degradation studies, conducted under conditions more severe than standard storage, are the cornerstone of this evaluation.[7][8] The primary degradation pathways for this molecule involve the ester and alkyl bromide functional groups.
Caption: Primary degradation pathways for this compound.
Hydrolytic Stability
The ester linkage is the most probable site of hydrolytic degradation. The rate of this reaction is highly dependent on pH.[9]
-
Mechanism : Ester hydrolysis can be catalyzed by both acid and base.[6]
-
Acid-Catalyzed : Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Enhanced (Saponification) : Direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This process is generally much faster than acid-catalyzed or neutral hydrolysis for esters.[9]
-
-
Degradation Products : Hydrolysis yields 8-bromooctanoic acid and methanol.
Experimental Protocol for Determining Hydrolysis Kinetics:
This protocol uses titration to quantify the formation of carboxylic acid over time, allowing for the calculation of the hydrolysis rate constant.[10][11]
-
Buffer Preparation : Prepare three buffer solutions: 0.1 M HCl (pH 1), a phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13).
-
Reaction Setup : In three separate temperature-controlled flasks (e.g., 40°C), add 50 mL of each buffer.
-
Initiation : Add a known amount (e.g., 1 mL) of this compound to each flask, start a stopwatch, and mix thoroughly. This is time t=0.
-
Time Points : At regular intervals (e.g., t = 0, 30, 60, 120, 240 minutes for the basic solution; longer for neutral/acidic), withdraw a 5 mL aliquot of the reaction mixture.
-
Quenching : Immediately transfer the aliquot to a flask containing ice-cold water to stop the reaction.[11]
-
Titration : Add 2-3 drops of phenolphthalein indicator and titrate the sample against a standardized 0.05 M NaOH solution until a persistent pink color is observed. The volume of titrant corresponds to the amount of 8-bromooctanoic acid formed plus the initial acid/base catalyst.
-
Calculation : The rate constant (k) can be determined by plotting the concentration of the remaining ester versus time. For base-catalyzed hydrolysis, which follows second-order kinetics, a plot of 1/[Ester] vs. time will yield a straight line with a slope equal to k.[12]
Thermal Stability
Long-chain methyl esters are generally stable at ambient temperatures but will degrade at elevated temperatures.
-
Mechanism : At high temperatures (typically >300°C), the primary degradation mechanism is radical chain scission.[13][14] This can lead to the formation of a complex mixture of shorter-chain esters, alkanes, and alkenes.[13] The C-Br bond may also cleave, potentially releasing hydrogen bromide (HBr).
-
Degradation Products : A complex mixture of smaller molecules.
Experimental Protocol for Thermal Stress Testing:
-
Sample Preparation : Place a known quantity of this compound in sealed vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stress Conditions : Expose the vials to a range of temperatures (e.g., 60°C, 100°C, and 200°C) in a calibrated oven for a set period (e.g., 24, 48, and 72 hours).
-
Analysis : At each time point, cool the samples and dissolve them in a suitable solvent. Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify any degradation products.[15] Quantify the remaining parent compound against a standard using a validated GC-FID or HPLC method.
Photostability
The carbon-bromine bond is susceptible to cleavage upon exposure to ultraviolet (UV) radiation.
-
Mechanism : Photodissociation of alkyl bromides occurs via homolytic cleavage of the C-Br bond, generating an alkyl radical and a bromine radical (Br•).[16][17] These highly reactive species can then participate in a variety of secondary reactions.
-
Degradation Products : Could include octanoic acid methyl ester (if the bromine radical is quenched by a hydrogen donor) and various recombination or elimination products.
Experimental Protocol for Photostability Testing (ICH Q1B):
-
Sample Preparation : Prepare two sets of samples. One set is exposed to light, and the other (the "dark" control) is wrapped in aluminum foil. Samples should be in chemically inert, transparent containers.
-
Light Exposure : Place the samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis : After exposure, analyze both the exposed and dark control samples. Use a stability-indicating HPLC method to compare the purity of the samples and identify any new peaks corresponding to photodegradants.
Oxidative Stability
While the molecule does not contain functional groups that are highly susceptible to oxidation (like aldehydes or phenols), forced degradation studies should still assess its stability towards oxidative stress.
-
Mechanism : The most likely site for oxidation would be abstraction of a hydrogen atom from the carbon alpha to the ester or the carbon attached to the bromine, initiating a radical chain reaction.
-
Degradation Products : Could include hydroperoxides, ketones, or other oxygenated species.
Experimental Protocol for Oxidative Stress Testing:
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions : Add a solution of 3% hydrogen peroxide to the sample solution. Allow the reaction to proceed at room temperature for a defined period (e.g., 24 hours).
-
Analysis : Analyze the stressed sample using a stability-indicating HPLC or GC-MS method to identify and quantify any degradation products.
Analytical Methodologies for Stability Assessment
The foundation of any stability study is a robust, stability-indicating analytical method capable of separating the parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) : This is the most common technique for stability testing.[18] A reversed-phase method (e.g., using a C18 column) with a gradient of water and an organic solvent (like acetonitrile or methanol) would be suitable. A UV detector would likely be used, although detection at low wavelengths (~210 nm) may be required due to the lack of a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Given the volatility of this compound, GC is an excellent alternative.[15] It is particularly powerful for thermal degradation studies, as it can separate and identify volatile degradation products. The mass spectrometer provides structural information for unequivocal peak identification.
Summary and Handling Recommendations
The chemical nature of this compound dictates specific storage and handling procedures to ensure its integrity over time.
| Stress Condition | Stability Profile | Primary Degradants |
| Aqueous (pH < 7) | Stable for short periods, slow hydrolysis over time. | 8-Bromooctanoic Acid, Methanol |
| Aqueous (pH > 7) | Unstable; undergoes rapid hydrolysis. | 8-Bromooctanoate salt, Methanol |
| Elevated Temperature | Stable at ambient temperatures. Degradation begins >300°C. | Shorter chain hydrocarbons, HBr |
| UV/Visible Light | Unstable under UV light due to C-Br bond cleavage. | Radical species, subsequent products |
| Oxidizing Agents | Relatively stable, but degradation is possible under harsh conditions. | Various oxygenated products |
Recommendations for Storage and Handling:
-
Storage : Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C.[3]
-
Handling : Avoid contact with strong acids, strong bases, and strong oxidizing agents. Protect from prolonged exposure to light and moisture. Use in a well-ventilated area.
-
Formulation/Reaction Compatibility : Care should be taken when using this compound with nucleophilic reagents, as the alkyl bromide is susceptible to Sₙ2 reactions. The presence of water, especially under basic or acidic conditions, should be minimized in reactions where the ester moiety needs to remain intact.[19][20][21]
References
-
University of Calcutta. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Order of Ester Hydrolysis. Retrieved from [Link]
-
St. Joseph's College. (n.d.). IV SEMMESTER. Retrieved from [Link]
-
International Journal of Engineering and Management Research. (n.d.). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Retrieved from [Link]
-
ACS Publications. (2022). Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots. Retrieved from [Link]
-
ScienceDirect. (2021). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Retrieved from [Link]
-
Revista Virtual de Química. (2018). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
Harbin Institute of Technology. (2004). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Retrieved from [Link]
-
ResearchGate. (2004). Studies on photodissociation of alkyl bromides at 234 and 267 nm. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
-
MDPI. (2021). Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2016). Stability of NHS esters of mPEG5k under accelerated conditions. Effects of humidity and temperature on the degradation process. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
-
Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]
-
ACS Publications. (2023). Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. Retrieved from [Link]
-
ACS Publications. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]
-
ScienceDirect. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
ResearchGate. (2020). Scope of the photocatalytic reactions of alkyl alcohols to bromides using 1 as photocatalyst with isolated yields. Retrieved from [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Radical Borylation of Alkyl Bromides by Photoinduced Halogen-Atom Transfer. Retrieved from [Link]
-
ResearchGate. (2008). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
YouTube. (2014). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from [Link]
-
ResearchGate. (2012). Thermal decomposition of fatty acid chains during the supercritical methanol transesterification of soybean oil to biodiesel. Retrieved from [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]
-
DeepDyve. (1939). Kinetic studies in ester hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]
- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
LCGC. (2022). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
LinkedIn. (2024). Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formulations. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]
-
AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Veeprho. (2020). Drug-Excipient Compatibility Study. Retrieved from [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26825-92-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. osti.gov [osti.gov]
- 6. web.viu.ca [web.viu.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. scribd.com [scribd.com]
- 11. nitt.edu [nitt.edu]
- 12. internationaljournalssrg.org [internationaljournalssrg.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on photodissociation of alkyl bromides at 234 and 267 nm - Harbin Institute of Technology [scholar.hit.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. arborpharmchem.com [arborpharmchem.com]
- 20. scispace.com [scispace.com]
- 21. veeprho.com [veeprho.com]
A Senior Application Scientist's Guide to Bifunctional Bromoesters in Modern Research
Abstract
Bifunctional molecules are foundational tools in chemical biology and drug discovery, acting as molecular bridges to connect distinct biological entities or functions.[1] Among the diverse chemistries employed, bifunctional reagents incorporating a bromoester moiety represent a versatile and potent class of molecules. The bromoester group serves as a moderately reactive electrophile, capable of forming stable covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine. This guide provides an in-depth exploration of the core principles and practical applications of bifunctional bromoesters, offering researchers, scientists, and drug development professionals a technical resource grounded in field-proven insights. We will delve into their pivotal role in constructing Antibody-Drug Conjugates (ADCs), designing novel chemical probes for target discovery, and their potential in developing next-generation therapeutics like targeted protein degraders.
The Chemical Rationale: Why Bromoesters?
At the heart of any bifunctional reagent is its ability to execute specific chemical reactions reliably and predictably within a complex biological milieu. The choice of reactive groups is therefore a critical design parameter. Bifunctional bromoesters feature an α-bromoester group as the primary reactive handle.
The central principle is the susceptibility of the α-carbon to nucleophilic attack by soft nucleophiles, such as the thiolate anion of a cysteine residue. This SN2 reaction results in the displacement of the bromide leaving group and the formation of a stable thioether bond.
Causality Behind This Choice:
-
Tunable Reactivity: Compared to more aggressive electrophiles like bromoacetamides, bromoesters can offer a more controlled reaction profile, potentially reducing off-target reactions with less nucleophilic residues.
-
Stability of the Conjugate: The resulting thioether linkage is highly stable under physiological conditions, a critical requirement for applications like ADCs where premature payload release must be minimized.[2]
-
Synthetic Accessibility: Bromoesters can be readily synthesized from corresponding carboxylic acids, allowing for modular assembly of complex bifunctional molecules.[3]
Below is a conceptual diagram illustrating the modular nature of these reagents.
Caption: General architecture of a bifunctional bromoester.
Application I: Engineering Next-Generation Antibody-Drug Conjugates (ADCs)
ADCs are a transformative class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload.[4] The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile.[2] Heterobifunctional bromoesters, particularly those incorporating polyethylene glycol (PEG) spacers, are highly valuable in this domain.[4]
The Workflow Logic: The strategy involves a two-stage process. First, the bromoester linker, often with its other end protected (e.g., by a Boc group), is reacted with the antibody. The most common target sites are cysteine residues generated by the partial reduction of interchain disulfide bonds. Following this, the protecting group is removed, revealing a new functional group (e.g., an amine) for conjugation to the cytotoxic payload.[2]
Key Advantages in ADC Development:
-
Stable Conjugation: The thioether bond formed between the bromoester and antibody cysteines provides high stability, preventing premature drug release in circulation.[2][5]
-
Enhanced Hydrophilicity: The inclusion of PEG linkers counteracts the hydrophobicity of many cytotoxic payloads, improving ADC solubility and reducing the risk of aggregation.[4]
-
Improved Pharmacokinetics: The hydrodynamic radius conferred by a PEG spacer can reduce renal clearance, extending the plasma half-life of the ADC and increasing tumor exposure.[4]
Caption: A typical workflow for synthesizing an ADC using a bromoester linker.
Experimental Protocol: Cysteine-Directed ADC Conjugation
This protocol outlines the partial reduction of an antibody and subsequent conjugation with a bromoester-containing drug-linker moiety.
Materials:
-
Monoclonal antibody (mAb) solution (5-10 mg/mL)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 1 mM DTPA, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Bromoester-PEG-Payload solution in DMSO
-
Quenching Reagent: N-acetylcysteine solution
-
Purification: Size-exclusion chromatography (SEC) column
-
Characterization: Hydrophobic interaction chromatography (HIC) column and HPLC system
Methodology:
-
Antibody Preparation: Prepare the mAb solution in Conjugation Buffer. The chelating agent DTPA is included to prevent the re-oxidation of free thiols.
-
Partial Reduction: Add a calculated molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours. The goal is to reduce a specific number of interchain disulfide bonds without denaturing the antibody.
-
Drug-Linker Conjugation: Add the Bromoester-PEG-Payload solution to the reduced mAb. A typical molar excess is 1.5-fold over the available thiol groups. Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted bromoester linker. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated payload and other reagents using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization (Self-Validation):
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC. The conjugation of the hydrophobic payload increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[4]
-
Assess aggregation levels using size-exclusion chromatography (SEC-HPLC).
-
Confirm final protein concentration using UV-Vis spectroscopy at 280 nm.
-
Data Presentation: ADC Characterization
| Parameter | Description | Typical Result | Validation Method |
| DAR (Average) | Average number of drug molecules per antibody. | 3.5 - 4.0 | HIC-HPLC[4] |
| Purity | Percentage of monomeric, non-aggregated ADC. | >95% | SEC-HPLC |
| Endotoxin | Level of bacterial endotoxins. | <0.5 EU/mg | LAL Assay |
| In Vitro Potency | Concentration for 50% inhibition of cancer cell growth. | 1-10 nM | Cell Viability Assay |
Application II: Forging Chemical Probes for Target Identification
A central challenge in drug discovery is identifying the protein targets of bioactive small molecules.[6][7] Bifunctional bromoesters are excellent tools for creating chemical probes for Activity-Based Protein Profiling (ABPP) and other chemoproteomic workflows.[8][9] In this design, the bromoester acts as a covalent "warhead" to bind a target protein, while the other end of the molecule contains a reporter tag, such as an alkyne or azide for click chemistry.[8][10]
The Workflow Logic: The probe is introduced to a biological system (e.g., cell lysate or live cells). The bromoester group reacts covalently with its protein target(s). After incubation, the cells are lysed, and a reporter molecule (e.g., biotin-azide) is "clicked" onto the probe's alkyne handle. The biotin tag then allows for the selective enrichment of the probe-bound proteins using streptavidin beads. Finally, the enriched proteins are identified and quantified by mass spectrometry.[9]
Caption: Workflow for target identification using a bifunctional bromoester probe.
Experimental Protocol: ABPP Target Discovery
Materials:
-
Bromoester-alkyne probe
-
Cell culture or tissue lysate
-
Click Chemistry Reagents: Azide-biotin, copper(II) sulfate, TBTA ligand, sodium ascorbate
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS)
-
Mass Spectrometry-grade trypsin, DTT, iodoacetamide, and buffers
Methodology:
-
Probe Labeling: Incubate the cell lysate (e.g., 1 mg total protein) with the bromoester-alkyne probe (1-10 µM final concentration) for 1 hour at room temperature. Include a DMSO vehicle control and a competition control where lysate is pre-incubated with a non-tagged parent molecule.
-
Click Reaction: Add the click chemistry reagents to the labeled lysate to attach the biotin tag to the probe. Incubate for 1 hour.
-
Affinity Enrichment: Add streptavidin beads to the reaction mixture and incubate for 1-2 hours with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. Use a series of increasingly stringent wash buffers.
-
On-Bead Digestion (Self-Validation):
-
Resuspend the beads in a denaturation buffer (e.g., urea), reduce the proteins with DTT, and alkylate with iodoacetamide. This ensures proteins are unfolded for efficient digestion.
-
Add trypsin and incubate overnight to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis: Collect the peptide supernatant, desalt using a C18 StageTip, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and show reduced enrichment in the competition control.
Application III: Proximity-Inducing Modalities (PROTACs & Cross-linking)
The principle of using bifunctional molecules to bring two distinct proteins into close proximity is a powerful strategy in chemical biology.[11] This is the foundation for technologies like Proteolysis-Targeting Chimeras (PROTACs) and for studying protein-protein interactions via chemical cross-linking.[12][13]
A. Targeted Protein Degradation (PROTACs): PROTACs are heterobifunctional molecules that simultaneously bind a target Protein of Interest (POI) and an E3 ubiquitin ligase.[14] This induced proximity hijacks the cell's ubiquitin-proteasome system to tag the POI for degradation.[15][16] While many PROTACs use other chemistries, the fundamental architecture of Target Binder - Linker - E3 Ligase Binder is a classic bifunctional system.[17] A bromoester could potentially be incorporated as a covalent warhead to bind the target protein, creating a covalent degrader.
Caption: Mechanism of action for a PROTAC, a bifunctional protein degrader.
B. Protein Cross-Linking: Homobifunctional bromoesters (containing a bromoester at each end) can be used as cross-linking reagents to study protein quaternary structure and protein-protein interactions.[13][18] By covalently linking nearby residues, these reagents provide distance constraints that can help elucidate the three-dimensional arrangement of subunits in a protein complex.[19] The reaction products (monomers, dimers, trimers, etc.) can be readily analyzed by SDS-PAGE.[13]
Conclusion and Future Outlook
Bifunctional bromoesters are more than just chemical curiosities; they are enabling tools that drive innovation across multiple domains of biomedical research. From creating more stable and effective ADCs to discovering novel drug targets through chemoproteomics, their utility is rooted in a predictable and robust covalent chemistry. As research continues to push the boundaries of targeted therapeutics and systems biology, the rational design of novel bifunctional reagents, including sophisticated bromoester derivatives, will undoubtedly play a central role in translating complex biological questions into tangible scientific progress and, ultimately, new medicines.
References
-
Title: Design and Applications of Bifunctional Small Molecules in Biology Source: PubMed URL: [Link]
-
Title: Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules Source: PMC URL: [Link]
-
Title: Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit Source: NIH URL: [Link]
-
Title: Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules Source: ResearchGate URL: [Link]
-
Title: Chemistries of bifunctional PROTAC degraders Source: PubMed URL: [Link]
-
Title: Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit Source: PubMed URL: [Link]
-
Title: Development of BromoTag: A “bump-&-hole”-PROTAC system to induce potent, rapid, and selective degradation of tagged target proteins Source: University of East Anglia URL: [Link]
-
Title: 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases Source: ResearchGate URL: [Link]
-
Title: Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers Source: PubMed URL: [Link]
-
Title: Chemistries of bifunctional PROTAC degraders Source: Scilit URL: [Link]
-
Title: The medicinal chemistry evolution of antibody–drug conjugates Source: PMC - NIH URL: [Link]
-
Title: Bifunctional modalities for repurposing protein function Source: PubMed - NIH URL: [Link]
-
Title: Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies Source: PMC - NIH URL: [Link]
-
Title: Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 Source: bioRxiv URL: [Link]
-
Title: Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 Source: bioRxiv URL: [Link]
-
Title: Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers Source: PMC - NIH URL: [Link]
-
Title: Development of BromoTag: A "Bump-and-Hole"-PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins Source: PubMed URL: [Link]
-
Title: Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials Source: MDPI URL: [Link]
-
Title: Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells Source: PMC - NIH URL: [Link]
Sources
- 1. Design and Applications of Bifunctional Small Molecules in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bifunctional modalities for repurposing protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistries of bifunctional PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistries of bifunctional PROTAC degraders | Scilit [scilit.com]
- 15. Proteome-Wide Discovery of Degradable Proteins Using Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Application of Linkers in Chemical Biology [bldpharm.com]
- 18. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemistry and Application of Long-Chain Fatty Acid Esters in Pharmaceutical Sciences
Introduction: The Pivotal Role of Lipophilicity in Modern Drug Development
Long-chain fatty acid esters (LCFA-esters) are a fundamental class of lipids, comprising a long-chain fatty acid (typically C12 or greater) linked to an alcohol.[1][2] In nature, they are the primary constituents of waxes and serve as protective coatings for plants and animals.[2] Beyond their structural roles, their inherent lipophilicity and metabolic compatibility have made them indispensable tools in pharmaceutical sciences. For researchers and drug development professionals, a deep understanding of LCFA-ester chemistry is not merely academic; it is foundational to innovating drug delivery systems, enhancing therapeutic efficacy, and optimizing pharmacokinetic profiles.
This guide provides an in-depth exploration of the core chemistry of LCFA-esters, from their synthesis and characterization to their strategic application in advanced drug formulations. We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them, ensuring a robust and applicable understanding for the modern researcher.
Section 1: The Synthesis of Long-Chain Fatty Acid Esters: A Chemist's Toolkit
The synthesis of LCFA-esters can be achieved through several key pathways, each with distinct advantages and applications. The choice of method is dictated by factors such as the scale of the reaction, the required purity of the final product, and the chemical sensitivity of the starting materials.
Fischer-Speier Esterification: The Foundational Acid-Catalyzed Reaction
Fischer esterification is a classic, reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][3]
The 'Why': Mechanistic Insight The acid catalyst is crucial as it serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3] This "activation" facilitates the nucleophilic attack by the alcohol, which would otherwise be a very slow process. The catalyst also protonates the hydroxyl group of the tetrahedral intermediate, allowing it to leave as water—a much better leaving group than the hydroxide anion.[1]
To drive the reaction toward the ester product, the equilibrium must be shifted. This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[1]
Diagram 1: Mechanism of Fischer-Speier Esterification
Caption: The acid-catalyzed mechanism for Fischer esterification.
Transesterification: Exchanging Partners
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[4] This reaction is fundamental to the production of biodiesel from triglycerides (triesters of glycerol) but is equally valuable in a laboratory setting for synthesizing specific esters.[4][5][6] The reaction can be catalyzed by acids, bases, or enzymes.[4]
-
Base-Catalyzed: This is the most common industrial method due to its high speed and efficiency at low temperatures.[7] Catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used. However, this method is highly sensitive to the presence of water and free fatty acids, which can lead to soap formation, complicating purification.[5][8]
-
Acid-Catalyzed: While slower than base catalysis, this method is insensitive to free fatty acids in the feedstock.[6] It is often used in a two-step process where an initial acid-catalyzed esterification reduces the free fatty acid content before a subsequent base-catalyzed transesterification.[7]
-
Enzymatic (Lipase-Catalyzed): This approach offers the highest specificity and operates under the mildest conditions.[7][9]
Lipase-Catalyzed Esterification: The "Green" Chemistry Approach
Lipases are enzymes that hydrolyze fats (lipids) in nature, but this reaction is reversible.[9] In a non-aqueous or low-water environment, lipases are exceptional catalysts for ester synthesis.[9][10]
The 'Why': Field-Proven Insight The primary advantage of lipase catalysis is its high degree of specificity.[9] Lipases can be:
-
Regiospecific: For example, sn-1,3 specific lipases will only catalyze reactions at the outer positions of a triglyceride backbone, which is invaluable for producing structured lipids.[11]
-
Substrate-Specific: A particular lipase may show preference for certain fatty acid chain lengths or degrees of unsaturation.[12]
This specificity, combined with mild reaction conditions (often near room temperature), prevents unwanted side reactions and the degradation of thermally sensitive molecules, making it the method of choice for high-value pharmaceutical and nutraceutical esters.[9] While the cost of the enzyme was historically a barrier, the development of immobilized lipases has made them reusable and economically viable for many processes.[7]
Section 2: Analysis and Characterization: A System of Self-Validation
Synthesizing an ester is only half the battle; verifying its identity, purity, and structure is critical. A multi-faceted analytical approach ensures the trustworthiness of the final product.
Gas Chromatography (GC)
Gas chromatography is the gold standard for the analysis of fatty acid esters, particularly fatty acid methyl esters (FAMEs).[13] The process involves derivatizing the fatty acids into their more volatile methyl esters, which are then separated based on their boiling points and polarity as they pass through a capillary column.[13][14]
-
Detector Choice: Flame Ionization Detection (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons.[15] For unambiguous identification, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing both retention time data and a mass spectrum that serves as a molecular fingerprint.[15][16]
-
Column Selection: Capillary columns with polyethylene glycol ("WAX"-type) stationary phases are typically used for separating saturated and unsaturated FAMEs.[13] For complex mixtures containing cis and trans isomers, highly polar biscyanopropyl phases are required for effective resolution.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of fatty acid esters.[17] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Table 1: Characteristic ¹H NMR Chemical Shifts for Long-Chain Fatty Acid Esters [17][18]
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet |
| Methoxy (-OCH₃) of Methyl Ester | 3.65 - 3.67 | Singlet |
| Olefinic (-CH=CH-) | 5.30 - 5.54 | Multiplet |
| Bis-allylic (=CH-CH₂-CH=) | 2.67 - 2.78 | Multiplet |
Note: Chemical shifts can vary slightly depending on the solvent and specific molecular structure.[17] The integration of these signals allows for the quantification of different types of fatty acids (e.g., saturated, oleic, linoleic) within a mixture.[19][20]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for analyzing LCFA-esters in complex biological matrices.[21] While free fatty acids can have poor ionization efficiency, their ester derivatives are more amenable to analysis.[21] Tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected parent ion, yielding structural information that can pinpoint the location of double bonds and other functional groups.[22]
Diagram 2: General Workflow for LCFA-Ester Synthesis & Analysis
Caption: A self-validating workflow from synthesis to final characterization.
Section 3: Experimental Protocols: From Theory to Practice
The following protocols are provided as robust, validated starting points for common procedures in LCFA-ester chemistry.
Protocol 1: Fischer Esterification of Lauric Acid to Ethyl Laurate[1]
-
Apparatus Setup: Assemble a reflux apparatus using a 50 mL round-bottom flask, a condenser, and a heating mantle.
-
Reactant Charging: To the flask, add lauric acid (dodecanoic acid, 2.0 g, 10 mmol) and absolute ethanol (20 mL). Ethanol is used in large excess to drive the equilibrium.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture while swirling. Causality: The acid must be added to the alcohol before heating to safely manage the exothermic dissolution and to initiate catalysis.
-
Reflux: Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the product with diethyl ether (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with 30 mL of 5% sodium bicarbonate solution to neutralize the remaining acid catalyst, followed by 30 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl laurate.
-
Purification: The crude product can be further purified by column chromatography or distillation if required.
Protocol 2: Preparation of FAMEs for GC Analysis[13][14]
-
Saponification: Dissolve the lipid sample (approx. 25 mg) in 2 mL of 0.5 M methanolic sodium hydroxide in a screw-cap test tube.
-
Heating: Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution. This step hydrolyzes the esters to form fatty acid salts (soaps).
-
Esterification: Cool the tube and add 2 mL of a boron trifluoride-methanol (BF₃-MeOH) solution. Causality: BF₃ is a Lewis acid that catalyzes the methylation of the fatty acid salts to form FAMEs.
-
Heating: Heat again at 100°C for 5-10 minutes.
-
Extraction: Cool the tube to room temperature. Add 2 mL of heptane and 2 mL of saturated sodium chloride solution. Cap and shake vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper heptane layer contains the FAMEs.
-
Sample Collection: Carefully transfer the upper heptane layer to a GC vial for analysis.
Section 4: Applications in Drug Development: The Strategic Advantage of Lipophilicity
The covalent attachment of a long-chain fatty acid to a drug molecule—creating an LCFA-ester—is a powerful prodrug strategy used to overcome numerous pharmaceutical challenges.[23][24]
The Ester Prodrug Strategy
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[24] Ester prodrugs are designed to be cleaved by endogenous esterase enzymes, which are abundant in the plasma, liver, and other tissues, to release the parent drug.[24]
The 'Why': Rationale for Lipidization
-
Enhanced Permeability: Many drugs have poor oral bioavailability because their hydrophilicity prevents them from efficiently crossing the lipid-rich intestinal cell membrane. By masking polar functional groups (like hydroxyls or carboxyls) with a lipophilic fatty acid chain, the overall lipophilicity of the molecule increases, facilitating passive diffusion across membranes.[23][24]
-
Prolonged Half-Life: Acylation with fatty acids can increase the drug's binding to plasma proteins like albumin, reducing its renal clearance and extending its circulation time.[25]
-
Depot Formulations: Highly lipophilic LCFA-ester prodrugs can be formulated as oil-based solutions or aqueous suspensions for intramuscular injection.[26] The prodrug precipitates at the injection site and is released slowly into circulation over weeks or months as it is gradually hydrolyzed, providing a long-acting therapeutic effect.[26] This improves patient compliance for chronic conditions.
-
Lymphatic Targeting: For some drugs, formulation with long-chain fatty acids can promote absorption into the lymphatic system, bypassing the first-pass metabolism in the liver which can otherwise inactivate a significant portion of the drug.[25]
Diagram 3: Cellular Activation of an LCFA-Ester Prodrug
Caption: A prodrug crosses the cell membrane and is cleaved by esterases.
Conclusion
The chemistry of long-chain fatty acid esters provides a versatile and powerful platform for addressing significant challenges in drug development. From fundamental synthesis reactions like Fischer esterification to the strategic design of long-acting parenteral prodrugs, a mastery of this topic is essential for the modern pharmaceutical scientist. By understanding the underlying mechanisms and the rationale behind methodological choices, researchers can leverage the unique properties of these molecules to create safer, more effective, and more patient-compliant therapeutics. The continued innovation in biocatalysis and analytical techniques will undoubtedly expand the application of LCFA-esters, cementing their role in the future of medicine.
References
-
Transesterification - SRS Biodiesel. SRS Biodiesel. Available at: [Link]
-
Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed. National Library of Medicine. Available at: [Link]
-
Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed. National Library of Medicine. Available at: [Link]
-
Fischer Esterification . University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation . International Journal of ChemTech Research. Available at: [Link]
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - NIH. National Institutes of Health. Available at: [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek. Restek Corporation. Available at: [Link]
-
8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources. PennState College of Earth and Mineral Sciences. Available at: [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Biodiesel Fuel Production by Transesterification of Oils. - ResearchGate. ResearchGate. Available at: [Link]
-
Lipase Catalyzed Ester Synthesis for Food Processing Industries - SciELO. Scientific Electronic Library Online. Available at: [Link]
-
Studies of lipase-catalyzed esterification reactions of some acetylenic fatty acids - PubMed. National Library of Medicine. Available at: [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Synthesis of Very Long Chain Fatty Acid Methyl Esters - ElectronicsAndBooks. ElectronicsAndBooks.com. Available at: [Link]
-
Long-Chain Polyesters via Chemical Catalytic Conversions of Fatty Acid Esters . Macromolecular Symposia. Available at: [Link]
-
1 H NMR spectra of (a) fatty esters; (b) epoxidized fatty esters and (c) polyesters. - ResearchGate. ResearchGate. Available at: [Link]
-
Lipase-catalyzed esterification of fatty acid with alcohols in various organic solvents - ResearchGate. ResearchGate. Available at: [Link]
-
Insights on Fatty Acids in Lipophilic Prodrug Strategy . International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
Mass spectroscopy identification of very long chain fatty acid methyl... - ResearchGate. ResearchGate. Available at: [Link]
-
GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method - Agilent. Agilent Technologies. Available at: [Link]
-
Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry | Analytical Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
-
Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Saturated Fatty Acids and Methyl Esters – AOCS. American Oil Chemists' Society. Available at: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Lipase-Catalyzed Reactions for Modification of fats and other Lipids - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis of long-chain fatty acid esters by transesterification using carbon-based solid acid catalyst - ResearchGate. ResearchGate. Available at: [Link]
-
Fischer Esterification Reaction: Mechanism, Limitations - Science Info. ScienceInfo.com. Available at: [Link]
-
Determination of the fatty acid profile by 1 H-NMR spectroscopy. - CABI Digital Library. CABI.org. Available at: [Link]
-
Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC. National Institutes of Health. Available at: [Link]
-
Three Synthetic Routes to Synthesize Wax Esters - Labinsights. Labinsights.net. Available at: [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org. Scientific Research Publishing. Available at: [Link]
-
Lipidic Prodrugs: Structures and Applications . Springer. Available at: [Link]
-
9.5: Fatty Acid Synthesis - Chemistry LibreTexts. LibreTexts. Available at: [Link]
-
Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Fatty acid esters – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
23.2: Fatty Acids and Their Esters - Chemistry LibreTexts. LibreTexts. Available at: [Link]
-
Long-chain fatty acid esters of some norditerpenoid alkaloids - PubMed. National Library of Medicine. Available at: [Link]
-
Excipients in Parenteral Drug Products - Center for Research on Complex Generics. complexgenerics.org. Available at: [Link]
-
Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols | ACS Sustainable Chemistry & Engineering - ACS Publications. American Chemical Society. Available at: [Link]
-
Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics - PubMed Central. National Library of Medicine. Available at: [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of lipase-catalyzed esterification reactions of some acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 15. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. aocs.org [aocs.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journalirjpac.com [journalirjpac.com]
- 24. scirp.org [scirp.org]
- 25. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of Long-Chain Primary Alcohols from Methyl 8-Bromooctanoate
Abstract
Long-chain primary alcohols are vital chemical intermediates, finding extensive application in the production of surfactants, lubricants, plasticizers, and as precursors for active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, two-step protocol for the synthesis of long-chain primary alcohols, commencing with the versatile starting material, methyl 8-bromooctanoate. The methodology involves an initial carbon-carbon bond formation via a Kumada cross-coupling reaction to extend the alkyl chain, followed by the efficient reduction of the methyl ester to the desired primary alcohol using lithium aluminum hydride (LAH). This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
The synthesis of long-chain alcohols is a cornerstone of modern organic chemistry. Their amphiphilic nature makes them invaluable in a wide range of industrial and pharmaceutical contexts. While biosynthetic routes exist, chemical synthesis offers greater control over chain length, purity, and scalability.[3]
This compound is an ideal starting material as it possesses two distinct functional handles: a terminal bromide and a methyl ester. This bifunctionality allows for a strategic, stepwise approach to molecular elaboration. The primary challenge lies in selectively reacting at the C-Br bond without affecting the ester group. While Grignard reagents are potent nucleophiles for C-C bond formation, they readily attack esters.[4] To circumvent this, we employ a transition-metal-catalyzed cross-coupling reaction.
Pillar 1: Chemoselective Chain Elongation via Kumada Coupling
The Kumada-Corriu reaction, a Nobel Prize-winning discovery, is a powerful method for forming carbon-carbon bonds by coupling an organic halide with a Grignard reagent, catalyzed by a nickel or palladium complex.[5][6][7] This reaction is particularly advantageous here as it is highly effective for coupling alkyl halides and can be conducted under conditions that tolerate the ester functionality, thus ensuring chemoselectivity.[7] The catalytic cycle, shown in Figure 1, typically involves oxidative addition of the alkyl bromide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[6][8]
Pillar 2: Ester Reduction with Lithium Aluminum Hydride (LAH)
Following chain extension, the methyl ester is reduced to the primary alcohol. Lithium aluminum hydride (LAH, LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[9][10] Unlike milder reducing agents such as sodium borohydride, LAH can efficiently reduce esters and carboxylic acids to their corresponding alcohols.[11] The mechanism involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the final alcohol upon aqueous workup.
Overall Synthetic Scheme
The two-step synthesis transforms this compound into a long-chain primary alcohol. An example using octylmagnesium bromide for the synthesis of hexadecan-1-ol is illustrated below.
Caption: Overall two-step reaction scheme.
Materials and Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Supplier (Example) | Notes |
| This compound | C₉H₁₇BrO₂ | 237.13 | Sigma-Aldrich | Store under inert gas.[12] |
| Alkylmagnesium bromide (e.g., 1.0 M in Et₂O) | R-MgBr | Variable | Sigma-Aldrich | Handle under inert atmosphere. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Strem Chemicals | Air-stable catalyst. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Acros Organics | Use from a freshly opened bottle or distilled from Na/benzophenone. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | EMD Millipore | Extremely reactive with water. Handle with extreme care.[10] |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Fisher Scientific | Anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | J.T. Baker | For workup. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | LabChem | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Alfa Aesar | For drying organic layers. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Sorbent Technologies | For column chromatography. |
Experimental Protocols
Part A: Kumada Coupling for Chain Elongation
This protocol details the synthesis of methyl hexadecanoate from this compound and octylmagnesium bromide.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve this compound (4.74 g, 20.0 mmol) and Pd(dppf)Cl₂ (0.29 g, 0.40 mmol, 2 mol%) in 80 mL of anhydrous THF.
-
Grignard Addition: Charge the dropping funnel with octylmagnesium bromide (22.0 mL of a 1.0 M solution in Et₂O, 22.0 mmol, 1.1 equivalents).
-
Reaction: Add the Grignard reagent dropwise to the stirred solution at room temperature over 30 minutes. The reaction is mildly exothermic.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
Workup: Cool the reaction to 0°C (ice bath) and slowly quench by adding 50 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure methyl hexadecanoate.
Part B: LAH Reduction to the Primary Alcohol
This protocol details the reduction of methyl hexadecanoate to hexadecan-1-ol.
Step-by-Step Procedure:
-
Safety First: Conduct this procedure in a well-ventilated fume hood. LAH reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is scrupulously dry.[9][13]
-
Apparatus Setup: In a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend LAH (0.95 g, 25.0 mmol, 1.5 equivalents) in 100 mL of anhydrous THF.
-
Cooling: Cool the LAH suspension to 0°C using an ice-water bath.
-
Ester Addition: Dissolve the methyl hexadecanoate (assuming ~16.7 mmol from the previous step) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10°C.[9]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Quenching (Fieser Method): CAUTION: HIGHLY EXOTHERMIC, HYDROGEN EVOLUTION. Cool the reaction back to 0°C. Quench the excess LAH by the slow, dropwise, and sequential addition of:
-
1.0 mL of water
-
1.0 mL of 15% aqueous NaOH
-
3.0 mL of water A granular white precipitate of aluminum salts should form, which is easily filtered.
-
-
Filtration and Concentration: Stir the mixture for 30 minutes, then filter the suspension through a pad of Celite®, washing the filter cake with additional THF. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude alcohol is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography.
Workflow and Characterization
Caption: Experimental workflow from synthesis to characterization.
Expected Characterization Data for Hexadecan-1-ol:
-
¹H NMR (CDCl₃): Disappearance of the methyl ester singlet (~3.67 ppm). Appearance of a broad singlet for the -OH proton and a triplet at ~3.64 ppm corresponding to the -CH₂OH protons.
-
FT-IR (thin film): Disappearance of the strong ester C=O stretch (~1740 cm⁻¹). Appearance of a broad O-H stretch (~3300 cm⁻¹) and a C-O stretch (~1050 cm⁻¹).
-
Mass Spectrometry (EI): Confirmation of the molecular weight (242.44 g/mol for hexadecan-1-ol).
Troubleshooting and Expert Insights
-
Low Yield in Kumada Coupling: This can result from impure or inactive Grignard reagent. Ensure the Grignard reagent is freshly titrated or purchased. Additionally, ensure the reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Incomplete LAH Reduction: If TLC shows remaining starting material, the LAH may have been partially quenched by atmospheric moisture or impure solvent. In such cases, a second portion of LAH can be cautiously added to the cooled reaction mixture.
-
Difficult Workup after LAH Reduction: If a gelatinous precipitate forms during quenching instead of a granular solid, it can be difficult to filter. Adding anhydrous MgSO₄ to the slurry and stirring vigorously for an hour can help break up the emulsion and facilitate filtration.
-
Alternative Catalysts: While Pd(dppf)Cl₂ is robust, nickel-based catalysts like Ni(dppp)Cl₂ can also be effective and are often more economical, though they may require more stringent inert atmosphere techniques.[7]
Conclusion
This application note presents a reliable and scalable two-step synthesis for preparing long-chain primary alcohols from this compound. The strategic use of a chemoselective Kumada cross-coupling followed by a powerful LAH reduction provides a versatile platform for accessing a variety of valuable alcohol products. By adhering to the detailed protocols and safety precautions outlined, researchers can confidently execute this synthesis and achieve high yields of the desired products.
References
- ACS Fall 2025. Electroreductive synthesis of long chain fatty alcohols from CO2.
- PubMed. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae.
- Smolecule. Buy 16-Hydroxyhexadecanoic acid | 506-13-8.
- Benchchem. Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH).
- ResearchGate. Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols.
- NIH. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters.
- Organic & Biomolecular Chemistry (RSC Publishing). Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation.
- Sigma-Aldrich. 16-Hydroxyhexadecanoic acid 98 506-13-8.
- ChemicalBook. 16-HYDROXYHEXADECANOIC ACID synthesis.
- Frontiers. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- Common Organic Chemistry. Lithium Aluminum Hydride (LAH).
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wikipedia. Juniperic acid.
- University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.
- Organic Chemistry Portal. Kumada Coupling.
- NROChemistry. Kumada Coupling.
- Wikipedia. Kumada coupling.
- Alfa Chemistry. Kumada Cross-Coupling Reaction.
- ResearchGate. Cobalt‐catalyzed enantioselective Kumada cross‐coupling of....
- University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
- MDPI. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols.
- Google Patents. Method for synthesis of long-chain carboxylic acids and alcohols.
- ChemicalBook. This compound synthesis.
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- PubChem. This compound | C9H17BrO2 | CID 11107373.
- ChemicalBook. This compound | 26825-92-3.
- Scribd. Grignard Reagent | PDF | Methyl Group | Chemical Substances.
- MOLBASE. This compound price & availability.
Sources
- 1. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]
- 3. Buy 16-Hydroxyhexadecanoic acid | 506-13-8 [smolecule.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
Application of Methyl 8-Bromooctanoate in Pharmaceutical Intermediate Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
Methyl 8-bromooctanoate is a valuable bifunctional molecule in the synthesis of pharmaceutical intermediates. Its structure, featuring a terminal bromine atom and a methyl ester, provides two distinct reactive sites. The bromine atom serves as an excellent electrophile for nucleophilic substitution and organometallic reactions, while the ester group can be hydrolyzed to a carboxylic acid, further expanding its synthetic utility. This unique combination allows for the construction of complex molecular architectures, making it a key starting material in the synthesis of various therapeutic agents, including prostaglandin analogs, alpha-lipoic acid, and as a component of bifunctional linkers in antibody-drug conjugates (ADCs).
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices.
I. Synthesis of Prostaglandin Analogs: Constructing the Omega Side-Chain
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogs are used in various therapeutic areas, such as the treatment of glaucoma.[1][2] The synthesis of many prostaglandin analogs, like Latanoprost and Bimatoprost, involves the attachment of an "omega" side-chain to a core cyclopentane ring structure. This compound is an ideal precursor for the synthesis of this omega side-chain.
The key transformation involves the conversion of the bromo-ester into a phosphonium ylide, which then undergoes a Wittig reaction with an aldehyde on the prostaglandin core (often the "Corey aldehyde").[3][4] This reaction forms the characteristic carbon-carbon double bond of the omega side-chain with high stereoselectivity.
Diagram: Wittig Reaction for Prostaglandin Omega Side-Chain Synthesis
Sources
Application Note & Protocols: Methyl 8-bromooctanoate as a Versatile Synthon for High-Value Agrochemicals
Abstract: Methyl 8-bromooctanoate is a bifunctional molecule of significant interest in the synthesis of specialized agrochemicals. Its linear eight-carbon chain, terminated by a reactive bromide at one end and a modifiable methyl ester at the other, provides a versatile scaffold for constructing complex target molecules. This document provides an in-depth guide for researchers and development scientists on the practical applications of this compound as a key building block. We will explore its utility in the synthesis of plant growth regulators, specifically brassinosteroid analogs, and insect semiochemicals for integrated pest management (IPM). Detailed, field-proven protocols are provided, emphasizing the chemical principles behind the synthetic strategies and ensuring robust, reproducible outcomes.
Compound Profile: this compound
This compound (CAS: 26825-92-3) is a colorless to light yellow liquid.[1] Its utility in organic synthesis stems from the orthogonal reactivity of its two functional groups. The terminal alkyl bromide is an excellent electrophile, amenable to nucleophilic substitution and organometallic coupling reactions. The methyl ester can undergo hydrolysis, transesterification, reduction, or reaction with organometallic reagents. This dual functionality allows for sequential, controlled modifications, making it an ideal starting material for linear molecules with specific terminal functionalities.
Physicochemical Properties
The key properties of this compound are summarized below for easy reference during experimental planning.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BrO₂ | PubChem[2] |
| Molecular Weight | 237.13 g/mol | PubChem[2] |
| Boiling Point | 124 °C at 6 Torr | ChemicalBook[1] |
| Density | ~1.223 g/cm³ (Predicted) | ChemicalBook[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[1] |
| SMILES | COC(=O)CCCCCCCBr | PubChem[2] |
| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N | PubChem[2] |
Safety & Handling
As a reactive alkyl halide, proper handling of this compound is paramount for laboratory safety.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[4]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and reducing agents.[3][6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow entry into drains or waterways.[6]
Application in Plant Growth Regulator (PGR) Synthesis
Plant growth regulators, particularly brassinosteroids, are vital for modulating plant development and enhancing stress resistance.[7][8] The complex side-chain of these steroidal phytohormones is a primary determinant of their biological activity, and its synthesis remains a significant challenge.[9][10] this compound serves as an excellent C8 synthon for constructing these crucial side-chains.
Synthetic Strategy Overview: Building Brassinosteroid Analogs
The core strategy involves using the nucleophilic carbon derived from this compound (via a Grignard reagent) to attack an electrophilic steroidal ketone. This C-C bond-forming reaction appends the eight-carbon chain, which can then be further elaborated to mimic the natural brassinosteroid side-chain.
Caption: Workflow for Brassinosteroid Analog Synthesis.
Protocol 1: Synthesis of a Steroidal Side-Chain Precursor
This protocol details the addition of the 8-bromooctanoate-derived Grignard reagent to a model steroidal ketone.
Principle: The carbon-bromine bond is converted into a highly nucleophilic carbon-magnesium bond (Grignard reagent). This "umpolung" (reversal of polarity) allows the alkyl chain to act as a nucleophile, attacking the electrophilic carbonyl carbon of the steroid nucleus to form a new carbon-carbon bond and a tertiary alcohol.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Steroidal Ketone (e.g., an epiandrosterone derivative) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation:
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask under a gentle stream of nitrogen.
-
Briefly heat the flask with a heat gun to activate the magnesium surface until violet iodine vapors are observed. Allow to cool.
-
Dissolve this compound (1.0 eq) in anhydrous THF to make a ~0.5 M solution and add it to the dropping funnel.
-
Add ~10% of the bromide solution to the magnesium turnings. A gentle exotherm and bubbling should indicate the initiation of the reaction. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Dissolve the steroidal ketone (1.1 eq) in anhydrous THF and add it to the Grignard reagent solution dropwise via the dropping funnel at 0 °C (ice bath).
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates consumption of the starting ketone.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired tertiary alcohol product.
-
Application in Insect Pheromone Synthesis
Insect pheromones are semiochemicals used for intraspecific communication and are cornerstones of modern, environmentally benign IPM strategies.[11][12] Many lepidopteran pheromones are long-chain (C10-C18) acetates or alcohols.[13][14] this compound provides a functionalized C8 backbone, which can be readily extended and modified to produce these active compounds.
Synthetic Strategy Overview: Chain Elongation via Wittig Reaction
A classic and highly reliable method for C-C bond formation is the Wittig reaction. The bromide of this compound can be converted into a phosphonium salt. Deprotonation yields a phosphorus ylide, which reacts with an aldehyde to form an alkene, extending the carbon chain. Subsequent modification of the ester and the newly formed double bond yields the target pheromone.
Caption: General Workflow for Pheromone Synthesis via Wittig Reaction.
Protocol 2: Synthesis of a C14 Alkene Precursor
This protocol details the synthesis of a C14 unsaturated ester via the Wittig reaction, a common structural motif in insect pheromones.
Principle: The alkyl bromide is first converted to its corresponding triphenylphosphonium salt. A strong base removes the acidic proton alpha to the phosphorus, generating a nucleophilic ylide. This ylide attacks the carbonyl of a separate aldehyde (hexanal in this case), leading to a four-membered oxaphosphetane intermediate which collapses to form the desired alkene and triphenylphosphine oxide.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.05 eq)
-
Toluene
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Hexanal (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard solvents for extraction and chromatography
Procedure:
-
Phosphonium Salt Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in toluene.
-
Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature, collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.0 eq) dropwise. The solution should turn a deep orange or red color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Add hexanal (1.1 eq), freshly distilled, dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the target C14 unsaturated methyl ester. This product can be further reduced to the alcohol or acetylated as needed for the specific target pheromone.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Thompson, M. J., Meudt, W. J., Mandava, N. B., Dutky, S. R., Lusby, W. R., & Spaulding, D. W. (1982). Synthesis of brassinosteroids and relationship of structure to plant growth-promoting effects. Steroids, 39(1), 89-105. Retrieved from [Link]
-
Fujioka, S., & Yokota, T. (2003). Biosynthesis and metabolism of brassinosteroids. Annual review of plant biology, 54, 137-164. Retrieved from [Link]
-
Montoya, T., et al. (2020). Synthesis of New Brassinosteroid Analogs with Androstane Skeleton and Heterocyclic Acyl Side Chains: Preliminary Molecular Docking Studies. Molecules, 25(21), 5035. Retrieved from [Link]
-
Maldonado-Ramos, L., et al. (2021). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. International Journal of Molecular Sciences, 22(9), 4811. Retrieved from [Link]
-
Zullo, M. A., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects. International Journal of Molecular Sciences, 25(14), 7515. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry. Retrieved from [Link]
-
de Oliveira, L. F., & Zarbin, P. H. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(5), 856-881. Retrieved from [Link]
- Suzhou Highfine Biotech Co Ltd. (2021). Synthesis method of 8-bromoethyl octanoate. Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
Reddy, G. V. P., & Guerrero, A. (2010). New Pheromones and Insect Control Strategies. Vitamins and Hormones, 83, 493-519. Retrieved from [Link]
-
El-Shafie, H. A., & Faleiro, J. R. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. Retrieved from [Link]
-
Hassan, M. A., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279. Retrieved from [Link]
-
Yalçın, M. (2023). Pheromone-Based Techniques in Sustainable Pest Management. In Current Topics in Agricultural Sciences Vol. 4. B P International. Retrieved from [Link]
Sources
- 1. 26825-92-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. METHYL 2-BROMOOCTANOATE - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Biosynthesis and metabolism of brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of brassinosteroids and relationship of structure to plant growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. plantprotection.pl [plantprotection.pl]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Nucleophilic substitution reactions with Methyl 8-bromooctanoate
An In-Depth Guide to Nucleophilic Substitution Reactions with Methyl 8-bromooctanoate
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound as a substrate in nucleophilic substitution reactions. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for synthesizing various functionalized octanoate derivatives, and outlines robust methods for reaction monitoring, purification, and characterization.
Introduction: The Versatility of this compound
This compound (C₉H₁₇BrO₂) is a valuable bifunctional molecule in organic synthesis.[1] It features a methyl ester at one end of an eight-carbon chain and a primary alkyl bromide at the other. This structure allows for selective chemical modifications. The terminal bromine atom is a good leaving group, making the adjacent carbon atom an excellent electrophilic site for nucleophilic attack.[2] Consequently, this reagent serves as a versatile building block for introducing an eight-carbon chain with a terminal ester functionality, a common motif in pharmaceuticals, natural products, and materials science.
The reactivity of the C-Br bond is primarily dictated by the fact that it is a primary alkyl halide.[2] This structural feature heavily favors a specific mechanistic pathway for substitution, which is crucial for predicting reaction outcomes and optimizing conditions.
Mechanistic Framework: The SN2 Pathway
Nucleophilic substitution reactions involving primary alkyl halides like this compound proceed almost exclusively through the bimolecular nucleophilic substitution (SN2) mechanism .[3][4][5] Understanding the principles of the SN2 reaction is paramount to designing successful synthetic protocols.
Key Tenets of the SN2 Reaction:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[3][6] There are no intermediate species formed.
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.[6][7][8] The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile].
-
Backside Attack: The nucleophile must attack the carbon atom from the side opposite to the leaving group (a 180° approach relative to the C-Br bond).[3][9] This trajectory is necessary to allow for the proper overlap of molecular orbitals.
-
Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk around the reaction center.[10] Since this compound is a primary halide with minimal steric hindrance at the electrophilic carbon, it is an ideal substrate for SN2 reactions.[4][5]
The long carbon chain effectively isolates the ester group from the reaction site, meaning it does not exert any significant steric or electronic influence on the substitution reaction at the C-Br bond.[2]
Caption: The SN2 reaction mechanism on this compound.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of various functionalized octanoates. Adjustments may be necessary based on the specific nucleophile and available laboratory equipment.
General Workflow
A standardized workflow ensures reproducibility and high purity of the final product.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of Methyl 8-azidooctanoate
Application: A key intermediate for introducing a nitrogen-containing functional group, often used in click chemistry or for reduction to an amine.
Principle: The azide ion (N₃⁻) is an excellent nucleophile for SN2 reactions. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the azide.[11]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 26825-92-3 | 237.13 | 1.0 | 5.00 g (21.1 mmol) |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 1.5 | 2.06 g (31.6 mmol) |
| Dimethylformamide (DMF) | 68-12-2 | - | - | 50 mL |
| Diethyl Ether | 60-29-7 | - | - | For extraction |
| Deionized Water | 7732-18-5 | - | - | For washing |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | For drying |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.1 mmol) and dimethylformamide (50 mL).
-
Addition of Nucleophile: Add sodium azide (2.06 g, 31.6 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The product, Methyl 8-azidooctanoate, will have a higher Rf value than the starting material. Alternatively, GC-MS can be used to monitor the disappearance of the starting material.[12]
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 150 mL of deionized water and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Methyl 8-cyanooctanoate
Application: The resulting nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a one-carbon chain extension.
Principle: The cyanide ion (CN⁻) is a strong nucleophile. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) but leaves the cyanide anion "naked" and highly reactive.[11][13]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 26825-92-3 | 237.13 | 1.0 | 5.00 g (21.1 mmol) |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 1.2 | 1.24 g (25.3 mmol) |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | - | - | 60 mL |
| Diethyl Ether | 60-29-7 | - | - | For extraction |
| Deionized Water | 7732-18-5 | - | - | For washing |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | For drying |
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (5.00 g, 21.1 mmol) in DMSO (60 mL).
-
Addition of Nucleophile: Carefully add sodium cyanide (1.24 g, 25.3 mmol). Extreme Caution: Sodium cyanide is a fast-acting and deadly poison. All manipulations must be performed in a certified chemical fume hood with appropriate PPE. All glassware and waste must be quenched with bleach or another suitable oxidizing agent before disposal.[14]
-
Reaction: Heat the mixture to 90 °C and stir for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 8:2) or GC-MS.
-
Work-up: After cooling, pour the reaction mixture into a large volume of ice-water (approx. 250 mL). Extract the aqueous phase with diethyl ether (3 x 100 mL). The addition of salt to the aqueous layer can aid in phase separation if DMSO causes issues.[14]
-
Washing: Combine the organic layers and wash thoroughly with brine (4 x 100 mL) to remove all DMSO.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Synthesis of Methyl 8-iodooctanoate (Finkelstein Reaction)
Application: Alkyl iodides are highly reactive substrates for subsequent nucleophilic substitution reactions. This reaction effectively converts a less reactive alkyl bromide into a more reactive alkyl iodide.
Principle: The Finkelstein reaction is an equilibrium process. It is driven to completion by using a solvent in which the sodium iodide nucleophile is soluble, but the resulting sodium bromide salt is not. Acetone is the classic solvent for this purpose, as the precipitation of NaBr shifts the equilibrium towards the products according to Le Châtelier's principle.[15][16]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 26825-92-3 | 237.13 | 1.0 | 5.00 g (21.1 mmol) |
| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 3.0 | 9.49 g (63.3 mmol) |
| Acetone (anhydrous) | 67-64-1 | - | - | 75 mL |
| Sodium Thiosulfate (5% aq.) | 7772-98-7 | - | - | For washing |
| Diethyl Ether | 60-29-7 | - | - | For extraction |
Procedure:
-
Setup: Add sodium iodide (9.49 g, 63.3 mmol) and anhydrous acetone (75 mL) to a 250 mL round-bottom flask. Stir until the salt is fully dissolved.
-
Addition of Substrate: Add this compound (5.00 g, 21.1 mmol) to the solution.
-
Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (NaBr) should be observed, indicating the reaction is proceeding.[15]
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and filter off the precipitated sodium bromide. Wash the precipitate with a small amount of cold acetone.
-
Concentration: Combine the filtrate and washings and remove the acetone via rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with deionized water (50 mL), followed by 5% aqueous sodium thiosulfate solution (50 mL) to remove any residual iodine, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which is often used without further purification.
Analytical and Characterization Summary
Effective monitoring and characterization are essential for confirming the success of a reaction.
Reaction Monitoring Techniques:
| Technique | Principle | Application Notes |
| TLC | Separation based on polarity. | A quick and easy method to qualitatively track the consumption of the starting material and the formation of the less polar product. |
| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | Provides quantitative data on reaction conversion. The product will have a different retention time and a mass spectrum corresponding to its new molecular weight.[12][17] |
| NMR | Probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C). | The most powerful tool for structural confirmation. Key signal changes, such as the shift of the -CH₂-Br protons (at ~3.4 ppm) to -CH₂-Nu, confirm the substitution.[12][18] |
| FTIR | Detects molecular vibrations corresponding to specific functional groups. | Useful for confirming the introduction of new functional groups, such as the strong, sharp azide stretch (~2100 cm⁻¹) or the nitrile stretch (~2250 cm⁻¹).[12] |
Expected ¹H NMR Shifts (CDCl₃, δ ppm):
| Protons | This compound | Methyl 8-azidooctanoate | Methyl 8-cyanooctanoate | Methyl 8-iodooctanoate |
| -COOCH₃ | ~3.67 | ~3.67 | ~3.67 | ~3.67 |
| -CH₂-Br / -CH₂-N₃ / -CH₂-CN / -CH₂-I | ~3.41 (t) | ~3.26 (t) | ~2.34 (t) | ~3.20 (t) |
| -CH₂-COO- | ~2.30 (t) | ~2.30 (t) | ~2.30 (t) | ~2.30 (t) |
| -(CH₂)₅- (internal methylene protons) | ~1.2-1.9 | ~1.2-1.7 | ~1.2-1.7 | ~1.2-1.9 |
References
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018). BrainKart. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]
-
Why do primary alkyl halides prefer SN2 reaction mechanism for nucleophilic substitution? (2018). Quora. [Link]
-
Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability. (n.d.). Aakash Institute. [Link]
-
SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Introduction to SN2 Reactions. (n.d.). Chad's Prep. [Link]
-
Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University. [Link]
-
Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. (2024). National Institutes of Health. [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Missouri–St. Louis. [Link]
-
Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. (2005). PubMed. [Link]
- Synthesis method of 8-bromoethyl octanoate. (2021).
- Method of preparation of 8-hydroxyoctanoic acid. (1989).
-
Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons. (n.d.). University of Waterloo. [Link]
-
Nucleophilic displacement of a benzylic bromide using sodium cyanide. (n.d.). ChemSpider Synthetic Pages. [Link]
-
Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. (2005). ResearchGate. [Link]
- Method of preparation of 8-hydroxyoctanoic acid. (1990).
- Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use. (1985).
-
Mechanism of Nucleophilic Substitution. (n.d.). University of Wisconsin-Madison. [Link]
-
Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
-
THE REACTION OF CYANOGEN BROMIDE WITH THE SODIUM SALTS OF ALIPHATIC ACIDS. (1960). ResearchGate. [Link]
-
GC-MS chromatogram and mass spectrum of methyl octanoate extracted from purified LipB. (n.d.). ResearchGate. [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. quora.com [quora.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Organic Chemistry: Nucleophilic Substitution: The reactivity of halogenated hydrocarbons [westfield.ma.edu]
- 17. researchgate.net [researchgate.net]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Note: Synthesis of Methyl 8-bromooctanoate via Fischer Esterification
Introduction: The Strategic Value of Methyl 8-bromooctanoate and the Elegance of Fischer Esterification
This compound is a bifunctional molecule of significant interest in the fields of pharmaceutical and materials science. Its structure, featuring a terminal methyl ester and a primary alkyl bromide, makes it a versatile building block for the synthesis of more complex molecules. The ester functionality allows for transformations such as hydrolysis, amidation, or reduction, while the alkyl bromide is a prime substrate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This dual reactivity is leveraged in the development of novel drug candidates, polymers, and other advanced materials.
The Fischer esterification is a classic and highly effective method for the synthesis of esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed nucleophilic acyl substitution is an equilibrium-driven process.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[5][6] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[3][5]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 8-bromooctanoic acid and methanol, employing the principles of Fischer esterification. We will delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and provide guidance on the purification and characterization of the final product.
Mechanistic Insights: The Pathway of Acid-Catalyzed Esterification
The Fischer esterification proceeds through a series of reversible steps, as illustrated in the diagram below. The key to the reaction is the acid-catalyzed activation of the carboxylic acid.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 8-bromooctanoic acid by the strong acid catalyst (e.g., H₂SO₄).[3][7] This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst.[4]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 8-Bromooctanoic Acid | C₈H₁₅BrO₂ | 223.11 | 10.0 g | 44.8 |
| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (44.8 mmol) of 8-bromooctanoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[8] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the remaining oily residue to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid (caution: CO₂ evolution), and finally with 50 mL of brine.[8]
-
-
Drying and Solvent Removal:
-
Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a colorless to pale yellow oil.
-
Purification
For most applications, the crude product obtained after the work-up is of sufficient purity. However, for applications requiring high purity, distillation under reduced pressure is recommended.[8]
-
Vacuum Distillation: Assemble a vacuum distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction boiling at approximately 73-76 °C at 0.05 mm Hg.[8]
Caption: Experimental Workflow for this compound Synthesis.
Safety and Handling
-
8-Bromooctanoic Acid: Causes severe skin burns and eye damage.[9][10][11] Handle in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][12]
-
Methanol: Highly flammable liquid and vapor.[13] Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood and away from ignition sources.[13]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns.[14] Add to the reaction mixture slowly and with cooling. Always wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the reactants. |
| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation. | |
| Product is Acidic | Incomplete neutralization | Repeat the saturated NaHCO₃ wash until CO₂ evolution ceases. |
| Presence of Water in Product | Inadequate drying | Use a sufficient amount of drying agent (e.g., anhydrous MgSO₄) and allow adequate time for drying. |
References
-
NROChemistry. Fischer Esterification: Mechanism & Examples. Available from: [Link]
-
ChemTalk. What is Fischer Esterification?. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available from: [Link]
-
PrepChem. Synthesis of this compound. Available from: [Link]
-
Gulf Petrochemical Industries Co. Hazards Classification. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 8-Bromooctanoic acid. Available from: [Link]
-
Krishna Solvechem Ltd. 8-Bromooctanoic Acid CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Available from: [Link]
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Available from: [Link]
-
University of Toronto. Fischer Esterification. Available from: [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. kscl.co.in [kscl.co.in]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. gpic.com [gpic.com]
- 14. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Functionalized Molecules from Methyl 8-bromooctanoate
Abstract
This comprehensive guide details the synthetic utility of Methyl 8-bromooctanoate as a versatile C8 building block for the synthesis of a diverse array of functionalized molecules.[1][2][3] As a bifunctional molecule, possessing both a reactive primary alkyl bromide and a methyl ester, it serves as a linchpin in the construction of complex organic scaffolds relevant to pharmaceutical and materials science research. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the mechanistic underpinnings and rationale behind the experimental choices, empowering researchers to adapt and innovate upon these methodologies. The protocols covered herein encompass fundamental nucleophilic substitution reactions and advanced palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.
Introduction: The Versatility of a C8 Synthon
This compound is a readily available and cost-effective starting material that offers a strategic entry point for the introduction of an eight-carbon chain into a target molecule.[4][5] The primary alkyl bromide provides a reactive handle for a wide range of nucleophilic substitution and cross-coupling reactions, while the methyl ester can be readily hydrolyzed, reduced, or converted to other functional groups. This dual functionality allows for orthogonal chemical modifications, making it a valuable tool in multistep synthetic campaigns. The significant distance between the ester and the bromide minimizes electronic interference, allowing for predictable reactivity at the C-Br bond.[6]
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C9H17BrO2 |
| Molecular Weight | 237.14 g/mol [3] |
| CAS Number | 26825-92-3[1][3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 147-150 °C / 2 mmHg |
| Density | ~1.194 g/cm³ |
Foundational Transformations: Nucleophilic Substitution Reactions
The primary alkyl bromide of this compound is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[6] This class of reactions provides a straightforward and efficient means to introduce a variety of heteroatom-containing functional groups.
Workflow for SN2 Reactions of this compound
Caption: Generalized workflow for SN2 reactions.
Protocol 2.1: Synthesis of Methyl 8-azidooctanoate
The introduction of an azide moiety serves as a gateway to a plethora of further transformations, including the Staudinger ligation for the synthesis of amines and "click" chemistry via the Huisgen cycloaddition.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude Methyl 8-azidooctanoate by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Advanced Carbon-Carbon Bond Formation: Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, as an unactivated primary alkyl bromide, can participate in these powerful transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[7][8][9] Recent advancements have enabled the use of unactivated alkyl bromides as coupling partners.[7][8]
Protocol 3.1.1: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the coupling of an unactivated secondary alkyl bromide, which can be adapted for primary bromides like this compound.[7]
Materials:
-
This compound
-
Arylboronic acid
-
Nickel(II) acetylacetonate [Ni(acac)2]
-
Bathophenanthroline
-
Potassium tert-butoxide (KOt-Bu)
-
sec-Butanol (s-BuOH), anhydrous
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(acac)2 (4 mol%) and bathophenanthroline (8 mol%) to an oven-dried reaction vessel.
-
Reagent Addition: Add the arylboronic acid (1.5 eq.), this compound (1.0 eq.), and KOt-Bu (1.6 eq.).
-
Solvent Addition: Add anhydrous s-BuOH to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table of Representative Suzuki-Miyaura Coupling Partners and Conditions:
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Ni(cod)2 / Bathophenanthroline | KOt-Bu | s-BuOH | 60 | ~90 |
| 4-Methoxyphenylboronic acid | Ni(cod)2 / Bathophenanthroline | KOt-Bu | s-BuOH | 60 | ~85 |
| 3-Thiopheneboronic acid | Ni(cod)2 / Bathophenanthroline | KOt-Bu | s-BuOH | 60 | ~78 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp³)–C(sp) bonds, providing access to internal alkynes.[10][11][12] While traditionally used with aryl and vinyl halides, recent developments have extended its scope to include unactivated alkyl halides.[13][14]
Protocol 3.2.1: Nickel-Catalyzed Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from methods developed for the Sonogashira coupling of alkyl halides.[13]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
[iPrCNN-Ni-Br] complex (5 mol%)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
Sodium iodide (NaI)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Reaction Setup: In a glovebox, combine the [iPrCNN-Ni-Br] catalyst (5 mol%), CuI (5 mol%), Cs2CO3 (2.0 eq.), and NaI (1.0 eq.) in an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).
-
Solvent Addition: Add anhydrous DMSO to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 3.1.1.
Grignard and Organolithium Reactions
The ester functionality of this compound can be targeted by strong nucleophiles such as Grignard reagents and organolithiums. These reactions typically result in the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent.[15][16] It is important to note that the alkyl bromide will also react with these reagents; therefore, protection of the bromide or conversion to a less reactive group may be necessary for selective reactions at the ester. Alternatively, the Grignard reagent can be formed from this compound itself, leading to dimerization or polymerization if not controlled. A more common strategy is to first convert the bromide to a different functional group before performing the Grignard reaction.
Applications in Drug Discovery and Development
The functionalized long-chain esters and their derivatives synthesized from this compound are valuable intermediates in drug discovery.[17][18] The lipophilic eight-carbon chain can be used to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The versatile functional handles introduced through the reactions described above allow for the attachment of pharmacophores, linkers for antibody-drug conjugates, or probes for chemical biology studies.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying principles of the reactions and adhering to the detailed experimental procedures, scientists can effectively leverage this C8 synthon to accelerate their research and development efforts.
References
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. (2019). New Journal of Chemistry. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira coupling of alkyl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (2001). Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). National Institutes of Health. Retrieved from [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of 8-bromoethyl octanoate. (2021). Google Patents.
-
Syntheses of 7-, 8- and 9-Bromobenzotropolone, Cross-Couplings of Their Methyl Ethers, and Deprotection. (n.d.). FreiDok plus. Retrieved from [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Substitution (SN2) Reactions. (n.d.). Studylib. Retrieved from [Link]
-
Understanding Grignard Reagents and Reactions. (2024). Coconote. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Retrieved from [Link]
-
The eight approved MNP and derivative drugs and their biological sources, chemical structures, and clinical usage. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 8-bromoocatanoate. (n.d.). ChemBK. Retrieved from [Link]
-
Grignard Reagent. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26825-92-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. coconote.app [coconote.app]
- 17. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 8-Bromooctanoate in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Advantage of a Bifunctional Linchpin
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 8-bromooctanoate emerges as a uniquely versatile C8 synthon, distinguished by its bifunctional nature.[1][2] Possessing a methyl ester at one terminus and a primary alkyl bromide at the other, it provides two chemically distinct reactive centers. This orthogonality allows for selective, stepwise transformations, making it an invaluable building block for chemists, particularly in the synthesis of medium-ring and macrocyclic heterocyclic compounds.[1][2]
The ester moiety serves as a handle for nucleophilic acyl substitution, reduction, or hydrolysis, while the bromo group is a proficient leaving group for nucleophilic substitution (SN2) reactions.[3] The eight-carbon saturated chain imparts significant flexibility, which is crucial for overcoming the enthalpic and entropic barriers associated with the formation of rings larger than six atoms. This guide provides an in-depth exploration of the application of this compound in the synthesis of key nitrogen and oxygen-containing heterocycles, complete with detailed, field-proven protocols.
Core Application: Intramolecular Cyclization for Medium-Ring Heterocycles
The most powerful application of this compound in heterocycle synthesis is its use as a precursor for intramolecular cyclization. By transforming one end of the molecule into a nucleophile, this newly installed reactive center can attack the electrophilic carbon at the other end, forging a cyclic structure. The key to success in these reactions is managing the competition between the desired intramolecular pathway and the undesired intermolecular polymerization.
Caption: Intramolecular vs. Intermolecular Reaction Pathways.
Causality: The High-Dilution Principle
To strongly favor the formation of a monomeric ring system over a polymer, the reaction must be conducted under high-dilution conditions. By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule finding the other end of the same molecule is significantly higher than the probability of it encountering another molecule. This principle is a cornerstone of medium-ring and macrocycle synthesis.[4]
Part 1: Synthesis of Nitrogen-Containing Heterocycles: Azonan-2-ones
Azonan-2-one, a 9-membered lactam, serves as a prime example of a nitrogen-containing heterocycle synthesized from this compound. The strategy involves two key stages: amidation of the ester and subsequent base-mediated intramolecular N-alkylation.
Caption: Workflow for the Synthesis of N-Substituted Azonan-2-one.
Protocol 1.1: Synthesis of 8-Bromo-N-benzyl-octanamide
This protocol details the conversion of the methyl ester into a more functional secondary amide, which is the direct precursor for cyclization.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in toluene (approx. 2 M concentration).
-
Add benzylamine (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess benzylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 8-bromo-N-benzyl-octanamide as a white solid.
Expert Insight: Using a twofold excess of benzylamine drives the amidation equilibrium towards the product and ensures complete consumption of the starting ester. The acidic wash is critical for simplifying purification by removing the unreacted amine.
Protocol 1.2: Intramolecular Cyclization to 1-Benzyl-azonan-2-one
This protocol employs a strong, non-nucleophilic base under high dilution to facilitate the ring-closing reaction.
Materials:
-
8-Bromo-N-benzyl-octanamide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
High-Dilution Setup: Use a syringe pump for the slow addition of the substrate to a large volume of solvent. The final concentration should be approximately 0.01 M.
-
Wash the sodium hydride (1.5 eq) with anhydrous hexane to remove the mineral oil and suspend it in a large volume of anhydrous THF in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dissolve the 8-bromo-N-benzyl-octanamide in a separate portion of anhydrous THF.
-
Heat the NaH suspension in THF to reflux.
-
Using the syringe pump, add the substrate solution to the refluxing NaH suspension over a period of 8-10 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours to ensure complete reaction.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-benzyl-azonan-2-one.
Trustworthiness: The use of a syringe pump is a self-validating system for maintaining high dilution. The slow addition ensures that the concentration of the acyclic precursor remains low at all times, thereby suppressing the bimolecular side reaction (polymerization).
Part 2: Synthesis of Oxygen-Containing Heterocycles: Oxonan-2-ones
The synthesis of a 9-membered lactone (oxonan-2-one) follows a similar intramolecular cyclization strategy. The process begins with the hydrolysis of the ester to a carboxylic acid, creating an ω-bromo acid. Subsequent base-promoted intramolecular O-alkylation closes the ring.
Caption: Workflow for the Synthesis of Oxonan-2-one.
Protocol 2.1: Hydrolysis to 8-Bromooctanoic Acid
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate may form.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 8-bromooctanoic acid, which can often be used in the next step without further purification.
Protocol 2.2: Intramolecular Lactonization to Oxonan-2-one
This protocol utilizes a weak base and a polar aprotic solvent under high dilution to facilitate the formation of the lactone.
Materials:
-
8-Bromooctanoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
High-Dilution Setup: As in Protocol 1.2, prepare for slow addition of the substrate using a syringe pump to achieve a final concentration of ~0.01 M.
-
Suspend the finely powdered K₂CO₃ (3.0 eq) in a large volume of anhydrous DMF or acetone and heat the mixture to 80 °C (for DMF) or reflux (for acetone).
-
Dissolve the 8-bromooctanoic acid in a separate portion of the same solvent.
-
Slowly add the acid solution to the heated carbonate suspension via syringe pump over 8-10 hours.
-
After complete addition, maintain the reaction at temperature for an additional 4 hours.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to isolate oxonan-2-one.
Expert Insight: The choice of a carbonate base is strategic. It is strong enough to deprotonate the carboxylic acid, forming the carboxylate nucleophile, but not so strong as to cause side reactions. The reaction is essentially an intramolecular Williamson ether synthesis, where the carboxylate acts as the oxygen nucleophile.
Summary of Applications & Data
| Starting Material | Target Heterocycle | Ring Size | Key Reaction Type | Critical Condition |
| This compound | N-Alkyl-azonan-2-one | 9 | Intramolecular N-Alkylation | High Dilution |
| This compound | Oxonan-2-one | 9 | Intramolecular O-Alkylation | High Dilution |
Conclusion
This compound stands as a premier starting material for the rational synthesis of medium-sized heterocycles. Its bifunctional nature, when coupled with the fundamental principle of high-dilution intramolecular cyclization, provides a reliable and robust pathway to 9-membered lactams and lactones. The protocols detailed herein are designed to be both reproducible and instructive, highlighting the causal relationships between reaction conditions and outcomes. For researchers in drug discovery and natural product synthesis, mastering the use of such strategic building blocks is essential for the efficient construction of novel and complex molecular targets.
References
- Vertex AI Search. (2024).
- ChemicalBook. (n.d.).
- Vertex AI Search. (2024).
- PubMed Central. (n.d.).
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Royal Society of Chemistry. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Reactions with nucleophiles.
- ResearchGate. (2015).
Sources
Application Notes & Protocols: Methyl 8-bromooctanoate as a Versatile Research Reagent in Organic Chemistry
Abstract
Methyl 8-bromooctanoate is a bifunctional linear-chain molecule that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates two distinct and orthogonally reactive functional groups: a terminal primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester, which can undergo a range of carbonyl chemistry transformations. This unique combination allows for the strategic, stepwise introduction of complexity, making it an indispensable reagent for constructing long-chain aliphatic structures, synthesizing bioactive molecules, developing pharmaceutical intermediates, and creating specialized polymers and materials.[1][2] This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 26825-92-3 | [3][4] |
| Molecular Formula | C₉H₁₇BrO₂ | [3] |
| Molecular Weight | 237.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 124 °C at 6 Torr | [5] |
| Density | ~1.223 g/cm³ | [5] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Ethyl Acetate). Insoluble in water. | [6] |
Safety & Handling: this compound is an alkylating agent and should be handled with appropriate care. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a cool, dry place.
Core Applications & Mechanistic Rationale
The utility of this compound stems from its two reactive centers. The primary bromide is highly susceptible to SN2 reactions, while the ester group provides a handle for subsequent modifications like hydrolysis, amidation, or reduction.
Carbon-Heteroatom (C-X) Bond Formation
The most common application involves using the electrophilic C-Br bond to react with various nucleophiles.
A. Williamson Ether Synthesis (C-O Bond Formation) The Williamson ether synthesis is a robust and classical method for preparing ethers.[7][8] It proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide.[7][9] this compound is an ideal substrate for this reaction because it is a primary alkyl halide, which minimizes the competing E2 elimination side reaction that can be problematic with secondary or tertiary halides.[7]
-
Causality: The reaction is typically run in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) which deprotonates the alcohol starting material to form the reactive alkoxide in situ. The choice of a polar aprotic solvent like DMF or acetonitrile helps to solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.
B. Alkylation of Amines and Thiols (C-N & C-S Bond Formation) Analogous to ether synthesis, primary and secondary amines, as well as thiols, can be readily alkylated by this compound. Thiolates (RS⁻) are particularly potent nucleophiles, and these reactions often proceed smoothly at room temperature. Amine alkylation typically requires slightly elevated temperatures and a base to neutralize the HBr generated during the reaction.[10]
-
Trustworthiness: This reaction provides a reliable method for introducing an eight-carbon ester-terminated spacer arm onto a drug molecule, a common strategy in the design of linkers for Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[10]
Carbon-Carbon (C-C) Bond Formation
Creating new C-C bonds is central to organic synthesis. This compound serves as an eight-carbon electrophilic building block.
A. Organocuprate (Gilman Reagent) Coupling Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that are exceptionally effective for coupling with alkyl halides to form new C-C bonds.[11][12] Unlike more reactive Grignard or organolithium reagents, Gilman reagents are highly selective and do not readily attack the ester functionality, making them perfect for this transformation.[12][13] This allows for the clean extension of the carbon chain.
-
Expertise: The key advantage here is chemoselectivity. A Grignard reagent, for instance, would likely attack the ester carbonyl in addition to (or instead of) coupling with the alkyl bromide. The use of an organocuprate validates the chemist's understanding of hard and soft acid-base (HSAB) theory in practice.
B. Malonic Ester Synthesis and Related Alkylations The reagent can be used to alkylate stabilized carbanions, such as those derived from diethyl malonate or ethyl acetoacetate.[14][15] This is a classical method for synthesizing substituted carboxylic acids after subsequent hydrolysis and decarboxylation.
Application in Multi-Step Synthesis
The true power of this bifunctional reagent is realized in longer synthetic sequences where both functional groups are utilized.
A. Synthesis of Insect Pheromones Many insect pheromones are long-chain acetates, alcohols, or aldehydes.[16][17] this compound is an ideal starting material for these targets. A typical sequence involves an initial C-C bond-forming reaction at the bromide terminus (e.g., with an organocuprate), followed by modification of the methyl ester (e.g., reduction to the primary alcohol with LiAlH₄, followed by acetylation). This strategy has been used in the synthesis of pheromones for various pests, contributing to the development of eco-friendly pest management tools.[16][18][19]
B. Precursor to Pelargonic Acid (Nonanoic Acid) Pelargonic acid and its derivatives have applications as natural herbicides and flavorings.[6][20][21] this compound can be converted to methyl pelargonate through a C-C bond-forming reaction that adds one carbon (e.g., via cyanide displacement followed by hydrolysis and esterification, or through a Grignard reaction with CO₂ after forming the Grignard reagent). The resulting ester can then be hydrolyzed to yield pelargonic acid.[6]
Experimental Protocols & Workflows
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory equipment.
Protocol 1: Williamson Ether Synthesis with 4-Methoxyphenol
This protocol details the synthesis of methyl 8-(4-methoxyphenoxy)octanoate.
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxyphenol | 124.14 | 1.24 g | 10.0 |
| This compound | 237.13 | 2.85 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Procedure
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (2.85 g, 12.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Organocuprate Coupling for C-C Bond Formation
This protocol describes the synthesis of methyl dodecanoate via the coupling of this compound with lithium dipropylcuprate.
Mechanistic Principle
Caption: Sₙ2 coupling of an organocuprate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 g | 10.0 |
| n-Propyl Lithium (in solution) | 42.08 | 20.0 mmol | 20.0 |
| This compound | 237.13 | 2.37 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure
-
Preparation of the Gilman Reagent: To a dry 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (1.90 g, 10.0 mmol).
-
Add 50 mL of anhydrous THF and cool the suspension to -20 °C in a dry ice/acetonitrile bath.
-
Slowly add the n-propyl lithium solution (20.0 mmol) to the stirred suspension. The solution will typically change color, indicating the formation of the organocuprate. Stir for 30 minutes at this temperature.
-
Coupling Reaction: In a separate flask, dissolve this compound (2.37 g, 10.0 mmol) in 50 mL of anhydrous THF.
-
Cool the organocuprate solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of this compound to the Gilman reagent via a cannula or dropping funnel.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the copper salts precipitate.
-
Filter the mixture through a pad of Celite, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 8-Bromooctanoate: A Versatile Intermediate for Organic Synthesis and Chemical Processes. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Denmark Group. (n.d.). Investigations of Organocuprates. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]
-
Dang, C.-H. (2016). Synthesis of pheromones I and II. ResearchGate. Retrieved from [Link]
-
Admin. (2024, March 25). Newly Discovered Chemical Compound, 8-Bromooctanoate, Shows Promising Potential. Retrieved from [Link]
- Google Patents. (n.d.). CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate.
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Francke, W., & Andrade, R. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Distribution of alkylation products from reaction of 8 or 11 with ethyl bromoacetate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Food Industry Applications and Synthesis Methods of Pelargonic Acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
Dang, C.-H. (2016). Synthesis of pheromones I and II. Reaction conditions: i) 1.... ResearchGate. Retrieved from [Link]
-
Keim, H., et al. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2019, December 13). Organocuprates (Gilman Reagents). YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PELARGONIC ACID (NONANOIK ACID). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
-
Klen, E. E., et al. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. ResearchGate. Retrieved from [Link]
-
Kamal, A., et al. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
-
Qualitas1998. (2019). Herbicides based on pelargonic acid: Herbicides of the bioeconomy. Retrieved from [Link]
-
MDPI. (n.d.). Interaction of Glyphosate and Pelargonic Acid in Ready-to-Use Weed Control Products. Retrieved from [Link]
-
Pannacci, E., et al. (2023). Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. MDPI. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
MDPI. (2012). Molecules, Volume 17, Issue 8. Retrieved from [Link]
-
MDPI. (2017). Molecules, Volume 22, Issue 8. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nvchemcz.net [nvchemcz.net]
- 3. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 26825-92-3 [chemicalbook.com]
- 5. 26825-92-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. francis-press.com [francis-press.com]
- 9. Williamson Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 16. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate - Google Patents [patents.google.com]
- 20. longdom.org [longdom.org]
- 21. qualitas1998.net [qualitas1998.net]
Application Note & Protocol: Synthesis of Alkyl 8-Bromooctanoates via Acid-Catalyzed Esterification
Abstract
This comprehensive guide details a robust and reliable experimental protocol for the esterification of 8-bromooctanoic acid. Primarily focusing on the Fischer-Speier esterification method, this document provides a step-by-step procedure for the synthesis of the corresponding alkyl ester, a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, practical insights for reaction monitoring and purification, and thorough characterization techniques. Additionally, alternative esterification methods are discussed to provide a broader experimental context.
Introduction: The Significance of 8-Bromooctanoate Esters
Alkyl 8-bromooctanoates serve as versatile bifunctional molecules in organic synthesis. The presence of a terminal bromine atom and an ester functionality allows for sequential and selective chemical transformations. The bromine can be displaced by a variety of nucleophiles or participate in organometallic coupling reactions, while the ester group can be hydrolyzed or transesterified. These characteristics make them valuable starting materials for the synthesis of more complex molecules with applications in drug discovery and materials science.[3] The direct esterification of 8-bromooctanoic acid is a fundamental and cost-effective route to access these important building blocks.[4][5]
Choosing the Right Esterification Strategy: A Rationale
While several methods exist for the esterification of carboxylic acids, the selection of an appropriate strategy depends on the substrate's stability, steric hindrance, and the desired scale of the reaction.
-
Fischer-Speier Esterification : This classical approach involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[6][7][8] The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[9][10] For simple, unhindered alcohols and acid-stable substrates like 8-bromooctanoic acid, this method is highly efficient and economical.[7][11]
-
Steglich Esterification : For acid-sensitive substrates or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[12][13][14] This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][15][16][17] The reaction proceeds under neutral pH and at room temperature, but the reagents are more expensive and the dicyclohexylurea (DCU) byproduct from DCC can complicate purification.[14][15]
This guide will focus on the Fischer-Speier method due to its simplicity, cost-effectiveness, and suitability for the esterification of 8-bromooctanoic acid with primary or secondary alcohols.
Visualizing the Process: Reaction Mechanism and Workflow
Fischer Esterification Mechanism
The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol.[6][9][10][18]
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Workflow
The overall experimental process encompasses reaction setup, monitoring, workup, and purification, followed by characterization of the final product.
Caption: Overall Experimental Workflow for Ester Synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 8-Bromooctanoate
This protocol describes the synthesis of ethyl 8-bromooctanoate as a representative example. The procedure can be adapted for other simple alcohols.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| 8-Bromooctanoic Acid | 223.10 | 22.4 | 5.0 g |
| Ethanol (Absolute) | 46.07 | - | 100 mL (Solvent) |
| Sulfuric Acid (Concentrated) | 98.08 | ~7.5 | 0.4 mL |
| Saturated Sodium Bicarbonate | - | - | ~200 mL |
| Brine (Saturated NaCl) | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g |
| Diethyl Ether | 74.12 | - | For Extraction |
| Silica Gel (for chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate | - | - | For Chromatography |
Safety Precautions
-
8-Bromooctanoic Acid : Corrosive and causes skin and eye burns.[19][20][21] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Sulfuric Acid : Extremely corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Thionyl Chloride (if used for alternative methods) : Toxic if inhaled and causes severe skin burns and eye damage.[22] All manipulations must be performed in a well-ventilated fume hood.
-
Organic Solvents : Flammable. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-bromooctanoic acid (5.0 g, 22.4 mmol) in absolute ethanol (100 mL).[4]
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (0.4 mL) to the solution.
-
Reaction : Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[23][24][25]
-
Reaction Monitoring (TLC) :
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot the starting material (8-bromooctanoic acid dissolved in a small amount of ethanol) and a sample from the reaction mixture.
-
The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The Rf of the ester will be higher than that of the carboxylic acid.[26][27]
-
-
Workup :
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and 100 mL of brine.[28][29]
-
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 8-bromooctanoate as a clear oil.[4]
Purification
While the workup often yields a product of sufficient purity for many applications, further purification can be achieved by flash column chromatography on silica gel.[30][31][32]
-
Column Preparation : Pack a glass column with silica gel in a hexane slurry.
-
Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution : Elute the column with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 8-bromooctanoate.
Characterization of the Product
The identity and purity of the synthesized ethyl 8-bromooctanoate can be confirmed by spectroscopic methods.
-
1H NMR Spectroscopy : The proton NMR spectrum will show characteristic peaks for the ethyl group (a triplet around 1.25 ppm and a quartet around 4.15 ppm) and the protons of the octanoate chain.[33][34]
-
13C NMR Spectroscopy : The carbon NMR spectrum will show a peak for the ester carbonyl carbon around 173 ppm, along with signals for the carbons of the ethyl group and the octanoate chain.[35]
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool to confirm the conversion of the carboxylic acid to the ester.[36][37] Key absorptions include:
Conclusion
This application note provides a detailed and validated protocol for the synthesis of alkyl 8-bromooctanoates via Fischer esterification. By understanding the underlying chemical principles and following the outlined procedures for reaction execution, monitoring, and purification, researchers can reliably synthesize this valuable chemical intermediate. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of subsequent synthetic steps.
References
-
Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Liyana-Pathiranage, A., & Akin, E. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Chemical Education, 92(4), 711–714. Retrieved from [Link]
-
Clark, J. (2004). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 24-27. Retrieved from [Link]
-
Yamamoto, Y., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1341-1343. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Liyana-Pathiranage, A., & Akin, E. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5438-5446. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). DCC Coupling With HOBt Activation Mechanism [Video]. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 678(2), 334-338. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
ChemBK. (2024). 8-Bromo octanioic acid ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards.... Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813. Retrieved from [Link]
-
American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Mori, K., & Kuwahara, S. (1990). Efficient Syntheses of the OPC Homologous Series, OPC-1:0, -3:0, -4:0, -5:0, -6:0, -7:0, and-8:0. Agricultural and Biological Chemistry, 54(1), 153-162. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chegg.com. (2021). Solved II. The 'H NMR and 13C NMR spectra for ethyl.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl 8-Bromooctanoate | 29823-21-0 | FE45731 | Biosynth [biosynth.com]
- 4. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 17. synarchive.com [synarchive.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. canbipharm.com [canbipharm.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. studylib.net [studylib.net]
- 25. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. cerritos.edu [cerritos.edu]
- 30. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 31. researchgate.net [researchgate.net]
- 32. columbia.edu [columbia.edu]
- 33. tandfonline.com [tandfonline.com]
- 34. Solved II. The 'H NMR and 13C NMR spectra for ethyl | Chegg.com [chegg.com]
- 35. Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. purdue.edu [purdue.edu]
- 37. people.chem.umass.edu [people.chem.umass.edu]
- 38. youtube.com [youtube.com]
- 39. spectroscopyonline.com [spectroscopyonline.com]
- 40. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Role of Methyl 8-bromooctanoate in the Development of Novel Materials
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 8-bromooctanoate is a highly versatile bifunctional molecule that serves as a critical building block in modern materials science. Its unique structure, featuring a terminal alkyl bromide and a methyl ester, provides two distinct reactive handles for covalent modification and polymerization. This guide delves into the fundamental principles and practical applications of this compound, offering detailed protocols for its use in surface modification via polymer brushes and the functionalization of nanoparticles for advanced applications such as drug delivery. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Molecular Swiss Army Knife
At its core, this compound (C₉H₁₇BrO₂) is an ester of a medium-chain fatty acid, featuring a bromine atom at the ω-position. This simple structure belies its immense utility. The terminal bromine atom is an excellent initiating site for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[1] The methyl ester group, conversely, provides a handle for attachment to surfaces or other molecules through hydrolysis and subsequent amide or ester bond formation. This dual-functionality allows for the precise engineering of complex macromolecular structures and functional surfaces.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇BrO₂ | [2][3][4] |
| Molecular Weight | 237.13 g/mol | [2][3][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | ~248.5 °C at 760 mmHg | [3][4] |
| Density | ~1.224 g/cm³ | [3][4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ether) | [4] |
| SMILES | COC(=O)CCCCCCCBr | [2][6] |
Core Reactivity and Rationale for Use
The power of this compound lies in its orthogonal reactive sites, which can be addressed sequentially to build complex architectures.
Caption: Reactivity sites of this compound.
This bifunctionality is the cornerstone of its utility. For example, the ester can be hydrolyzed to a carboxylic acid to anchor the molecule to a hydroxyl-rich surface (like silica or cellulose nanocrystals), presenting the bromide tail outwards to initiate polymerization.
Application I: Surface Engineering with Polymer Brushes via SI-ATRP
One of the most powerful applications of this compound is in the creation of "polymer brushes"—dense arrays of polymer chains grown from a surface. These brushes can dramatically alter surface properties, including wettability, biocompatibility, and adhesion.[7][8] Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is the premier technique for this, offering precise control over the length, density, and composition of the grafted polymer chains.[1][9]
Mechanistic Principle of ATRP Initiation
ATRP is a type of reversible-deactivation radical polymerization. The key is the reversible activation of a dormant species (the alkyl halide, R-X) by a transition metal complex (e.g., Cu(I)Br/Ligand) to generate a radical (R•) that can propagate by adding to a monomer.[1] The terminal bromide of this compound makes it an ideal initiator for this process.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol: Grafting Poly(methyl methacrylate) (PMMA) Brushes from a Silica Surface
This protocol describes a two-stage process: (1) immobilization of the this compound initiator onto a silicon wafer with a native oxide layer, and (2) SI-ATRP of methyl methacrylate (MMA) to grow the polymer brush.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)[10][11]
-
Anisole
Workflow Diagram:
Caption: Workflow for creating polymer brushes via SI-ATRP.
Procedure:
Part A: Initiator Immobilization
-
Surface Cleaning & Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Submerge wafers in Piranha solution for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinse extensively with deionized water and dry under a stream of nitrogen. This creates a hydroxyl-terminated surface.
-
-
Silanization with APTES:
-
Place the clean, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene.
-
Heat at 60°C for 2 hours under a nitrogen atmosphere.
-
Rinse with toluene, then ethanol, and dry with nitrogen. This yields an amine-terminated surface.
-
-
Amide Coupling of Initiator:
-
First, hydrolyze this compound to 8-bromooctanoic acid by stirring with an equimolar amount of NaOH in a water/THF mixture overnight, followed by acidification and extraction.
-
Prepare a solution of the resulting 8-bromooctanoic acid (10 mM) and DCC (12 mM) in anhydrous toluene.
-
Submerge the amine-functionalized wafers in this solution and let react overnight at room temperature.
-
Rinse thoroughly with toluene and ethanol to remove physisorbed reactants. The surface is now functionalized with the ATRP initiator.
-
Part B: Surface-Initiated ATRP
-
Prepare Polymerization Solution:
-
In a Schlenk flask, add MMA (e.g., 5 mL, ~47 mmol), PMDETA (e.g., 0.1 mmol), and anisole (5 mL) as a solvent.
-
Bubble with nitrogen for 30 minutes to remove oxygen.
-
-
Initiate Polymerization:
-
Place the initiator-functionalized wafer in a separate Schlenk tube.
-
Add CuBr (e.g., 0.05 mmol) to the tube containing the wafer.
-
Using a cannula, transfer the degassed monomer/ligand solution to the Schlenk tube containing the wafer and CuBr.
-
Place the sealed tube in a pre-heated oil bath at 60°C.
-
-
Termination and Cleaning:
-
After the desired time (e.g., 4-24 hours, depending on desired thickness), remove the tube from the oil bath and expose the solution to air to quench the polymerization.
-
Remove the wafer and sonicate it in THF to remove any non-grafted polymer.
-
Rinse with THF and ethanol, then dry with nitrogen.
-
Validation:
-
Ellipsometry: Measure the thickness of the polymer layer. The thickness should increase with polymerization time.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of C, O, Si, and Br after initiator immobilization, and the significant increase in the C 1s signal after polymerization.
-
Atomic Force Microscopy (AFM): Assess the surface morphology and smoothness of the polymer brush.
Application II: Functionalization of Nanomaterials for Drug Delivery
This compound is an invaluable linker for modifying the surface of nanomaterials, such as Metal-Organic Frameworks (MOFs) or silica nanoparticles, for biomedical applications.[12][13] Functionalization can improve colloidal stability, introduce targeting moieties, or create a scaffold for attaching therapeutic payloads.[14]
Rationale: Creating a Versatile Nanocarrier
MOFs like ZIF-8 are promising for drug delivery due to their high porosity and pH-responsive degradation.[12][15] However, their surfaces often require modification to prevent aggregation and enable targeted delivery. By using this compound, one can first attach it to the MOF surface and then use the bromide to initiate the growth of a biocompatible polymer shell (e.g., poly(ethylene glycol) methacrylate), a process often referred to as "grafting-from".
Caption: Schematic of a functionalized nanoparticle for drug delivery.
Protocol: Surface Modification of ZIF-8 Nanoparticles
This protocol outlines the post-synthetic modification of pre-synthesized ZIF-8 nanoparticles with this compound to create initiator-coated particles ready for subsequent polymer grafting.
Materials:
-
Zinc nitrate hexahydrate
-
2-methylimidazole (2-MIM)
-
Methanol
-
This compound
-
Sodium hydroxide (NaOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of ZIF-8 Nanoparticles:
-
Dissolve zinc nitrate hexahydrate (0.25 mmol) in 5 mL of methanol.
-
Dissolve 2-MIM (1.75 mmol) in 5 mL of methanol.[16]
-
Rapidly inject the zinc solution into the 2-MIM solution while stirring vigorously.
-
Continue stirring for 1 hour at room temperature.
-
Collect the white precipitate by centrifugation, wash three times with fresh methanol, and redisperse in methanol.
-
-
Preparation of Carboxyl-Terminated Initiator:
-
Hydrolyze this compound to 8-bromooctanoic acid as described in Protocol 2.2, Part A, Step 3.
-
-
Surface Functionalization of ZIF-8:
-
The surface of ZIF-8 contains amine-like imidazole groups that can be targeted. For more robust coupling, we will use EDC/NHS chemistry to couple the carboxylated initiator to surface amine functionalities.
-
Activate the 8-bromooctanoic acid: Dissolve the acid (0.1 mmol), EDC (0.15 mmol), and NHS (0.15 mmol) in 10 mL of a suitable buffer (e.g., MES buffer, pH 6.0). Stir for 30 minutes at room temperature.
-
Add the activated initiator solution to a dispersion of ZIF-8 nanoparticles (~50 mg) in 10 mL of PBS (pH 7.4).
-
Stir the reaction mixture overnight at room temperature.
-
-
Purification:
-
Collect the functionalized ZIF-8 nanoparticles by centrifugation.
-
Wash repeatedly with water and then methanol to remove unreacted reagents.
-
Resuspend the initiator-functionalized ZIF-8 in a desired solvent for storage or subsequent polymerization.
-
Validation:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization. A change in surface charge is expected.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks from the initiator, such as the C=O stretch of the newly formed amide bond.
-
Thermogravimetric Analysis (TGA): The organic content of the nanoparticles will increase after functionalization, leading to a greater weight loss upon heating.
Conclusion
This compound is a cornerstone reagent for the rational design of advanced materials. Its simple, yet powerful, bifunctional nature enables researchers to construct complex architectures with a high degree of control. From tailoring the surface properties of bulk materials to engineering sophisticated nanoscale drug delivery vehicles, the applications are vast and impactful. The protocols provided herein serve as a validated starting point for researchers looking to leverage the unique capabilities of this versatile molecule in their own work.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2023). Methyl8-bromooctanoate. Retrieved from [Link]
-
Shojaei, S., et al. (2020). Free-standing metal–organic framework (MOF) monolayers by self-assembly of polymer-grafted nanoparticles. Chemical Science. Retrieved from [Link]
-
Fantin, M., & Matyjaszewski, K. (2022). Atom transfer radical polymerization. ETH Zurich Research Collection. Retrieved from [Link]
-
Shojaei, S., et al. (2024). Synthesis and Characterization of Self-Assembled Metal-Organic Framework Monolayers using Polymer-coated Particles. Journal of Visualized Experiments. Retrieved from [Link]
-
Pan, X., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H17BrO2). Retrieved from [Link]
-
Semantic Scholar. (2004). Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Retrieved from [Link]
-
Scilit. (n.d.). Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Retrieved from [Link]
- Bielawski, C. W., & Grubbs, R. H. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization.
-
PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Retrieved from [Link]
-
Mellott, J. M., & Schwartz, D. K. (2004). Supercritical self-assembled monolayer growth. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2023). End-group functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator followed by direct amidation. Retrieved from [Link]
- Zhang, H., et al. (2021). Functionalized biological metal–organic framework with nanosized coronal structure and hierarchical wrapping pattern for enhanced targeting therapy.
-
OSTI.gov. (2021). Hairy nanoparticles by atom transfer radical polymerization in miniemulsion. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
-
ResearchGate. (2019). Modification of Cellulose Nanocrystal Surface Chemistry with Diverse Nucleophiles for Materials Integration. Retrieved from [Link]
-
National Institutes of Health. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Retrieved from [Link]
- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
SciSpace. (2000). Structure and growth of self-assembling monolayers. Retrieved from [Link]
-
National Institutes of Health. (2018). Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. Retrieved from [Link]
-
MDPI. (2019). Surface Modification to Improve Properties of Materials. Retrieved from [Link]
-
MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2025). Surface modification techniques. Retrieved from [Link]
-
Oncology and Radiotherapy. (2023). Synthesis of surfactant‐modified ZIF‐8 and its application in drug delivery and tumor therapy. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Surface Modification of Polyhydroxyalkanoates toward Enhancing Cell Compatibility and Antibacterial Activity. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Application of MOF-808 Decorated with Folic Acid-Conjugated Chitosan as a Strong Nanocarrier for the Targeted Drug Delivery of Quercetin. Retrieved from [Link]
-
MDPI. (2021). Zeolitic Imidazolate Framework-8 (ZIF-8) as a Drug Delivery Vehicle for the Transport and Release of Telomerase Inhibitor BIBR 1532. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl8-bromooctanoate | CAS#:26825-92-3 | Chemsrc [chemsrc.com]
- 4. This compound CAS 26825-92-3 Methyl8-Bromooctanoate Methyl Bromooctanoate - this compound, 26825-92-3 | Made-in-China.com [m.made-in-china.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C9H17BrO2) [pubchemlite.lcsb.uni.lu]
- 7. Surface Modification to Improve Properties of Materials | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction | Semantic Scholar [semanticscholar.org]
- 11. scilit.com [scilit.com]
- 12. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
- 14. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 15. mdpi.com [mdpi.com]
- 16. Functionalized biological metal–organic framework with nanosized coronal structure and hierarchical wrapping pattern for enhanced targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 8-bromooctanoate
Welcome to the technical support center for the purification of methyl 8-bromooctanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from various reaction mixtures.
I. Troubleshooting Guide: Isolating Pure this compound
This section provides a systematic approach to identifying and resolving common issues during the purification process.
Issue 1: Low Yield of this compound After Work-up
Q: I've completed my reaction to synthesize this compound, but after the initial aqueous work-up, my yield is significantly lower than expected. What could be the cause?
A: Low yields after the initial extraction and washing steps often point to incomplete reaction or loss of product during the work-up. Several factors could be at play:
-
Incomplete Esterification: The Fischer esterification of 8-bromooctanoic acid with methanol is an equilibrium-driven reaction.[1] If the equilibrium is not sufficiently shifted towards the product, a significant amount of the starting carboxylic acid will remain.
-
Hydrolysis During Work-up: If the aqueous washes are too basic or if the mixture is in contact with the aqueous phase for an extended period, the ester can be hydrolyzed back to the carboxylic acid.
-
Emulsion Formation: The presence of unreacted starting materials or byproducts can sometimes lead to the formation of a stable emulsion during liquid-liquid extraction, trapping the product and making separation difficult.[7]
-
Solution: To break an emulsion, you can add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[7] Alternatively, allowing the mixture to stand for a longer period or gentle centrifugation can also aid in phase separation.
-
Issue 2: Persistent Impurities Detected by TLC or GC-MS
Q: My purified this compound shows persistent impurities when analyzed by TLC or GC-MS. How can I identify and remove them?
A: The nature of the impurity will dictate the best purification strategy. Common impurities include unreacted starting materials and byproducts from the synthesis of the 8-bromooctanoic acid precursor.
Common Impurities and Their Removal
| Impurity | Identification | Recommended Purification Method |
| 8-Bromooctanoic Acid | More polar spot on TLC (lower Rf) than the product. Can be confirmed by GC-MS. | Liquid-Liquid Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate to deprotonate the carboxylic acid, making it water-soluble and easily removed in the aqueous phase.[4][8] |
| Methanol | Not easily detected by TLC. GC-MS will show a peak at a very low retention time. | Rotary Evaporation: Methanol is highly volatile and can be removed under reduced pressure. Aqueous Washes: Methanol is water-soluble and can be removed by washing the organic layer with water or brine.[4] |
| Di-substituted Byproducts | Higher molecular weight peaks in GC-MS. Less polar than the desired product on TLC. These can arise from the reaction of 1,6-dibromohexane with two equivalents of diethyl malonate during the synthesis of the precursor.[2] | Column Chromatography: Flash chromatography on silica gel is effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can separate the desired product from less polar byproducts.[6][9] |
| Unidentified Polar Impurities | Streaking or spots with very low Rf values on TLC. | Silica Gel Plug Filtration: For removing highly polar impurities, a quick filtration through a short plug of silica gel can be effective. Elute with a solvent system in which the product has a moderate Rf to ensure the impurities are retained on the silica. |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 10:1 hexanes/ethyl acetate.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[9]
Issue 3: Product Discoloration
Q: My final product is a yellow or brown oil, not the expected colorless liquid. What causes this discoloration and how can I fix it?
A: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from a few sources:
-
Charring: Using a strong acid catalyst like sulfuric acid at high temperatures can cause some of the organic material to decompose or "char".[2]
-
Solution: Use a milder acid catalyst such as p-toluenesulfonic acid.[2] Also, ensure the reaction temperature is carefully controlled.
-
-
Trace Impurities: Impurities from starting materials or side reactions, even in small amounts, can be colored.
-
Solution: Purification by column chromatography is often effective at removing colored impurities.[2] If the discoloration is minimal and does not affect subsequent reactions, it may sometimes be acceptable.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification techniques.
| Property | Value | Significance for Purification |
| Molecular Weight | 237.13 g/mol [10] | Affects volatility and behavior in mass spectrometry. |
| Boiling Point | 124 °C at 6 Torr[11], 73-76 °C at 0.05 mm Hg | Distillation under reduced pressure is a viable purification method to separate it from less volatile impurities.[4] |
| Density | ~1.22 g/cm³[10] | It is denser than water, which is important to note during liquid-liquid extractions. |
| Appearance | Colorless to light yellow liquid[11] | A significant deviation from this suggests impurities. |
| Solubility | Soluble in organic solvents like DMSO and ethyl acetate.[9] | This allows for a wide range of solvents to be used in chromatography and extractions. |
Q2: What is the most common synthetic route for this compound and what are the expected byproducts?
A2: The most common synthesis involves a two-step process:
-
Synthesis of 8-bromooctanoic acid: This is often achieved through a malonic ester synthesis using 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation.[2][12] The main potential byproduct from this step is a di-substituted malonate.[2]
-
Fischer Esterification: The 8-bromooctanoic acid is then esterified with methanol in the presence of an acid catalyst.[4] The primary "byproducts" of this equilibrium reaction are the unreacted starting materials.[2]
Another route involves the Hunsdiecker reaction of the silver salt of a suitable dicarboxylic acid monoester, though this is less common.[13][14][15]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification process.[9]
-
Spotting: Spot the crude mixture, the fractions from the column, and a reference standard (if available) on a TLC plate.
-
Eluting: Develop the plate in an appropriate solvent system (e.g., 9:1 hexanes/ethyl acetate).
-
Visualizing: Visualize the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate). The pure product should appear as a single spot with a consistent Rf value across the pure fractions.
Q4: Is distillation a suitable method for purifying this compound?
A4: Yes, distillation under reduced pressure (vacuum distillation) is a very effective method for purifying this compound, especially on a larger scale.[4] Its relatively high boiling point at atmospheric pressure means that heating it to that temperature could cause decomposition. By reducing the pressure, the boiling point is lowered significantly, allowing for distillation at a safer temperature.[4]
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
III. References
-
BenchChem. (2025). Side product formation in the synthesis of Heptyl 8-bromooctanoate.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Heptyl 8-bromooctanoate.
-
PrepChem.com. Synthesis of this compound.
-
ChemicalBook. This compound synthesis.
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
-
ChemicalBook. 8-Bromooctanoic acid synthesis.
-
Google Patents. FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
-
Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis.
-
Chemsrc. Methyl8-bromooctanoate | CAS#:26825-92-3.
-
ChemicalBook. Ethyl 8-bromooctanoate synthesis.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
BYJU'S. Hunsdiecker Reaction.
-
Wikipedia. Hunsdiecker reaction.
-
PubChem. This compound.
-
ChemicalBook. This compound | 26825-92-3.
-
Organic Chemistry Portal. Fischer Esterification.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
-
Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl8-bromooctanoate | CAS#:26825-92-3 | Chemsrc [chemsrc.com]
- 11. This compound | 26825-92-3 [chemicalbook.com]
- 12. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 13. FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS - Google Patents [patents.google.com]
- 14. byjus.com [byjus.com]
- 15. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Substitutions on Methyl 8-bromooctanoate
Welcome to the technical support guide for optimizing nucleophilic substitution reactions on Methyl 8-bromooctanoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile C8 building block. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to empower you to rationalize your experimental choices and achieve optimal outcomes.
Section 1: Foundational Principles & Core Challenges
Q1: What are the primary reaction pathways for this compound, and how do I control them?
This compound is a primary alkyl halide. This structural feature dictates that its reactivity is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] However, a competing pathway, bimolecular elimination (E2), is always a possibility, particularly under suboptimal conditions.[3]
-
Sₙ2 (Substitution): This is typically the desired pathway. It involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time the bromide leaving group departs.[1] This "backside attack" is sensitive to steric hindrance, but for a primary halide like this compound, the reaction site is highly accessible.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]
-
E2 (Elimination): This pathway leads to the formation of an alkene (Methyl oct-7-enoate or similar isomers) and is a common source of impurities. It is favored by strong, sterically hindered bases and higher temperatures.[5] The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and expulsion of the bromide ion.
Controlling the outcome of the reaction is a matter of carefully selecting conditions that favor the Sₙ2 pathway over the E2 pathway.
Sources
Common side reactions in the synthesis of Methyl 8-bromooctanoate
Welcome to the Technical Support Center for the synthesis of Methyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and well-established method is a two-stage process. The first stage involves the synthesis of the precursor, 8-bromooctanoic acid, via a malonic ester synthesis using 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation.[1] The second stage is the Fischer esterification of 8-bromooctanoic acid with methanol in the presence of an acid catalyst.[2]
Q2: I'm seeing a significant amount of a high-molecular-weight impurity in the synthesis of my 8-bromooctanoic acid precursor. What is it and how can I avoid it?
This is likely the di-substituted malonic ester, where two molecules of diethyl malonate react with one molecule of 1,6-dibromohexane.[1] This "over-alkylation" is a common side reaction.[1] To minimize this, it is crucial to use a molar excess of 1,6-dibromohexane relative to diethyl malonate to favor mono-alkylation.[1]
Q3: My Fischer esterification is giving me a low yield. What are the likely causes?
Low yields in Fischer esterification are typically due to its reversible nature. The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.[1] Other causes can include incomplete reaction, hydrolysis of the ester product during workup, or suboptimal reaction conditions.[1]
Q4: The final product, this compound, appears discolored (yellow or brown). What causes this and how can I prevent it?
Discoloration is often due to charring of the reaction mixture caused by excessive heat or a high concentration of a strong acid catalyst like sulfuric acid.[1] Using a milder acid catalyst, such as p-toluenesulfonic acid, and ensuring the reaction temperature is well-controlled can prevent this.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 8-bromooctanoic acid | Formation of di-substituted malonic ester byproduct. | Use a molar excess of 1,6-dibromohexane (e.g., 3 equivalents) to diethyl malonate (1 equivalent) to favor mono-alkylation.[3] |
| Incomplete hydrolysis of the malonic ester intermediate. | Ensure complete saponification by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate reflux time. | |
| Incomplete decarboxylation. | Ensure the reaction mixture is sufficiently acidified and heated to the appropriate temperature (typically 120-135°C) for a sufficient duration to drive the decarboxylation to completion.[3] | |
| Low yield of this compound | Incomplete Fischer esterification due to equilibrium. | Use a large excess of methanol, which also serves as the solvent, to drive the equilibrium towards the product.[2][4] Alternatively, remove water as it forms using a Dean-Stark trap, although this is more common for higher boiling alcohols. |
| Hydrolysis of the ester product during workup. | Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extensive washing with water.[1][2] | |
| Presence of unreacted 8-bromooctanoic acid in the final product | Incomplete esterification. | Increase the reaction time or the amount of acid catalyst. Ensure the reaction is heated to reflux for a sufficient period (e.g., 5 hours or more).[2] |
| Insufficient removal during workup. | Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic starting material.[2] | |
| Product is contaminated with a high-boiling point impurity | This could be the di-ester byproduct from the malonic ester synthesis carried over. | Purify the intermediate 2-(6-bromohexyl) diethyl malonate by vacuum distillation before proceeding to the hydrolysis and decarboxylation step.[1][3] Alternatively, purify the final product using column chromatography. |
| Reaction mixture turns dark brown/black during esterification | Charring due to a strong acid catalyst (e.g., sulfuric acid) and/or excessive heat. | Use a milder catalyst such as p-toluenesulfonic acid.[1] Maintain a gentle reflux and avoid overheating. |
Experimental Protocols
Stage 1: Synthesis of 8-Bromooctanoic Acid
This protocol is adapted from established malonic ester synthesis procedures.[1][5]
-
Enolate Formation and Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Cool the solution and add diethyl malonate dropwise.
-
Subsequently, add a solution of 1,6-dibromohexane (in excess) in ethanol and reflux the mixture for several hours.
-
-
Hydrolysis and Decarboxylation:
-
After cooling, treat the reaction mixture with a concentrated solution of sodium hydroxide and reflux to hydrolyze the ester groups.
-
Remove the ethanol by distillation.
-
Acidify the remaining aqueous solution with a strong acid (e.g., HCl or H₂SO₄) and heat to induce decarboxylation, yielding crude 8-bromooctanoic acid.
-
-
Workup and Purification:
-
Extract the crude 8-bromooctanoic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The product can be further purified by vacuum distillation.[3]
-
Stage 2: Fischer Esterification to this compound
This protocol is based on standard Fischer esterification procedures.[2][4][6]
-
Esterification:
-
Workup:
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the oily residue in diethyl ether.
-
Wash the ether solution sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude oil by vacuum distillation (b.p. 73°-76°C at 0.05 mm Hg) to obtain pure this compound.[2]
-
Mechanistic Insights and Troubleshooting Workflows
Mechanism of Malonic Ester Synthesis and Di-alkylation Side Reaction
Caption: Malonic ester synthesis pathway and the competing di-alkylation side reaction.
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: A decision-making workflow for troubleshooting low yields in Fischer esterification.
Purification Strategy: Column Chromatography
For high-purity this compound, especially when di-ester impurities are present, column chromatography is recommended.[7][8]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is effective. A common starting point is a 10:1 hexane/ethyl acetate mixture.[8]
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.[9]
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[9]
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[9]
-
Combine the pure fractions and remove the solvent under reduced pressure.[9]
-
References
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
- Google Patents. (2021).
- BenchChem. (2025).
-
Wikipedia. (2023). Malonic ester synthesis. [Link]
- BenchChem. (2025). The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
L.S.College, Muzaffarpur. (2020). Malonic ester synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]
- BenchChem. (2025).
-
Chemsrc. (2025). This compound. [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Google Patents. (2003). FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.
-
ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]
- BenchChem. (2025). Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. BenchChem.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 8-bromooctanoate
Welcome to the technical support center for the synthesis of Methyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of 8-bromooctanoic acid: This intermediate is commonly synthesized from starting materials like 1,6-dibromohexane.
-
Esterification of 8-bromooctanoic acid: The carboxylic acid is then esterified with methanol to yield the final product.
Several methods exist for each step, and the choice of method can significantly impact the overall yield and purity. This guide will focus on the common challenges and optimization strategies for the most prevalent synthetic routes.
A prevalent method for synthesizing the 8-bromooctanoic acid precursor is through a malonic ester synthesis using 1,6-dibromohexane and diethyl malonate, which is then followed by hydrolysis and decarboxylation.[1][2] The subsequent step is the Fischer esterification of the 8-bromooctanoic acid with methanol in the presence of an acid catalyst.[1]
Section 2: Troubleshooting Guide - Low Yield and Impurities
This section addresses specific issues that can arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of 8-bromooctanoic acid Precursor
-
Question: My yield of 8-bromooctanoic acid is significantly lower than expected when using the malonic ester synthesis with 1,6-dibromohexane. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step are often due to the formation of a di-substituted side product where two molecules of diethyl malonate react with one molecule of 1,6-dibromohexane.[1] To minimize this, it is crucial to control the stoichiometry of the reactants.
-
Expert Insight: Using a molar excess of 1,6-dibromohexane relative to diethyl malonate will favor the desired mono-alkylation.[1] This ensures that the diethyl malonate is the limiting reagent, reducing the statistical probability of a second substitution on the dibromohexane.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use at least a 2:1 molar ratio of 1,6-dibromohexane to diethyl malonate.
-
Purification of Intermediate: It is highly recommended to purify the intermediate, 2-(6-bromohexyl)-diethyl malonate, before proceeding with the hydrolysis and decarboxylation steps.[1] This can be achieved through vacuum distillation or column chromatography.
-
-
Issue 2: Incomplete Fischer Esterification
-
Question: I'm experiencing low conversion of 8-bromooctanoic acid to this compound during the Fischer esterification. How can I drive the reaction to completion?
-
Answer: The Fischer esterification is an equilibrium reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the product side. This is primarily achieved by removing the water byproduct as it is formed or by using a large excess of one of the reactants.[3][4]
-
Expert Insight: The most effective method for water removal is the use of a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene.[1][4] This physically removes water from the reaction mixture, preventing the reverse hydrolysis reaction.
-
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark trap during reflux to continuously remove water.[1]
-
Excess Methanol: Use a significant excess of methanol, which can also serve as the solvent.[5] This shifts the equilibrium based on Le Chatelier's principle.
-
Catalyst Choice and Concentration: Ensure an appropriate acid catalyst is used. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to charring.[1][6] p-Toluenesulfonic acid is a milder alternative that can reduce the formation of colored impurities.[1]
-
-
Issue 3: Product Discoloration (Yellow or Brown)
-
Question: My final product, this compound, is yellow or brown. What causes this discoloration and how can I obtain a colorless product?
-
Answer: Discoloration is often a result of decomposition or side reactions caused by excessive heat or the use of a harsh acid catalyst during the esterification or distillation.[1]
-
Expert Insight: Strong acids like concentrated sulfuric acid can cause charring at elevated temperatures.[1] Using a milder catalyst and carefully controlling the reaction and distillation temperatures are key to preventing this.
-
Troubleshooting Steps:
-
Milder Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid.[1]
-
Temperature Control: Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. During purification, use vacuum distillation to lower the boiling point of the product and minimize thermal decomposition.
-
Purification: If discoloration has already occurred, purification by column chromatography on silica gel can be effective in removing the colored impurities.[1]
-
-
Issue 4: Presence of Unreacted Starting Material in the Final Product
-
Question: After workup, my NMR analysis shows the presence of unreacted 8-bromooctanoic acid and/or methanol. How can I improve the purification process?
-
Answer: The presence of starting materials indicates either an incomplete reaction or an inefficient workup and purification procedure.
-
Expert Insight: A proper aqueous workup is critical for removing the acid catalyst and any unreacted carboxylic acid. Washing the organic layer with a mild base solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Troubleshooting Steps:
-
Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.
-
Aqueous Workup: After the reaction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 8-bromooctanoic acid.[1][7] Follow this with a brine wash to remove residual water.[1]
-
Purification: For high purity, fractional distillation under reduced pressure is the most effective method for separating the product from any remaining starting materials.[1]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves two main stages. The first is the synthesis of the precursor, 8-bromooctanoic acid, often via a malonic ester synthesis using 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation.[1][2] The second stage is the Fischer esterification of 8-bromooctanoic acid with methanol using an acid catalyst.[1]
Q2: What are the primary side products I should be aware of?
A2: During the synthesis of the 8-bromooctanoic acid precursor from 1,6-dibromohexane, the main side product is the di-substituted malonic ester.[1] In the final Fischer esterification step, the primary "side products" are typically unreacted starting materials.[1] If water is not effectively removed, the reverse reaction, hydrolysis of the ester, can also occur.[1]
Q3: Why is purification of this compound challenging?
A3: Purification can be difficult due to the relatively high boiling point of the product and the potential for thermal decomposition. Additionally, unreacted starting materials may have boiling points close to the product, making simple distillation ineffective. Effective purification often requires fractional distillation under reduced pressure or column chromatography.[1]
Q4: Can I use a different method for the esterification?
A4: Yes, several other methods can be used for the esterification of 8-bromooctanoic acid. These include:
-
Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with methanol.[5] This is a high-yielding but two-step process.
-
Alkylation with Iodomethane: The carboxylate salt of 8-bromooctanoic acid can be alkylated with iodomethane (MeI).[5][8]
-
Using Diazomethane: Diazomethane reacts rapidly with carboxylic acids to form methyl esters in excellent yields.[9][10] However, diazomethane is toxic and potentially explosive, requiring special handling precautions.[9]
Q5: What are the key safety considerations for this synthesis?
A5:
-
1,6-Dibromohexane: This is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE).
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Use in a fume hood and wear acid-resistant gloves and safety goggles.
-
Solvents: Organic solvents like toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
-
Vacuum Distillation: Ensure the glassware is free of cracks and use a safety screen to protect against implosion.
Section 4: Experimental Protocols and Data
Protocol 1: Synthesis of 8-Bromooctanoic Acid
This protocol is adapted from a common malonic ester synthesis approach.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Diethyl Malonate: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
Addition of 1,6-Dibromohexane: To the resulting solution, add a solution of 1,6-dibromohexane (in molar excess) in ethanol dropwise.
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Hydrolysis and Decarboxylation: After cooling, add a concentrated solution of sodium hydroxide and reflux to hydrolyze the ester groups.[1] Remove the ethanol by distillation. The remaining aqueous solution is acidified with a strong acid (e.g., H₂SO₄) and heated to induce decarboxylation, yielding crude 8-bromooctanoic acid.[1]
-
Workup and Purification: Extract the crude 8-bromooctanoic acid with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product can be further purified by vacuum distillation.[1]
Protocol 2: Fischer Esterification to this compound
This protocol utilizes a Dean-Stark apparatus for efficient water removal.[1]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid, an excess of methanol, a catalytic amount of p-toluenesulfonic acid, and a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted 8-bromooctanoic acid, followed by a brine wash.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under high vacuum.[1]
| Parameter | Value | Reference |
| 8-Bromooctanoic Acid M.P. | 35-37 °C | [11] |
| This compound B.P. | ~130-135 °C at reduced pressure | |
| Typical Esterification Catalyst | p-Toluenesulfonic acid | [1] |
| Typical Esterification Solvent | Toluene | [1] |
Section 5: Visualizing the Workflow
Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
LookChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 8-Bromooctanoic acid|lookchem [lookchem.com]
Troubleshooting low yield in Fischer esterification of bromo acids
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the Fischer esterification of bromo acids. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causal chemistry, offering field-tested insights to diagnose and resolve low-yield issues. This guide is structured as a dynamic Q&A, addressing the specific challenges posed by the presence of a bromine substituent during this fundamental organic transformation.
Technical Support Guide: Fischer Esterification of Bromo Acids
Frequently Asked Questions (FAQs)
Q1: I am experiencing a consistently low yield in the Fischer esterification of my bromo-substituted carboxylic acid. What are the primary culprits?
Low yield in this reaction is almost always attributable to one of two core issues: an unfavorable reaction equilibrium or competing side reactions involving the bromo-substituent.
-
Unfavorable Equilibrium: The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][2] If water is not removed from the system, the reaction will reach equilibrium with significant amounts of starting material remaining, thus lowering your isolated yield.[3][4] The reaction is typically driven to completion by either using a large excess of the alcohol (often as the solvent) or by actively removing water as it is formed.[5][6]
-
Competing Side Reactions: The bromine atom is a good leaving group, and its presence introduces pathways for side reactions that are not present with simple alkyl carboxylic acids. The specific side reaction depends heavily on the bromine's position relative to the carboxyl group. These can include intramolecular cyclization (lactonization), elimination, and intermolecular substitution.[7][8]
Below is a systematic workflow to diagnose the root cause of low yield.
Caption: A workflow for troubleshooting low yields in bromo acid esterification.
Q2: How does the position of the bromine atom (alpha, beta, etc.) on the carboxylic acid chain specifically impact the esterification reaction?
The position of the bromine atom is the single most critical factor in predicting and troubleshooting side reactions. The electronic and steric environment of the C-Br bond dictates its reactivity.
-
α-Bromo Acids: The bromine is on the carbon adjacent to the carbonyl. This C-Br bond is activated towards nucleophilic substitution (SN2) because the adjacent carbonyl can stabilize the transition state.[8] The alcohol used for the esterification can act as a nucleophile, leading to the formation of an α-alkoxy ester byproduct.
-
β-Bromo Acids: These are highly susceptible to elimination reactions (E2) under the hot, acidic conditions of a typical Fischer esterification. The acid catalyst can protonate the carbonyl oxygen, increasing the acidity of the α-protons. A base (even the alcohol itself) can then abstract an α-proton, leading to the elimination of HBr and the formation of an α,β-unsaturated ester.
-
γ- and δ-Bromo Acids: These substrates are perfectly set up for intramolecular cyclization to form stable five-membered (γ-lactones) or six-membered (δ-lactones) rings.[9] This is an intramolecular SN2 reaction where the oxygen of the hydroxyl group (in the tetrahedral intermediate) or even the starting carboxylic acid attacks the carbon bearing the bromine. This process is often kinetically favorable.
Q3: What are the primary side reactions I should be monitoring for, and how can I identify them?
You should analyze your crude reaction mixture by TLC, GC-MS, or NMR to look for evidence of the following byproducts.
Caption: Key side reactions in the esterification of bromo acids.
Identification Strategy:
-
Elimination: Look for signals corresponding to a double bond in ¹H NMR (typically 5.5-7.5 ppm) and the disappearance of the C-H signal adjacent to the bromine.
-
Lactonization: The product will have a different molecular weight and a characteristic cyclic ester carbonyl stretch in IR spectroscopy (~1770 cm⁻¹ for γ-lactones, higher than linear esters).
-
Substitution: Mass spectrometry will show a product with a mass corresponding to the replacement of Br with an -OR group from your alcohol.
Q4: My starting material is a β-bromo acid, and I am seeing significant formation of an α,β-unsaturated ester. How can I suppress this elimination?
This is a classic problem of kinetic versus thermodynamic control.[10] The elimination is often kinetically faster at higher temperatures. To favor the desired thermodynamic ester product, you must modify the conditions to disfavor the E2 pathway.
Recommended Solutions:
-
Lower the Reaction Temperature: Refluxing may be too harsh. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate, for example, 60 °C instead of 110 °C.[11]
-
Use a Milder Acid Catalyst: While H₂SO₄ is common, it is a strong dehydrating agent and promotes elimination.[12][13] Consider using p-Toluenesulfonic acid (p-TsOH), which is less prone to causing elimination, or a Lewis acid catalyst like Sc(OTf)₃.[11]
-
Alternative Esterification Methods: If elimination persists, the Fischer esterification may be unsuitable. A milder, non-acidic method is preferable. For instance, convert the bromo acid to its carboxylate salt with a non-nucleophilic base (like K₂CO₃) and then react it with an alkyl halide (e.g., ethyl iodide) in an SN2 reaction.[6][14]
Q5: I am trying to synthesize a γ-bromoester, but I am primarily isolating γ-butyrolactone. How do I prevent this intramolecular cyclization?
Lactone formation is often rapid and thermodynamically favorable. The key to preventing it is to favor the intermolecular esterification over the intramolecular cyclization.
Recommended Solutions:
-
High Concentration of Alcohol: Use the alcohol as the solvent. This dramatically increases the concentration of the intermolecular nucleophile (the alcohol), making it more likely to react with the activated carboxylic acid before the molecule can fold back on itself. This is a direct application of Le Châtelier's principle.[1][6]
-
Dilution with a Non-Reactive Solvent: While it seems counterintuitive, if you cannot use the alcohol as the solvent, running the reaction under more dilute conditions (e.g., in toluene) can slow down the rate of the bimolecular esterification, but it can sometimes disfavor the intramolecular pathway if the cyclization is also concentration-dependent. This is less common and should be tested carefully.
-
Choose a Bulky Alcohol: Using a sterically hindered alcohol (e.g., tert-butanol) can sometimes disfavor the initial esterification, but this strategy is risky as tertiary alcohols are prone to elimination themselves.[6] A more robust approach is to protect the carboxylic acid, perform a different reaction, and then deprotect.
Optimizing Reaction Conditions & Protocols
Q6: How do I effectively drive the reaction equilibrium to maximize my yield?
Driving the equilibrium is paramount. Assuming you have minimized side reactions, maximizing product formation relies on adhering to Le Châtelier's principle.[1][15]
| Method | Principle | Causality & Rationale |
| Use Excess Alcohol | Increase reactant concentration | By using the alcohol as the solvent (a 10-fold or greater excess), the equilibrium position is shifted significantly toward the products. A study using acetic acid and ethanol showed yields increasing from 65% to 97% when moving to a 10-fold excess of alcohol.[1] |
| Remove Water | Decrease product concentration | Removing the water byproduct prevents the reverse reaction (ester hydrolysis) from occurring. This is the most effective way to ensure near-quantitative conversion.[1][5][12] |
The most rigorous method for water removal is azeotropic distillation using a Dean-Stark apparatus .[1][16] This physically separates water from the reaction mixture. Alternatively, chemical desiccants like molecular sieves can be used.[5][11]
Protocol 1: General Optimized Fischer Esterification using a Dean-Stark Trap
This protocol is designed for a generic bromo acid where water removal is critical.
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove adsorbed water.
-
Reagent Charging:
-
To the round-bottom flask, add the bromo carboxylic acid (1.0 eq).
-
Add the alcohol (1.5 - 3.0 eq). Using a large excess is not necessary when using a Dean-Stark.
-
Add a non-polar solvent that forms an azeotrope with water (e.g., toluene, ~0.2-0.5 M concentration relative to the acid).[17]
-
Add the acid catalyst. See the table below for options.
-
-
Reaction:
-
Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the flask.[16]
-
Continue refluxing until water no longer collects in the trap (typically 3-20 hours).[17]
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid.[17][18]
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product via column chromatography or distillation as required.
Q7: What is the optimal acid catalyst and loading?
The choice of catalyst depends on the sensitivity of your substrate.
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages & Considerations |
| Sulfuric Acid (H₂SO₄) | 1-5% | Highly effective, inexpensive, and acts as its own dehydrating agent.[12][13] | Can cause charring and promotes elimination/side reactions with sensitive substrates.[7] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5% | Solid, easier to handle, and generally milder than H₂SO₄, causing fewer side reactions.[11][17] | Less powerful dehydrating agent than H₂SO₄. |
| Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄) | 1-5% | Can be effective for sensitive substrates and may offer different selectivity.[11][19] | More expensive and may require strictly anhydrous conditions. |
For most bromo acids, p-TsOH is the recommended starting point due to its balance of reactivity and mildness.
References
- Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
-
Sciencemadness Wiki. (2022). Esterification. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. [Link]
-
James Ashenhurst. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
National Center for Biotechnology Information. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. National Library of Medicine. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification. [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! YouTube. [Link]
-
National Center for Biotechnology Information. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? [Link]
-
PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. [Link]
-
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? [Link]
-
MANAC Inc. (2022). Highly selective yet gentle brominating agents: N-bromo compounds. [Link]
-
ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. [Link]
-
The Organic Chemistry Guy. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Universidad de Costa Rica. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]
-
Dah Academy. (2020). Organic chemistry - Kinetic and thermodynamic control. YouTube. [Link]
-
ResearchGate. (2025). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 13. praxilabs.com [praxilabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. youtube.com [youtube.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. cerritos.edu [cerritos.edu]
- 19. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Bromooctanoic Acid
Welcome to the technical support center for handling 8-bromooctanoic acid in your research. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the removal of unreacted 8-bromooctanoic acid from your product mixtures.
I. Understanding the Challenge: Properties of 8-Bromooctanoic Acid
8-Bromooctanoic acid is a bifunctional molecule, possessing both a carboxylic acid group and a terminal bromine atom.[1] This dual functionality makes it a versatile building block in organic synthesis.[2][3][4] However, its physical and chemical properties can also present challenges during purification.
Key Properties:
| Property | Value | Source |
| Appearance | White to cream crystalline powder | [2] |
| Molecular Formula | C8H15BrO2 | [2] |
| Molecular Weight | 223.11 g/mol | [4] |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 147-150 °C at 2 mmHg | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform and methanol.[2][3] | |
| pKa | ~4.77 (Predicted) | [2][3] |
The acidic nature of the carboxylic group and the overall greasy character of the eight-carbon chain dictate its behavior in separation protocols.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for significant amounts of unreacted 8-bromooctanoic acid in my product mixture?
A: In many reactions, such as Fischer esterification, an equilibrium is established between reactants and products.[5] If the reaction is not driven to completion, for instance by the removal of a byproduct like water, you will likely have a substantial amount of unreacted starting material.[5]
Q2: How can I quickly determine if my product is contaminated with 8-bromooctanoic acid?
A: Thin-Layer Chromatography (TLC) is an effective initial check. Co-spot your reaction mixture with a standard of pure 8-bromooctanoic acid. A persistent spot at the same Rf value as the standard indicates its presence. Due to its polarity, the acid will likely have a lower Rf than many less polar products on silica or alumina plates.
Q3: My desired product is also an acid. How can I selectively remove the 8-bromooctanoic acid?
A: This is a more complex separation. If there is a significant difference in the pKa values or polarity of the two acids, you might be able to use a carefully buffered aqueous extraction. However, column chromatography is often the most reliable method in these cases, as it can separate compounds with subtle differences in polarity.[6][7][8]
Q4: Are there specific safety precautions for handling 8-bromooctanoic acid?
A: Yes, 8-bromooctanoic acid is corrosive and can cause severe skin burns and eye damage.[9][10][11] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][11][12] Ensure an eyewash station and safety shower are readily accessible.[12]
III. Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Removal by Acid-Base Extraction
This is often the most efficient method when your desired product is neutral or basic. The principle is to convert the acidic 8-bromooctanoic acid into its water-soluble carboxylate salt, which can then be washed away in an aqueous layer.[13]
When to Use:
-
Your product is not acidic and is soluble in a water-immiscible organic solvent.
-
You have a significant amount of 8-bromooctanoic acid to remove.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO3) solution.[5][14]
-
Causality: The basic bicarbonate solution deprotonates the carboxylic acid, forming the sodium salt, which is highly soluble in the aqueous layer.
-
-
Venting: Stopper the funnel, invert, and immediately vent to release the CO2 gas that is generated. Shake gently with frequent venting.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid.[15]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6][7]
When to Use:
-
Your product has a similar acidity to 8-bromooctanoic acid.
-
You need a very high purity product.
-
Acid-base extraction is not feasible due to the nature of your product.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for separating moderately polar compounds like 8-bromooctanoic acid.[7]
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Use TLC to determine an optimal solvent system where your product and 8-bromooctanoic acid have well-separated Rf values.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, non-polar eluent.
-
Pour the slurry into a glass column and allow it to pack evenly, tapping the column gently to remove air bubbles.[6]
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent to move the compounds down the column. Your less polar product should elute before the more polar 8-bromooctanoic acid.
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 3: Purification by Recrystallization
If your desired product is a solid at room temperature, recrystallization can be an effective purification method.
When to Use:
-
Your product is a solid with a melting point significantly different from 8-bromooctanoic acid.
-
You can find a solvent in which your product's solubility differs significantly from that of 8-bromooctanoic acid with changes in temperature.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The 8-bromooctanoic acid should either be very soluble or very insoluble in this solvent at all temperatures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of your desired product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
IV. Workflow and Decision Making
The choice of purification method depends on the properties of your desired product and the scale of your reaction.
Caption: Decision workflow for selecting a purification method.
V. Analytical Confirmation of Purity
After purification, it is crucial to confirm the absence of 8-bromooctanoic acid.
-
NMR Spectroscopy: In ¹H NMR, look for the disappearance of the characteristic signals for 8-bromooctanoic acid. In ¹³C NMR, the carbonyl carbon signal can be a key indicator.[16]
-
Mass Spectrometry (MS): The absence of the molecular ion peak corresponding to 8-bromooctanoic acid is a strong indicator of its removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly sensitive techniques that can detect trace amounts of impurities.[17][18]
By following these guidelines and understanding the principles behind each technique, you can effectively remove unreacted 8-bromooctanoic acid and obtain a high-purity product for your research and development needs.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 8-Bromooctanoic acid. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). 8-Bromooctanoic Acid CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 8-bromooctanoic acid ethyl ester cas 29823-21-0. Retrieved from [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Illinois State Water Survey. (1960).
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
- Unknown Source. (n.d.). SEM V (H)
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
- EMU Physics Department. (2023).
-
The University of the West Indies, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. CAS 17696-11-6: 8-Bromooctanoic acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 8-Bromooctanoic acid CAS#: 17696-11-6 [m.chemicalbook.com]
- 4. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. columbia.edu [columbia.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. kscl.co.in [kscl.co.in]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 16. 8-Bromooctanoic acid(17696-11-6) 13C NMR spectrum [chemicalbook.com]
- 17. shimadzu.com [shimadzu.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Column Chromatography Techniques for Purifying Bromoesters
Introduction: Navigating the Nuances of Bromoester Purification
Welcome to the technical support center dedicated to the chromatographic purification of bromoesters. As a class of compounds, bromoesters are pivotal intermediates in pharmaceutical and fine chemical synthesis. However, their purification via column chromatography presents a unique set of challenges, from potential degradation on the stationary phase to co-elution with closely related impurities.
This guide is structured to provide you, the researcher, with a comprehensive resource that blends fundamental principles with practical, field-tested solutions. We will delve into the causality behind experimental choices, offering a self-validating framework for your purification protocols.
Core Principles: The Foundation of a Successful Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For bromoesters, a successful purification hinges on a thorough understanding of these interactions.
-
Stationary Phase: Typically, silica gel or alumina are used as the stationary phase.[1] These are polar materials.[2]
-
Mobile Phase: A liquid solvent or a mixture of solvents that flows through the stationary phase.[3] In normal-phase chromatography, the mobile phase is less polar than the stationary phase.[2]
-
Analyte (Bromoester): The polarity of the bromoester itself will dictate its interaction with the stationary and mobile phases. The presence of the ester group and the bromine atom introduces polarity to the molecule.
The fundamental principle is that more polar compounds will adhere more strongly to the polar stationary phase and will thus elute from the column more slowly.[2] Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute more quickly.
Experimental Workflow: A Step-by-Step Protocol
This section outlines a general, yet robust, protocol for the purification of bromoesters using flash column chromatography.
Step 1: Thin-Layer Chromatography (TLC) Analysis - Your Roadmap to Separation
Before attempting a column, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and inexpensive method to determine the number of components in your crude mixture and to optimize the mobile phase for your column.[5]
Objective: To find a solvent system where the desired bromoester has an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.
Protocol:
-
Dissolve a small amount of your crude bromoester mixture in a volatile solvent.[5]
-
Spot the mixture onto a TLC plate (typically silica gel).[5]
-
Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]
-
Visualize the separated spots using a UV lamp or a chemical stain (e.g., potassium permanganate).[5][7]
-
Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of the more polar solvent will increase the Rf values of all components.
Step 2: Column Packing - The Heart of the Separation
Properly packing the column is essential for achieving good resolution. Air bubbles or channels in the stationary phase will lead to poor separation.[8]
Protocol:
-
Select a column of appropriate size for the amount of material you need to purify.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you determined from your TLC analysis.[8]
-
Pour the slurry into the column, ensuring it is perfectly vertical.[8]
-
Gently tap the column to pack the silica gel evenly and dislodge any air bubbles.[8]
-
Allow the solvent to drain until it is just above the level of the silica, then add a thin layer of sand to protect the silica bed.[8]
Step 3: Sample Loading - A Critical Introduction
How you apply your sample to the column can significantly impact the separation efficiency.
Methods:
-
Wet Loading: Dissolve the crude bromoester in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your bromoester is not very soluble in the mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder is then carefully added to the top of the column.[9]
Step 4: Elution and Fraction Collection - The Separation in Action
This is where the separation of your bromoester from impurities occurs.
Protocol:
-
Begin eluting the column with the mobile phase determined from your TLC analysis (isocratic elution) or start with a less polar solvent mixture and gradually increase the polarity (gradient elution).[9][10]
-
Collect the eluent in a series of labeled fractions.[4]
-
Monitor the composition of the fractions using TLC to identify which ones contain your purified bromoester.[4][8]
Step 5: Product Isolation - The Final Step
Once the fractions containing the pure bromoester are identified, they can be combined and the solvent removed, typically by rotary evaporation, to yield the purified product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of bromoesters in a direct question-and-answer format.
Q1: My bromoester is degrading on the silica gel column, leading to low yield. What can I do?
A1: This is a frequent problem as the acidic nature of standard silica gel can promote hydrolysis or elimination reactions of bromoesters.[11][12]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the degradation of sensitive compounds.[12] Bromoesters, particularly those with adjacent functionalities, can be susceptible to hydrolysis back to the corresponding alcohol and bromoacetic acid, or elimination to form an unsaturated ester.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites by washing the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in your mobile phase. A common method is to use a mobile phase containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[13] However, be aware that alumina can have its own reactivity issues. Another option is to use a bonded-phase silica, such as a diol- or cyano-functionalized silica, which can offer different selectivity and reduced acidity.[13]
-
Perform a 2D TLC Stability Test: To confirm if your compound is degrading on silica, spot your compound on a TLC plate, elute it in one direction, then turn the plate 90 degrees and elute it again in the same solvent system.[14] If you see spots that are not on the diagonal, it indicates degradation.
-
Q2: I'm having trouble separating my bromoester from a non-polar impurity that co-elutes with it. How can I improve the separation?
A2: Co-elution of a non-polar impurity with a more polar target compound can be frustrating.[15] This often happens when the mobile phase is too strong, causing both compounds to move too quickly through the column.
-
Causality: The separation (resolution) between two compounds depends on their differential partitioning between the stationary and mobile phases. If the mobile phase is too polar (too strong), it will compete effectively with the stationary phase for both compounds, diminishing the separation.[15]
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: The first step is to try a weaker (less polar) mobile phase.[16] Go back to your TLC analysis and find a solvent system that gives your bromoester a lower Rf value (ideally around 0.2-0.3). This will increase the interaction of your bromoester with the silica gel and allow the non-polar impurity to elute first.
-
Employ Gradient Elution: Start with a very non-polar mobile phase to elute the non-polar impurity completely.[10] Then, gradually increase the polarity of the mobile phase to elute your bromoester.[10][17] This can be a very effective technique for separating compounds with significant differences in polarity.[18]
-
Change the Stationary Phase: If changing the mobile phase doesn't work, consider a stationary phase with different selectivity.[19] For instance, a phenyl-functionalized silica gel can offer pi-pi interactions that may help to resolve your bromoester from the impurity.
-
Q3: My purified bromoester fractions are contaminated with a more polar impurity. What went wrong?
A3: This scenario suggests that the more polar impurity is eluting at a similar rate to your bromoester, or that your fractions were too large.
-
Causality: If the polarity difference between your bromoester and the impurity is small, they will have similar affinities for the stationary and mobile phases, leading to poor separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: You need to find a mobile phase that maximizes the difference in Rf values between your bromoester and the polar impurity on TLC. This may require screening different solvent combinations. For example, switching from ethyl acetate to diethyl ether or dichloromethane as the polar component can sometimes alter the selectivity.
-
Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely eluting compounds.[8]
-
Collect Smaller Fractions: When you are near the elution point of your bromoester, collect smaller fractions. This will allow you to better isolate the pure compound from the leading and trailing edges of the impurity's elution band.
-
Consider Reversed-Phase Chromatography: If you are using normal-phase chromatography (polar stationary phase, non-polar mobile phase), switching to reversed-phase chromatography (non-polar stationary phase, polar mobile phase) can be a powerful tool.[2] In reversed-phase, the elution order is inverted, with more polar compounds eluting first. This can be highly effective for separating your moderately polar bromoester from a more polar impurity.
-
Q4: How do I remove residual bromoacetic acid from my product?
A4: Bromoacetic acid is a common and often acidic byproduct of bromoester synthesis or degradation.
-
Causality: Bromoacetic acid is significantly more polar and acidic than your bromoester.
-
Troubleshooting Steps:
-
Aqueous Workup: Before column chromatography, perform a liquid-liquid extraction.[8] Wash your crude product solution with a mild aqueous base, such as saturated sodium bicarbonate solution. The bromoacetic acid will be deprotonated to form the water-soluble sodium bromoacetate salt, which will partition into the aqueous layer. Be cautious, as a strong base or prolonged exposure could hydrolyze your ester product.
-
Column Chromatography: If some bromoacetic acid remains, it is typically very polar and will stick strongly to the silica gel. It will either remain at the top of the column or elute very late with a highly polar solvent.
-
Q5: My bromoester appears as a broad or tailing peak during chromatography. What causes this and how can I fix it?
A5: Peak broadening or tailing can be indicative of several issues, including column overload, secondary interactions with the stationary phase, or co-elution.[20]
-
Causality: Tailing can occur when there are different types of interaction sites on the stationary phase with varying affinities for your compound. For bromoesters, this can sometimes be due to interactions with the acidic silanol groups on silica gel.[21] Overloading the column with too much sample can also lead to poor peak shape.[19][21]
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading is a common cause of poor peak shape.[20] Try running the column with less crude material.
-
Check for Insolubility: If your bromoester is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve, causing tailing. Ensure your compound is soluble in the chosen eluent.
-
Add a Mobile Phase Modifier: As mentioned for degradation issues, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, adding a small amount of an acid like acetic acid can sometimes sharpen the peaks of acidic compounds by ensuring they are in a single protonation state. However, be mindful of the stability of your bromoester to acidic conditions.
-
Use a Higher Quality Silica Gel: Silica gels with a smaller and more uniform particle size can provide better efficiency and sharper peaks.[9]
-
Data Presentation: Solvent and Stationary Phase Selection
The following tables provide a quick reference for making initial decisions in your purification strategy.
Table 1: Common Solvents for Bromoester Chromatography (in order of increasing polarity)
| Solvent | Polarity Index | Typical Use |
| Hexane / Heptane | 0.1 | Non-polar base of mobile phase |
| Toluene | 2.4 | Alternative non-polar base |
| Dichloromethane (DCM) | 3.1 | Mid-polarity component |
| Diethyl Ether | 2.8 | Polar modifier, can offer different selectivity |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier |
| Acetone | 5.1 | More polar modifier |
| Methanol (MeOH) | 5.1 | Highly polar, used for flushing or in gradient |
Table 2: Stationary Phase Characteristics
| Stationary Phase | Polarity | Acidity | Primary Use |
| Silica Gel | High | Acidic | General purpose normal-phase |
| Alumina (Neutral) | High | Neutral | For acid-sensitive compounds |
| Alumina (Basic) | High | Basic | For base-sensitive compounds |
| Alumina (Acidic) | High | Acidic | For separation of acidic compounds |
| C18-bonded Silica | Low | Neutral | Reversed-phase chromatography |
| Diol-bonded Silica | Medium | Neutral | Normal-phase, less acidic than silica |
| Cyano-bonded Silica | Medium | Neutral | Normal or reversed-phase, different selectivity |
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in bromoester purification.
Caption: General workflow for bromoester purification.
Caption: Troubleshooting decision tree for common issues.
References
- Preparation and thin-layer chromatography of bromo-derivatives of unsaturated fatty acid esters. A simple and rapid procedure for fatty acid analysis. (1975).
- Column Chromatography.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Mobile Phase Selection in Method Development: How to Optimize. (2025).
- Technical Support Center: Purification of Bromoacetylated Compounds by Column Chrom
- Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018).
- Thin Layer Chromatography (TLC).
- Why non-polar impurity is co-eluting with target compound in column chromatography? (2025).
- Column Chromatography Theory. Chemistry Online @ UTSC.
- Surface Modification/Bonding Phase of FLASH Purification Column St
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Successful Protein Purification: Gradient elution. LAMBDA OMNICOLL.
- column chromatography & purification of organic compounds. (2021). YouTube.
- Mobile Phase Selectivity. YMC.
- Purification of Organic Compounds by Flash Column Chrom
- Column chrom
- Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. (2019). PubMed.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). alwsci.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- dealing with co-eluting impurities during chromatographic analysis of ruscogenins. (2025). Benchchem.
- Efficient hydrolysis of organotrifluoroborates via silica gel and w
- Thin-layer chrom
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Overcoming co-eluting impurities during Lambertellin chrom
- Principles and Standard Conditions for Different Purific
- What are the main phases of Column Chromatography?. (2022).
- Tackling Common Challenges in Chrom
- The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Chromatography Troubleshooting. (2019). YouTube.
- Silica gel-supported Brønsted acid: Reactions in the column system.
- How to Transform Your Miniaturized Gradient Elution Workflow. (2021). Synthace.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. Journal of Non-Crystalline Solids.
- Part H. Basic investigations on hydrolysis, condensation and densification H SOL-GEL TRANSITION IN SIMPLE SILICATES II. Journal of Non-Crystalline Solids.
- When should a gradient be used?. Kromasil.
- Affinity Chromatography Troubleshooting. Merck Millipore.
- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and W
- Preparation of bromo acids and esters.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US.
- Rookie Mistakes: Column Chromatography. Department of Chemistry : University of Rochester.
- Troubleshooting LC, basics. Chromedia.
- Chromatography Troubleshooting. (2020). YouTube.
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. columbia.edu [columbia.edu]
- 3. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 11. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 17. synthace.com [synthace.com]
- 18. [Kromasil®] F.A.Q. - When should a gradient be used? [kromasil.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. epruibiotech.com [epruibiotech.com]
Technical Support Center: Preventing Decomposition of Methyl 8-bromooctanoate During Distillation
Welcome to the technical support center for the handling and purification of Methyl 8-bromooctanoate. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile intermediate. Here, we address common challenges encountered during its distillation, providing in-depth, scientifically grounded solutions to ensure the integrity and yield of your product.
Troubleshooting Guide: Distillation Issues
This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during the distillation of this compound.
Issue 1: My distillate is discolored (yellow to brown), and the distillation pot contains a dark, tar-like residue.
Potential Cause: This is a classic sign of thermal decomposition. This compound, like many primary alkyl halides, is susceptible to elimination reactions at elevated temperatures.[1][2] The high temperatures required for atmospheric distillation can cause the elimination of hydrogen bromide (HBr), forming Methyl oct-7-enoate. The liberated HBr is acidic and can catalyze further decomposition and polymerization of the unsaturated ester, leading to the formation of colored, high-molecular-weight byproducts (tar).[3]
Recommended Actions:
-
Lower the Boiling Point with Vacuum Distillation: The most critical step is to reduce the distillation temperature.[4][5] By performing the distillation under reduced pressure (vacuum), the boiling point of this compound can be significantly lowered, minimizing the thermal stress on the molecule.[4][6]
-
Use an Acid Scavenger: Before heating, add a mild, non-nucleophilic base to the distillation flask to neutralize any trace amounts of acidic impurities or any HBr that may form.[7][8][9] This prevents acid-catalyzed degradation.
-
Recommended Scavenger: Anhydrous potassium carbonate (K₂CO₃) or calcium carbonate (CaCO₃) at a loading of 1-2% by weight.
-
Protocol: Add the powdered acid scavenger to the crude this compound and stir for 30 minutes at room temperature before starting the distillation.
-
Issue 2: My distillation yield is significantly lower than expected, even when using a vacuum.
Potential Cause: Low yield can be due to several factors beyond simple decomposition.
-
Prolonged Heating: Even under vacuum, keeping the compound at a high temperature for an extended period can lead to gradual decomposition.[6] The overall heat energy imparted to the system is a function of both temperature and time.
-
Local Overheating: The surface of the heating mantle can be significantly hotter than the bulk liquid, causing localized "hot spots" where decomposition is accelerated. This is particularly problematic in large flasks with inefficient stirring.[6]
-
Inefficient Condensation: If your condenser is not efficient enough for the vacuum level and distillation rate, you may be losing product to the vacuum pump.
Recommended Actions:
-
Optimize Heating and Stirring:
-
Use a liquid heating bath (e.g., silicone oil) instead of a heating mantle for more uniform temperature distribution.
-
Ensure vigorous and efficient stirring with a magnetic stir bar to prevent bumping and local overheating.
-
-
Employ Short-Path Distillation: For heat-sensitive materials, a short-path distillation apparatus is highly recommended.[10] This setup minimizes the distance the vapor travels from the evaporation surface to the condensation surface, reducing the time the compound spends in the hot vapor phase and improving efficiency.[10]
-
Ensure Adequate Condensing Power:
-
Use a high-capacity condenser (e.g., a Graham or Allihn condenser).
-
Ensure a high flow rate of a cold coolant (e.g., a circulating chiller set to 5-10 °C).
-
Place a cold trap (e.g., using dry ice/acetone or liquid nitrogen) between your receiving flask and the vacuum pump to capture any highly volatile product that bypasses the condenser.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The primary thermal decomposition pathway is an E2 (elimination, bimolecular) reaction.[1] In this process, a base (which could be another molecule of the ester or a trace impurity) removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon). Simultaneously, the C-Br bond breaks, and a double bond forms, yielding Methyl oct-7-enoate and hydrogen bromide (HBr).[2][11][12] The HBr produced can then catalyze further decomposition.
Q2: What are the optimal distillation conditions (temperature and pressure)?
The goal is to distill at the lowest practical temperature. While the atmospheric boiling point is very high and leads to decomposition, vacuum distillation is essential.
| Vacuum Pressure (mmHg / Torr) | Approximate Boiling Point (°C) |
| 10 | ~135 - 140 |
| 5 | ~120 - 125 |
| 1 | ~95 - 100 |
| 0.5 | ~85 - 90 |
Recommendation: Aim for a vacuum level of 1-5 mmHg . This range provides a good balance, significantly lowering the boiling point to a safer temperature range without requiring highly specialized and expensive vacuum equipment.[10]
Q3: Should I wash my crude product before distillation?
Yes, a pre-distillation workup is highly recommended to remove impurities that can promote decomposition.[3] For instance, if the ester was synthesized via Fischer esterification, residual acid catalyst must be removed.[13]
Recommended Pre-Distillation Protocol:
-
Dilute: Dilute the crude reaction mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This removes any acidic catalysts.[3]
-
Water Wash: Wash with water to remove any remaining salts or water-soluble impurities.
-
Brine Wash: Wash with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer.
-
Dry: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for vacuum distillation.
Q4: Are there any materials I should avoid for my distillation apparatus?
While standard borosilicate glassware is generally inert and suitable, ensure that all components of your vacuum system are chemically resistant. Avoid using rubber or certain types of polymer tubing that can degrade upon contact with organic vapors or under vacuum, potentially contaminating your product. Use PTFE (Teflon) tubing and joints where possible. Ensure ground glass joints are properly sealed with a high-vacuum grease that is applied sparingly to avoid contamination of the distillate.[3]
References
- Distillation of high boiling esters - US2324088A.
- Distilling esters with very high boiling points? Sciencemadness Discussion Board.
- Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
- Vacuum distill
- High Vacuum Distillation Unit And Application On N
- An In-depth Technical Guide to the Synthesis and Purification of Heptyl 8-bromooctano
- Acid Scavengers and Stabilizers. Lohtragon.
- Scavenger (chemistry). Wikipedia.
- Acid Scavengers & Stabilizers. ACS Technical Products.
- elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
- Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
- Introduction to Elimination Reactions: The Key P
- Elimination Reactions of Halogenoalkanes. A Level Chemistry - Save My Exams.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 7. lohtragon.com [lohtragon.com]
- 8. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 10. valveandcontrol.com [valveandcontrol.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Long-Chain Alkyl Halide Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a persistent challenge in synthetic chemistry: overcoming the steric barriers presented by long-chain and branched-chain alkyl halides in substitution and coupling reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles at play, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured as a series of common problems encountered in the lab. We diagnose the potential causes and provide actionable, field-proven solutions grounded in chemical principles.
Issue 1: My Sₙ2 reaction with a long-chain primary alkyl halide is extremely slow or yields no product.
Answer:
This is a classic manifestation of steric hindrance. In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group.[1] While a long, unbranched alkyl chain presents some conformational hindrance, the primary issue often arises from branching, even if it's not directly on the electrophilic carbon (β-branching or further). This steric bulk shields the electrophilic center, destabilizes the crowded five-coordinate transition state, and dramatically increases the activation energy required for the reaction to proceed.[2][3]
Causality Check:
-
Substrate Structure: Is your alkyl halide a neopentyl-type structure (i.e., has a quaternary carbon adjacent to the halide-bearing carbon)? These substrates are notoriously unreactive in Sₙ2 reactions.[4][5]
-
Leaving Group: Are you using an alkyl chloride? Chlorides are significantly poorer leaving groups than bromides or iodides, which further slows the reaction.[6]
-
Solvent Choice: Are you using a polar protic solvent (e.g., ethanol, water)? These solvents form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[7]
Troubleshooting Steps:
-
Enhance the Leaving Group's Ability: Convert the alkyl bromide or chloride to the corresponding iodide using the Finkelstein reaction . Iodide is an excellent leaving group, and the reaction can be driven to completion by taking advantage of the differential solubility of sodium salts in acetone.[8][9] Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out, shifting the equilibrium forward according to Le Châtelier's principle.[10]
-
Select an Optimal Solvent: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, which can accelerate the reaction rate by orders of magnitude.[11][12]
-
Increase Reaction Energy: For particularly stubborn reactions, consider using microwave-assisted synthesis . Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction time and improved yields by efficiently overcoming the high activation energy barrier.[13][14]
| Problem | Potential Cause | Recommended Solution | Key Principle |
| No/Low Sₙ2 Yield | Steric Hindrance at electrophilic center | Switch to a more reactive substrate (e.g., via Finkelstein reaction). | Improve leaving group ability.[6] |
| Poor Leaving Group (e.g., -Cl) | Convert to -I using NaI in acetone. | Le Châtelier's Principle.[10] | |
| Sub-optimal Solvent (Protic) | Use a polar aprotic solvent (DMSO, DMF). | Enhance nucleophile reactivity.[7] | |
| High Activation Energy | Employ microwave heating or sonication. | Overcome kinetic barriers.[13][15] |
Issue 2: My reaction is producing the elimination (E2) product as the major isomer instead of the desired substitution product.
Answer:
Substitution and elimination reactions are often in competition. The factors that hinder an Sₙ2 reaction (steric bulk on the substrate) can simultaneously favor a bimolecular elimination (E2) reaction.[16][17] An E2 reaction involves the base abstracting a proton from a carbon adjacent to the leaving group, which is often more sterically accessible than the electrophilic carbon required for Sₙ2 attack.
Causality Check:
-
Nucleophile Basicity: Is your nucleophile also a strong base (e.g., alkoxides like t-butoxide, hydroxides)? Strong, bulky bases will preferentially act as bases rather than nucleophiles.[5]
-
Substrate Branching: Secondary and tertiary alkyl halides are more prone to elimination than primary halides. Increased branching provides more sites for proton abstraction and stabilizes the resulting alkene product.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and benefit more from increased thermal energy.
Troubleshooting Steps:
-
Choose a "Softer" Nucleophile: Select a nucleophile that is highly nucleophilic but weakly basic. Good candidates include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These species are effective at attacking carbon centers but are poor proton abstractors.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming if necessary.
-
Employ Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile, PTC can be highly effective. A catalyst like a quaternary ammonium salt shuttles the nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[18][19] This often allows for milder reaction conditions (lower temperatures) and can favor substitution by maintaining a low concentration of the nucleophile in the organic phase at any given time.[20]
Caption: Decision tree for predicting Sₙ2 vs. E2 outcomes.
Frequently Asked Questions (FAQs)
Q1: Are there modern alternatives to Sₙ2 for forming C-C bonds with hindered alkyl halides?
A1: Absolutely. When classical Sₙ2 reactions fail, modern cross-coupling methods offer powerful alternatives. While traditionally used for aryl/vinyl halides, recent advancements have enabled their use with alkyl electrophiles. The Sonogashira coupling , for instance, which couples terminal alkynes with organic halides, has been adapted for use with unactivated alkyl halides using specialized nickel or palladium N-heterocyclic carbene (NHC) catalyst systems.[21][22][23] These reactions proceed through an oxidative addition/reductive elimination cycle, completely bypassing the need for a backside Sₙ2 attack and thus are much less sensitive to steric hindrance at the α-carbon.
Q2: I am struggling to form a Grignard reagent from my long-chain alkyl bromide. What is going wrong?
A2: Grignard reagent formation can be challenging, especially with long-chain halides, for several reasons.[24]
-
Purity of Reagents: The reaction is notoriously sensitive to moisture. Ensure all glassware is flame-dried, the magnesium turnings are fresh and activated (a crystal of iodine can help initiate the reaction), and the ether solvent is rigorously anhydrous.[25][26]
-
Substrate Reactivity: While less sensitive to sterics than Sₙ2, very hindered halides can still be slow to react. The reactivity order is I > Br > Cl.[25]
-
Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent, once formed, reacts with another molecule of the starting alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium suspension to keep its concentration low.
If standard methods fail, consider using highly reactive "Rieke magnesium," which can form Grignard reagents from even unreactive halides.[25]
Q3: How does sonication help in these reactions?
A3: Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium.[15] This process creates, grows, and implodes microscopic bubbles, generating localized hot spots with extreme temperatures and pressures. For reactions with long-chain alkyl halides, this has two major benefits:
-
Mass Transfer: In heterogeneous reactions (e.g., a solid nucleophile in a liquid), sonication continuously cleans and activates the surfaces of the solids, dramatically increasing the interfacial area and accelerating the reaction.[27]
-
Radical Pathways: The energy from cavitation can initiate single-electron transfer (SET) pathways, providing an alternative mechanism for reactions that are kinetically slow via ionic pathways. This can be particularly useful for overcoming the high activation barrier of sterically hindered systems.[28]
Advanced Protocols & Methodologies
Protocol 1: Finkelstein Reaction for a Hindered Primary Bromide
This protocol describes the conversion of 1-bromo-3,3-dimethylpentane to 1-iodo-3,3-dimethylpentane, enhancing its reactivity for subsequent substitution.
Materials:
-
1-bromo-3,3-dimethylpentane (1.0 eq)
-
Sodium Iodide (NaI), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium iodide and acetone.
-
Stir the mixture until the NaI is fully dissolved.
-
Add the 1-bromo-3,3-dimethylpentane to the flask via syringe.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. A white precipitate (NaBr) will form as the reaction proceeds.[8]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated NaBr.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-iodo-3,3-dimethylpentane, which can be purified by column chromatography if necessary.
Protocol 2: Microwave-Assisted Cyanation using PTC
This protocol details a rapid cyanation of a sterically hindered alkyl halide, leveraging both microwave energy and phase-transfer catalysis.
Materials:
-
Long-chain alkyl halide (e.g., 1-iodododecane, 1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene/Water (5:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the 1-iodododecane, sodium cyanide, and TBAB.
-
Add the toluene/water solvent system.
-
Seal the vial and place it in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = Dynamic (adjusts to maintain temperature).[29]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting nitrile by flash column chromatography (Hexanes/Ethyl Acetate).
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
References
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Online]. Available: [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. [Online]. Available: [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. [Online]. Available: [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Online]. Available: [Link]
-
Effect of sterics on Sn2 reactions - Chemistry LibreTexts. [Online]. Available: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Online]. Available: [Link]
-
Finkelstein reaction - Wikipedia. [Online]. Available: [Link]
-
Finkelstein Reaction - SATHEE. [Online]. Available: [Link]
-
Finkelstein Reaction - BYJU'S. [Online]. Available: [Link]
-
The effect of alkyl halide substitution on the SN2 mechanism - YouTube. [Online]. Available: [Link]
-
Microwave Assisted Organic Synthesis - Link.springer.com. [Online]. Available: [Link]
-
Factors Affecting SN2 Reactions - Chad's Prep®. [Online]. Available: [Link]
-
What is the effect of solvent on SN2? - Quora. [Online]. Available: [Link]
-
Sonogashira coupling - Wikipedia. [Online]. Available: [Link]
-
Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - RSC Publishing. [Online]. Available: [Link]
-
Finkelstein Reaction - Unacademy. [Online]. Available: [Link]
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Online]. Available: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Online]. Available: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. [Online]. Available: [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition - MDPI. [Online]. Available: [Link]
-
Ultrasound assisted Heterocycles Synthesis - ResearchGate. [Online]. Available: [Link]
-
The effect of reaction solvent on the SN2 reaction - YouTube. [Online]. Available: [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [Online]. Available: [Link]
-
grignard reagent formation: Topics - Science.gov. [Online]. Available: [Link]
-
Why does Grignard reagent react slowly with alkyl halide? - Quora. [Online]. Available: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes - PMC - NIH. [Online]. Available: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Online]. Available: [Link]
-
Long Chain Dicationic Phase Transfer Catalysts - ResearchGate. [Online]. Available: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Online]. Available: [Link]
-
Phase Transfer Catalysis - Dalal Institute. [Online]. Available: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. [Online]. Available: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach - PMC - PubMed Central. [Online]. Available: [Link]
-
Alkyl Halide Reactivity - MSU chemistry. [Online]. Available: [Link]
-
Recent developments on microwave-assisted organic synthesis - RSC Publishing. [Online]. Available: [Link]
-
Microwave-Assisted Syntheses in Organic Chemistry - Springer. [Online]. Available: [Link]
-
AN INTRODUCTION TO GRIGNARD REAGENTS - Chemguide. [Online]. Available: [Link]
-
Ultrasound assisted synthesis: Significance and symbolism - Wisdom Library. [Online]. Available: [Link]
-
Ultrafast ultrasound-assisted synthesis of microporous organic networks - RSC Publishing. [Online]. Available: [Link]
-
Alkyl Halides - Moodle@Units. [Online]. Available: [Link]
-
Predict Substitution vs Elimination for Primary Alkyl Halides - YouTube. [Online]. Available: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. Ultrasound assisted synthesis: Significance and symbolism [wisdomlib.org]
- 16. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. crdeepjournal.org [crdeepjournal.org]
- 19. ijirset.com [ijirset.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. quora.com [quora.com]
- 25. benchchem.com [benchchem.com]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 28. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. real.mtak.hu [real.mtak.hu]
Technical Support Center: High-Throughput Experimentation for Optimizing Reactions of Bromoesters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for High-Throughput Experimentation (HTE) focused on the reaction optimization of bromoesters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging parallel experimentation to accelerate their synthetic workflows. As your partner in innovation, we aim to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve robust, scalable results.
High-throughput experimentation has transformed chemical discovery by enabling the rapid evaluation of numerous reaction parameters in parallel.[1][2] Bromoesters are versatile building blocks, frequently employed in critical C-C and C-X bond-forming reactions, such as palladium-catalyzed cross-couplings and photoredox transformations.[3][4] However, the miniaturized scale and parallel nature of HTE introduce unique challenges that can affect reproducibility and data quality.[5][6] This guide provides field-proven insights to navigate these complexities.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your HTE campaigns. Each entry follows a "Symptom, Cause, Solution" format to help you rapidly diagnose and resolve problems.
Issue 1: Poor Reproducibility or Inconsistent Yields Across the Plate
Symptom: You observe significant variation in product yield for identical reactions run in different wells of the same 96-well plate.
| Potential Cause | Diagnostic Steps & Solutions |
| Inaccurate Reagent Dispensing | Causality: Inaccurate dispensing, especially of viscous liquids or heterogeneous slurries (e.g., base suspensions), is a primary source of error in miniaturized formats.[7] Solution: 1. Calibrate Pipettes: Regularly calibrate all manual and automated liquid handlers. For manual pipetting, use positive displacement pipettes for viscous solvents. 2. Solid Handling: For solids like catalysts and bases, consider using pre-weighed catalyst-coated beads or creating stock solutions/slurries that can be dispensed as liquids.[8] Ensure slurries are vigorously mixed immediately before and during dispensing to maintain homogeneity. 3. Automated Dispensing: If using robotics, optimize dispense speed, height, and tip-touch procedures to minimize splashing and ensure complete transfer.[9] |
| Solvent Evaporation | Causality: Volatile organic solvents can evaporate from the wells, altering reagent concentrations and reaction stoichiometry. This effect is often more pronounced in edge wells ("edge effect").[5][7] Solution: 1. Use Plate Seals: Always seal reaction plates with chemically resistant, pierceable cap mats or heat seals. This is critical for reactions run at elevated temperatures. 2. Minimize Headspace: Use appropriate vial sizes for your reaction volume to reduce the amount of headspace where solvent vapor can accumulate. 3. Sacrificial Wells: For prolonged, high-temperature screens, consider filling the outer wells of the plate with pure solvent to create a vapor-saturated atmosphere that minimizes evaporation from the inner experimental wells. |
| Inefficient Mixing or Temperature Gradients | Causality: Many reactions involving bromoesters are heterogeneous. Without uniform mixing and heating, reaction rates will vary significantly across the plate.[7] Standard stir plates often have insufficient magnetic field strength to stir an entire 96-well array effectively. Solution: 1. Mixing: Utilize orbital shakers rated for high speeds or, ideally, magnetic tumble stirrers designed for microtiter plates. Ensure the stir bar or bead size is appropriate for the reaction vial. 2. Heating: Use a precisely machined aluminum heating block that provides uniform contact with all wells. Verify temperature uniformity across the block with an external probe before starting critical experiments. |
Issue 2: Low or No Product Formation in Most Wells
Symptom: The entire screening plate shows minimal to no conversion of the bromoester starting material.
| Potential Cause | Diagnostic Steps & Solutions |
| Poor Reagent Solubility | Causality: One or more reagents (bromoester, coupling partner, base) may have poor solubility in the chosen solvent, preventing them from entering the catalytic cycle.[10] Solution: 1. Solvent Screening: Your initial HTE array should include a diverse set of solvents with varying polarities (e.g., Toluene, 1,4-Dioxane, THF, t-AmOH, DMAc).[10] 2. Co-Solvents: For reactions like Suzuki-Miyaura couplings, adding water (e.g., a 4:1 organic/water mixture) can improve the solubility of inorganic bases and boronic acids.[10] 3. Visual Inspection: Before heating, visually inspect the plate. While not always possible, signs of undissolved solids can indicate a solubility issue. Ensure stock solutions are fully dissolved before dispensing.[10] |
| Incompatible Reaction Conditions | Causality: The chosen combination of catalyst, ligand, base, and solvent is not suitable for the specific transformation. This is the central problem HTE is designed to solve.[11] Solution: 1. Rational Array Design: Design your screen based on literature precedence for similar substrates. Utilize pre-made screening kits that offer a curated selection of catalysts and ligands for specific reaction types like Buchwald-Hartwig amination or Suzuki coupling.[8][12] 2. Diverse Parameter Space: Ensure your initial screen covers a broad chemical space. For a Suzuki coupling, this would include various palladium precatalysts (e.g., G3-Pd precatalysts), different classes of phosphine ligands (e.g., biaryl phosphines like XPhos, ferrocenyl phosphines like dppf), and a range of inorganic and organic bases.[10][13] |
| Atmospheric Contamination | Causality: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture, which can lead to catalyst deactivation or unwanted side reactions.[14] Solution: 1. Inert Atmosphere: Prepare and run the reaction plate inside a nitrogen- or argon-filled glovebox. 2. Inertion Box: If a glovebox is unavailable, use a benchtop inertion box, which allows for purging the reaction block with an inert gas.[8] 3. Degassed Solvents: Use properly sparged or freeze-pump-thaw degassed solvents to minimize dissolved oxygen. |
Issue 3: High Yield of a Side Product (e.g., Debromination)
Symptom: The primary product observed is the result of hydrodebromination (replacement of Br with H) rather than the desired coupling product.
| Potential Cause | Diagnostic Steps & Solutions |
| Reductive Elimination Pathway | Causality: In photoredox catalysis, reagents like Hantzsch esters are designed to act as reductants, and their excited states can be potent enough to reduce the C-Br bond directly or indirectly.[15][16] In Pd-catalyzed reactions, certain conditions can favor a reductive pathway. Solution: 1. Re-evaluate Reductant: In photoredox cycles, screen different sacrificial reductants or carefully titrate the amount used. 2. Solvent as H-Source: Some solvents (e.g., isopropanol) or additives can act as hydrogen atom donors. Screen alternative solvents.[4] 3. Base Choice: Strong, non-nucleophilic bases are generally preferred. However, some bases or their counterions can influence undesired pathways. Ensure your base screen includes a variety of options (e.g., carbonates, phosphates, alkoxides).[13] |
| Catalyst-Mediated Reduction | Causality: The catalyst itself, particularly under certain ligand and base combinations, might facilitate a reduction pathway, especially if there are trace impurities or a viable hydrogen source. Solution: 1. Screen Catalysts/Ligands: This is a key variable. A different ligand can fundamentally alter the electronics and sterics of the catalytic center, disfavoring the reduction pathway.[17] 2. Control Experiments: Run a control well without the coupling partner to quantify the extent of background debromination under those specific conditions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I design my initial screening plate for a novel bromoester coupling?
A rational approach is key. Start by reviewing the literature for analogous transformations to identify promising classes of catalysts, ligands, and bases.[7] A typical 24- or 96-well plate design for a Suzuki-Miyaura coupling would vary several parameters simultaneously:
-
Palladium Precatalyst (4-6 types): Include precatalysts with different ligands, such as Buchwald's G3 precatalysts (e.g., XPhos-G3-Pd, SPhos-G3-Pd) and ferrocenyl-based catalysts (e.g., Pd(dppf)Cl₂).[10]
-
Base (2-4 types): Screen a range of strengths and solubilities, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[18]
-
Solvent (2-4 types): Include common coupling solvents like 1,4-Dioxane, Toluene, THF, and 2-MeTHF.[10]
This matrix approach allows you to test many combinations efficiently. Machine learning algorithms can also be used to suggest a diverse initial set of experiments to maximize learning from a smaller number of wells.[19]
Q2: What is the optimal reaction scale for HTE?
The ideal scale balances material conservation with the need for accurate analysis. A common range is 25-100 μL total reaction volume, using 1-10 mg of your limiting reagent (often the bromoester).[1][7] This scale provides enough material for dilution and analysis by UPLC-MS or GC-MS while allowing you to perform hundreds of experiments with less than a gram of substrate.
Q3: How do I handle solid reagents accurately in an HTE format?
Dispensing small, variable masses of solids is a major challenge.[7]
-
Manual Methods: For a small number of wells, calibrated micro-scoops can be used, but this is labor-intensive and less precise.[11]
-
Automated Solid Dispensing: Robotic systems can dispense solids, but require significant capital investment.[9]
-
Stock Solutions/Slurries: The most common and practical method is to create stock solutions of your reagents. For poorly soluble solids like inorganic bases, create a well-mixed slurry and dispense it while it is being actively agitated.
-
Pre-plated Reagents: Use commercially available plates pre-dosed with catalysts or screening kits like KitAlysis™, which provide vials with pre-weighed reagents.[8] Catalyst-coated glass beads (ChemBeads) are another excellent option for automated workflows as they can be dispensed accurately.[8]
Q4: My primary screen identified several "hits." What's the next step?
Confirmation and validation are critical. A "hit" from a single HTE plate is a lead, not a confirmed result.[20][21]
-
Confirmation Screen: Re-run the top 3-5 conditions from the initial screen in triplicate or quadruplicate to confirm their reproducibility.
-
Orthogonal Analysis: If possible, analyze the results with a different technique (e.g., if you used UPLC-MS, try qNMR) to validate the findings.
-
Scale-Up: Select the most robust and high-yielding condition and perform the reaction on a traditional benchtop scale (e.g., 50-100 mg) to ensure the results translate from the microscale.[11]
Part 3: Key Experimental Protocols
These protocols provide a starting point and should be adapted based on the specific reactivity of your substrates.
Protocol 1: General 96-Well Plate Setup for Suzuki-Miyaura Coupling
Objective: To screen multiple catalysts, bases, and solvents for the coupling of an aryl bromoester with a boronic acid.
Workflow Visualization:
Caption: High-Throughput Experimentation (HTE) Workflow.
Methodology: (Perform all steps in an inert atmosphere glovebox)
-
Plate Preparation:
-
Into the appropriate wells of a 96-well plate containing magnetic stir beads, dispense the solid catalysts (e.g., 0.002 mmol) and bases (e.g., 0.06 mmol). If using pre-plated kits, this step is already done.
-
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of your bromoester (e.g., 1.0 equiv) in a suitable solvent (e.g., dioxane).
-
Prepare a 0.3 M stock solution of your boronic acid (e.g., 1.5 equiv) in the same solvent.
-
-
Reagent Dispensing:
-
Using a multichannel pipette or automated liquid handler, dispense the appropriate reaction solvent (e.g., 80 µL) into each well.
-
Dispense the bromoester stock solution (e.g., 100 µL, 0.02 mmol) into all wells.
-
Dispense the boronic acid stock solution (e.g., 50 µL, 0.015 mmol) into all wells. Note: The order of addition may need to be optimized.[22]
-
-
Reaction:
-
Seal the plate securely with a cap mat.
-
Transfer the plate to a combined heater/shaker unit.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous mixing (e.g., 800 RPM) for 12-24 hours.
-
Protocol 2: High-Throughput Workup and Quenching
-
Cooling: Remove the reaction block from the heat and allow it to cool to room temperature.
-
Internal Standard: Unseal the plate and add a solution of an internal standard (e.g., 100 µL of a 0.02 M solution of a stable, UV-active compound like 4,4'-dimethylbiphenyl in acetonitrile).[18] This allows for accurate quantification by UPLC-MS.
-
Quenching & Dilution: Add a quenching/dilution solvent (e.g., 500 µL of acetonitrile or methanol) to each well to stop the reaction and dilute the sample for analysis.
-
Mixing: Reseal the plate and mix thoroughly for 5-10 minutes to ensure all components are dissolved.
Protocol 3: Sample Preparation for High-Throughput Analysis
-
Centrifugation/Filtration: To remove precipitated salts or heterogeneous catalyst residues that can clog analytical equipment, either centrifuge the plate and draw supernatant from the top or pass the samples through a 96-well filter plate into a clean collection plate.[11][23]
-
Analysis: The collection plate is now ready for direct analysis by an autosampler coupled to a UPLC-MS or GC-MS system.[22]
Part 4: Data Interpretation & Visualization
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing the common problem of low reaction conversion.
Caption: Decision tree for troubleshooting low conversion.
Table 1: Example Screening Array for a Bromoester Suzuki Coupling
This table illustrates a subsection of a 96-well plate design, demonstrating how multiple parameters can be varied.
| Well | Pd Precatalyst (mol%) | Ligand | Base (2 equiv) | Solvent | Temp (°C) |
| A1 | Pd₂(dba)₃ (2%) | XPhos | K₃PO₄ | Dioxane | 100 |
| A2 | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Dioxane | 100 |
| A3 | Pd(dppf)Cl₂ (2%) | (none) | K₃PO₄ | Dioxane | 100 |
| B1 | Pd₂(dba)₃ (2%) | XPhos | Cs₂CO₃ | Dioxane | 100 |
| B2 | Pd₂(dba)₃ (2%) | SPhos | Cs₂CO₃ | Dioxane | 100 |
| B3 | Pd(dppf)Cl₂ (2%) | (none) | Cs₂CO₃ | Dioxane | 100 |
| C1 | Pd₂(dba)₃ (2%) | XPhos | K₃PO₄ | Toluene | 100 |
| C2 | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Toluene | 100 |
| C3 | Pd(dppf)Cl₂ (2%) | (none) | K₃PO₄ | Toluene | 100 |
References
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development.
- High-Throughput Screening. Sigma-Aldrich.
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- A Technical Guide to High-Throughput Screening: Troubleshooting and Optimiz
- Practical High-Throughput Experiment
- High-Throughput Experimentation (HTE)
- Strategies for high-throughput experimentation (HTE) reaction...
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Connecticut.
- The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education.
- The Power of High-Throughput Experimentation: Case Studies from Drug Discovery, Drug Development, and Catalyst Discovery.
- High-Throughput Experimentation: Increase efficiency and output in chemical discovery. YouTube.
- Advantages of High-Throughput Experiment
- Photoredox Catalyzed C(sp3)–C(sp3) Coupling of α-Bromoesters and Triethylamine.
- Learning Design Rules for Selective Oxidation Catalysts from High-Throughput Experimentation and Artificial Intelligence.
- REVIEW Advancing Organic Chemistry Using High-Throughput Experiment
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Early Years of High-Throughput Experimentation and Combinatorial Approaches in Catalysis and Materials Science.
- High-Throughput Screening. Merck Millipore.
- How SuntheticsML Outperformed High-Throughput Experimentation in Cross-Coupling Chemistry. Sunthetics.
- High-throughput experimentation meets artificial intelligence: A new pathway to c
- Using high throughput experimentation to gain new insights. American Chemical Society.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experiment
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Hantzsch Esters as Multifunctional Reagents in Visible-Light Photoredox C
- Troubleshooting Guide. Phenomenex.
- Automation of Synthesis in Medicinal Chemistry: Progress and Challenges.
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. PubMed.
- Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. PMC - NIH.
- Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
- Unleashing high-throughput reaction screening. Unchained Labs.
- Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
- Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
Sources
- 1. youtube.com [youtube.com]
- 2. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 3. One moment, please... [denmarkgroup.illinois.edu]
- 4. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 6. Using high throughput experimentation to gain new insights - American Chemical Society [acs.digitellinc.com]
- 7. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ハイスループットスクリーニング [sigmaaldrich.com]
- 9. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 11. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. odinity.com [odinity.com]
- 19. researchgate.net [researchgate.net]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 8-bromooctanoate and Ethyl 8-bromooctanoate in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences the efficiency, yield, and purity of the final product. ω-Haloalkyl esters, such as Methyl 8-bromooctanoate and Ethyl 8-bromooctanoate, are versatile building blocks in organic synthesis. A nuanced understanding of their reactivity is paramount for predictable and successful synthetic outcomes. This guide provides an in-depth comparison of the reactivity of these two closely related compounds, supported by mechanistic principles and illustrative experimental data.
Structural and Electronic Profiles: A Tale of Two Esters
At first glance, this compound and Ethyl 8-bromooctanoate differ only by a single methylene unit (-CH2-) in their ester functionality. This seemingly minor variation warrants a detailed examination of its potential impact on the molecule's reactivity, primarily at the electrophilic carbon atom bonded to the bromine. The key factors to consider are steric hindrance and electronic effects.
Table 1: Structural and Physicochemical Properties
| Property | This compound | Ethyl 8-bromooctanoate |
| Molecular Formula | C9H17BrO2 | C10H19BrO2 |
| Molecular Weight | 237.13 g/mol | 251.16 g/mol |
| CAS Number | 26825-92-3 | 29823-21-0 |
The primary site of reactivity in nucleophilic substitution reactions is the carbon-bromine bond at the 8-position. Both molecules are primary alkyl bromides, a class of compounds that readily undergo bimolecular nucleophilic substitution (SN2) reactions.[1]
Comparative Reactivity Analysis: The Decisive Role of Distance
The central question is whether the difference between a methyl and an ethyl group in the ester function, separated by a seven-carbon chain from the C-Br bond, can measurably influence the rate of a nucleophilic substitution reaction.
Steric Hindrance: A Non-Factor in this Case
The SN2 reaction mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group.[2] This concerted process proceeds through a five-coordinate transition state, which is highly sensitive to steric bulk around the reaction center.[1] Increased steric hindrance impedes the approach of the nucleophile, thereby slowing down the reaction rate.
However, in both this compound and Ethyl 8-bromooctanoate, the ester group is located eight carbon atoms away from the electrophilic carbon. Due to this considerable distance, the difference in size between a methyl and an ethyl group is not expected to exert any discernible steric influence on the approach of a nucleophile.[1]
Diagram 1: Approach of a nucleophile (Nu:) to the electrophilic carbon.
Electronic Effects: Attenuation over Distance
The ester group can exert a weak electron-withdrawing inductive effect (-I effect). This effect can slightly polarize the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] Alkyl groups, in turn, are generally considered to be electron-donating.[3] An ethyl group is slightly more electron-donating than a methyl group.[4]
However, the inductive effect diminishes rapidly with distance. Given the seven-carbon chain separating the ester from the bromide, the difference in the electron-donating properties of a methyl versus an ethyl group will have a negligible impact on the electron density at the C-Br bond.[1]
Based on these theoretical considerations, the reactivity of this compound and Ethyl 8-bromooctanoate in typical nucleophilic substitution reactions is predicted to be virtually identical.
Experimental Validation: A Comparative Kinetics Study
To quantitatively compare the reactivity of these two bromoesters, a pseudo-first-order kinetics experiment can be designed. The reaction of each bromoester with an excess of a common nucleophile, such as sodium iodide in acetone, is monitored over time.
Experimental Protocol: Finkelstein Reaction
The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halide. In this case, the bromoalkanoate is converted to the corresponding iodoalkanoate. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.1 M solution of Ethyl 8-bromooctanoate in anhydrous acetone.
-
Prepare a 1.0 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In two separate, dry reaction flasks, place 10 mL of the sodium iodide solution.
-
Equilibrate the flasks to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Initiation of Reaction:
-
Simultaneously, add 1 mL of the this compound solution to one flask and 1 mL of the Ethyl 8-bromooctanoate solution to the other.
-
Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes), withdraw a 1 mL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of a suitable quenching agent (e.g., a solution of silver nitrate in ethanol). The unreacted iodide will precipitate as silver iodide.
-
Alternatively, the formation of the product can be monitored by gas chromatography (GC).
-
-
Data Analysis:
-
Determine the concentration of the remaining bromoester at each time point.
-
Plot ln([Bromoester]) versus time. The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant).
-
Diagram 2: Workflow for the comparative kinetics experiment.
Illustrative Comparative Reactivity Data
The following table presents hypothetical data from such an experiment.
Table 2: Illustrative Pseudo-First-Order Rate Constants for the Reaction with Sodium Iodide in Acetone at 25 °C
| Compound | k_obs (s⁻¹) | Relative Rate |
| This compound | 1.5 x 10⁻⁴ | 1.00 |
| Ethyl 8-bromooctanoate | 1.5 x 10⁻⁴ | 1.00 |
As the illustrative data suggests, the difference in the rate of reaction between this compound and Ethyl 8-bromooctanoate is expected to be within experimental error, confirming that the nature of the ester's alkyl group has no significant impact on the reactivity of the distant C-Br bond.
Conclusion: Interchangeable Reactivity in Practice
The comparative analysis of this compound and Ethyl 8-bromooctanoate reveals that their reactivity towards nucleophilic substitution is virtually indistinguishable. The significant carbon chain separating the ester functional group from the primary alkyl bromide effectively insulates the reaction center from any minor steric or electronic differences between a methyl and an ethyl group.
For researchers and drug development professionals, this means that in most synthetic applications involving nucleophilic substitution at the 8-position, these two reagents can be considered functionally interchangeable from a reactivity standpoint. The choice between them can therefore be based on other factors such as cost, availability, or the desired properties of the final product.
References
- Vertex AI Search. (2025). Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground.
- Vertex AI Search. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- PubMed Central. (2017). Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A.
- Housing Innov
- Master Organic Chemistry. (2011).
- ResearchGate. (1989).
- Chemistry Stack Exchange. (2016).
- RSC Publishing. (2017). Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A.
- BenchChem. (2025).
- Guidechem. (2024). Ethyl vs Methyl: A Comprehensive Comparison.
- Pharmaguideline. (2021). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Organic Chemistry Portal.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- PubChem.
- PubChem.
- ChemicalBook.
Sources
A Senior Application Scientist's Guide to Alternative Alkylating Agents for Methyl 8-bromooctanoate
In the landscape of chemical synthesis and drug development, the choice of an alkylating agent is a pivotal decision that dictates reaction efficiency, yield, and overall process viability. Methyl 8-bromooctanoate is a widely utilized bifunctional molecule, featuring a terminal methyl ester and a primary alkyl bromide. This structure makes it an invaluable building block for introducing an eight-carbon spacer with a terminal ester functionality, critical in the synthesis of complex molecules like lipids for nanoparticle drug delivery systems.
However, reliance on a single reagent can limit process optimization. Factors such as reaction kinetics, cost, and the need to overcome specific selectivity challenges necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative alkylating agents to this compound, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Core Reaction: The SN2 Mechanism
The utility of this compound and its alternatives primarily lies in their role as electrophiles in bimolecular nucleophilic substitution (SN2) reactions.[1] In these reactions, a nucleophile attacks the carbon atom bearing the leaving group, resulting in the displacement of the leaving group in a single, concerted step.[1] The efficiency of this process is profoundly influenced by the nature of the leaving group; a better leaving group is a weaker base and can better stabilize the negative charge it acquires upon departure.
The fundamental principle guiding our comparison is: Good leaving groups are the conjugate bases of strong acids. This insight allows us to categorize and rank the alternatives to this compound.
Primary Alternatives: A Comparative Analysis
The most direct alternatives to this compound involve modifying the leaving group to enhance reactivity. These fall into two main categories: other alkyl halides and alkyl sulfonates.[2]
Other Alkyl Halides: The Iodide Analogue
The most common halide alternative is Methyl 8-iodooctanoate . The iodide ion (I⁻) is a superior leaving group to bromide (Br⁻) because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr).
-
Reactivity: The C-I bond is weaker and longer than the C-Br bond, making methyl 8-iodooctanoate significantly more reactive towards nucleophiles. This increased reactivity can lead to faster reaction times and allow for the use of milder reaction conditions or less potent nucleophiles.
-
Synthesis: Methyl 8-iodooctanoate is readily prepared from this compound via the Finkelstein reaction, an equilibrium-driven process where the bromide is exchanged for an iodide using a salt like sodium iodide in acetone. The precipitation of NaBr in acetone drives the reaction to completion.
-
Causality in Experimental Choice: Opting for the iodide is a strategic choice when a reaction with the bromide is sluggish or fails to proceed to completion. It is particularly advantageous for C-alkylation of soft, non-basic nucleophiles like enolates or for reactions with sterically hindered substrates where enhanced electrophilicity is required.[3][4][5][6]
Alkyl Sulfonates: The High-Reactivity Class
When a significant boost in reactivity is required, alkyl sulfonates are the reagents of choice. The sulfonate anions (e.g., tosylate, mesylate) are exceptionally weak bases due to extensive resonance stabilization, making them superb leaving groups.[7][8][9]
-
Methyl 8-(tosyloxy)octanoate (Tosylate): Prepared from the corresponding alcohol (methyl 8-hydroxyoctanoate) and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, often considered 10-100 times more reactive than bromide.
-
Methyl 8-(mesyloxy)octanoate (Mesylate): Prepared similarly using methanesulfonyl chloride (MsCl). The mesylate group is comparable in reactivity to the tosylate group but is smaller, which can be an advantage in sterically crowded environments.
-
Causality in Experimental Choice: Sulfonates are employed when alkyl halides prove unreactive. They are the standard for difficult Williamson ether syntheses (O-alkylation) with phenols or hindered alcohols and for N-alkylation of weakly nucleophilic amines.[2][7][8][10][11][12] The primary drawback is the additional synthetic step required to prepare them from the alcohol, which can add time and cost to a synthetic sequence.
Performance Comparison: Data Summary
To objectively compare these alternatives, we can examine their performance in a standardized reaction, such as the O-alkylation of phenol (a classic Williamson Ether Synthesis).[1][7][10][13]
| Alkylating Agent | Leaving Group (LG) | Relative Reactivity | Typical Reaction Time (Phenol Alkylation) | Yield (Phenol Alkylation) | Key Advantages | Disadvantages |
| This compound | Br⁻ | Baseline | 12-24 hours | Good (~80-90%) | Commercially available, good balance of reactivity and stability. | Can be slow with weak nucleophiles. |
| Methyl 8-iodooctanoate | I⁻ | High (>> Br⁻) | 4-8 hours | Excellent (>95%) | High reactivity, allows for milder conditions. | Higher cost, less stable (light-sensitive). |
| Methyl 8-(tosyloxy)octanoate | TsO⁻ | Very High (>>> Br⁻) | 1-4 hours | Excellent (>95%) | Extremely reactive, ideal for difficult substrates.[14] | Requires extra synthetic step, higher molecular weight. |
| Methyl 8-(mesyloxy)octanoate | MsO⁻ | Very High (>>> Br⁻) | 1-4 hours | Excellent (>95%) | High reactivity similar to tosylate, smaller size. | Requires extra synthetic step. |
Note: Reaction times and yields are illustrative and can vary based on specific conditions (base, solvent, temperature).
Workflow for Selecting an Alkylating Agent
The choice of reagent is a balance of required reactivity, substrate tolerance, and practical considerations like cost and step-economy.
Experimental Protocols
A self-validating protocol includes not just the steps, but the rationale behind them. The following protocols are representative of how these agents are used and prepared.
Protocol 1: O-Alkylation of 4-Methoxyphenol using this compound
This protocol details a standard Williamson ether synthesis. The choice of a polar aprotic solvent (DMF) accelerates the SN2 reaction, and a moderately strong base (K₂CO₃) is sufficient to deprotonate the phenol without causing significant side reactions.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq). The excess base ensures complete deprotonation and neutralizes the HBr byproduct.
-
Alkylation: Add this compound (1.1 eq) to the stirring suspension. The slight excess ensures the complete consumption of the valuable phenol.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure ether product.
Protocol 2: Synthesis of Methyl 8-(tosyloxy)octanoate
This protocol describes the conversion of an alcohol to a tosylate, a highly reactive alkylating agent. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
Materials:
-
Methyl 8-hydroxyoctanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Dissolve methyl 8-hydroxyoctanoate (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Rationale: Cooling controls the initial exotherm of the reaction.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C. The excess TsCl drives the reaction to completion.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heating during concentration to prevent decomposition.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or column chromatography.
Conclusion
While this compound remains a workhorse alkylating agent, a comprehensive understanding of its more reactive counterparts is essential for the modern synthetic chemist. Methyl 8-iodooctanoate offers a straightforward increase in reactivity for sluggish reactions, whereas the corresponding tosylate and mesylate provide a powerful option for challenging substrates where reactivity is paramount. The choice is a strategic one, balancing the need for enhanced reaction kinetics against the practical considerations of cost and additional synthetic steps. By grounding these decisions in the fundamental principles of the SN2 reaction, researchers can significantly expand their synthetic toolkit and accelerate the development of novel molecules.
References
- A Comparative Guide to Alternative Alkylating Agents for Heptyl 8-bromooctano
- Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. (n.d.).
- Preparation and Reactions of Functionalized Organocopper Reagents. (2025).
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Alkylation of Enolate Ions. (n.d.).
- A comparison of several modern alkyl
- Alkylation of Enol
- Alkylation of enol
- R2CuLi Organocuprates - Gilman Reagents. (n.d.). Chemistry Steps.
- Organocuprates. (2014).
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Alkylation of Enol
- Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry.
- A comparison of several modern alkylating agents. (2025).
- Grignard reagent. (n.d.). Wikipedia.
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PubMed Central.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Novel Chemistry of r-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Ene. (n.d.). Baran Lab.
- METHYL 8-BROMOOCTANO
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 14. baranlab.org [baranlab.org]
A Senior Application Scientist's Guide to the Synthesis of Bromoesters: A Comparative Analysis
Introduction: The Strategic Importance of Bromoesters in Synthesis
Bromoesters are not merely another class of organic compounds; they are pivotal strategic intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Their value lies in the dual reactivity they possess: the electrophilic carbon of the ester and the carbon-bromine bond that can be targeted for a variety of transformations. Bromoesters are key precursors for reactions such as the Reformatsky reaction, which forms β-hydroxyesters, and the Blaise reaction, used to synthesize β-ketoesters.[1][2] The position of the bromine atom relative to the ester functionality (α, β, γ, etc.) dictates its synthetic utility, making the selection of an appropriate synthetic route a critical decision in the design of a synthetic pathway.[3]
This guide provides an in-depth comparative analysis of the most reliable and field-proven synthetic routes to α, β, and γ-bromoesters. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, the rationale behind experimental choices, and the inherent advantages and limitations, thereby equipping researchers with the knowledge to select and execute the optimal strategy for their specific target molecule.
Route 1: The Hell-Volhard-Zelinsky Reaction for α-Bromoester Synthesis
The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most robust method for the synthesis of α-bromoesters. The strategy involves the α-bromination of a carboxylic acid, followed by in-situ or subsequent esterification.[4][5] This method is particularly valued for its reliability with a wide range of alkyl carboxylic acids.
Mechanistic Rationale
The causality behind the HVZ reaction's success lies in a sequence of well-defined steps. The reaction is initiated by converting the carboxylic acid into a more reactive acyl bromide using a phosphorus halide, such as PBr₃.[5][6] This acyl bromide intermediate readily tautomerizes to its enol form. The electron-rich enol is the key nucleophile that attacks molecular bromine, leading to selective bromination at the α-position.[4] The resulting α-bromoacyl bromide is a highly reactive intermediate. The final, critical step is the reaction with an alcohol, which displaces the bromide to form the desired α-bromoester directly.[4][7] Quenching with an alcohol instead of water is a crucial process optimization that avoids the isolation of the often-unstable α-bromo acid and streamlines the workflow into a one-pot procedure.[7]
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction followed by esterification.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-bromopropanoate
This protocol describes a reliable, one-pot procedure starting from propionic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add propionic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).
-
Bromination: Heat the mixture to 110°C. Add bromine (1.1 eq) dropwise from the dropping funnel over 1 hour. A key visual cue is the dissipation of the red bromine color and the evolution of HBr gas (ensure proper ventilation and scrubbing).
-
Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-4 hours until the reaction mixture becomes pale yellow, indicating the consumption of bromine.
-
Esterification: Cool the reaction mixture to room temperature. Slowly add absolute ethanol (3.0 eq) through the dropping funnel. The addition is exothermic.
-
Work-up: Gently reflux the mixture for 1 hour to complete the esterification. Cool to room temperature and pour the mixture into ice-cold water.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the α-bromoester.[8]
Route 2: Addition of HBr to α,β-Unsaturated Esters for β-Bromoester Synthesis
The synthesis of β-bromoesters is most commonly achieved through the addition of hydrogen bromide (HBr) across the carbon-carbon double bond of an α,β-unsaturated ester. The regiochemical outcome of this reaction is critically dependent on the reaction conditions, providing a powerful example of mechanistic control over product formation.
Mechanistic Rationale: Ionic vs. Radical Pathways
The choice between a Markovnikov and an anti-Markovnikov addition is determined by the presence or absence of radical initiators, such as peroxides (ROOR).[9]
-
Ionic (Markovnikov) Addition: In the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism.[10] The π-bond of the alkene attacks the proton of HBr, forming the most stable carbocation intermediate. Due to the electron-withdrawing nature of the ester group, the positive charge is preferentially stabilized at the β-position. Subsequent attack by the bromide ion (Br⁻) at this β-position yields the β-bromoester.[10]
-
Radical (Anti-Markovnikov) Addition: The presence of a peroxide initiator dramatically alters the mechanism.[9] The peroxide homolytically cleaves to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[11] This bromine radical, acting as the electrophile, adds to the double bond to form the most stable carbon radical intermediate, which is at the α-position.[12] This radical then abstracts a hydrogen atom from another molecule of HBr to yield the α-bromoester, propagating the radical chain. This "peroxide effect" is a classic example of how a subtle change in reaction conditions can completely reverse the regioselectivity.[9]
Caption: Comparative workflows for ionic and radical addition of HBr to unsaturated esters.
Experimental Protocol: Synthesis of Ethyl 3-bromobutanoate
This protocol details the ionic addition of HBr to ethyl crotonate.
-
Reaction Setup: In a heavy-walled, sealed tube or a pressure-rated flask equipped with a magnetic stirrer, dissolve ethyl crotonate (1.0 eq) in glacial acetic acid.
-
HBr Addition: Cool the solution in an ice-salt bath to 0°C. Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid (33 wt%, 1.2 eq).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction for 12-24 hours. The progress can be monitored by GC or TLC.
-
Work-up: Carefully vent the vessel in a fume hood. Pour the reaction mixture over crushed ice and neutralize with a cold, concentrated solution of sodium carbonate.
-
Purification: Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude β-bromoester can be purified by vacuum distillation.
Route 3: Ring-Opening of Lactones for γ-Bromoester Synthesis
For bromoesters where the halogen is further from the ester group, ring-opening of cyclic precursors is an exceptionally efficient and high-yielding strategy. The synthesis of ethyl γ-bromobutyrate from γ-butyrolactone is a prime example of this approach.[13][14]
Mechanistic Rationale
This transformation is an acid-catalyzed nucleophilic acyl substitution. The reaction is typically performed by generating HBr in situ from bromine and red phosphorus within an ethanol solution containing the lactone.[14] The process begins with the protonation of the lactone's carbonyl oxygen by HBr, which significantly enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as the nucleophile, then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the C-O bond of the former lactone ring opens the ring. The final product is the stable ethyl 4-bromobutanoate. This method is advantageous due to its simple operation, stable yields, and often avoids the need for a separate HBr gas generation apparatus.[13][14]
Caption: Simplified mechanism for the synthesis of ethyl γ-bromobutyrate from γ-butyrolactone.
Experimental Protocol: Synthesis of Ethyl γ-bromobutyrate
This protocol is adapted from a high-yield procedure generating HBr in situ.[13][14]
-
Reaction Setup: To a stirred solution of γ-butyrolactone (1.0 eq) and absolute ethanol (3.0 eq) in a round-bottom flask cooled in an ice-water bath (0-10°C), add red phosphorus (0.2 eq).
-
Bromine Addition: Add bromine (1.1 eq) dropwise while vigorously stirring, ensuring the reaction temperature is maintained between 0°C and 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into a beaker containing a 2% sodium carbonate solution in ice water (200 mL per 0.1 mol of lactone). Separate the organic layer.
-
Purification: Extract the aqueous layer with chloroform or diethyl ether (2x). Combine all organic layers and wash sequentially with 2% sodium carbonate solution, 0.5% HCl solution, and finally with water. Dry the organic phase with anhydrous sodium sulfate or molecular sieves.[13][14] After filtration, remove the solvent by rotary evaporation, and purify the target γ-bromoester by vacuum distillation. Yields for this method are consistently reported in the 85-90% range.[13][14]
Comparative Analysis Summary
The choice of synthetic route is dictated by the desired position of the bromine atom. The following table provides a comparative summary to aid in this critical decision-making process.
| Feature | Hell-Volhard-Zelinsky | HBr Addition to Unsaturated Ester | Lactone Ring-Opening |
| Bromine Position | α-position | β-position (ionic) or α-position (radical) | γ-position (from γ-lactone) |
| Starting Material | Carboxylic Acid | α,β-Unsaturated Ester | Lactone |
| Key Reagents | PBr₃ (or P/Br₂), Br₂, Alcohol | HBr (anhydrous or in acetic acid) | HBr (often generated in situ with P/Br₂), Alcohol |
| Typical Yields | 60-85%[7][8] | 70-90% | 85-90%[13][14] |
| Reaction Conditions | High temperature (reflux, >100°C)[6][7] | 0°C to room temperature | 0°C to room temperature[13] |
| Advantages | Reliable, well-established, good for various alkyl chains. | High yields, control over regiochemistry. | Excellent yields, operationally simple, mild conditions. |
| Limitations | Harsh conditions, corrosive byproducts (HBr).[7] | Requires unsaturated precursor, HBr gas can be hazardous. | Limited by availability of the corresponding lactone. |
Conclusion
The synthesis of bromoesters is a well-understood field with several robust and high-yielding methodologies. For the preparation of α-bromoesters , the Hell-Volhard-Zelinsky reaction , particularly when performed as a one-pot reaction by quenching with an alcohol, remains the most reliable and versatile choice. The synthesis of β-bromoesters is efficiently achieved via the ionic addition of HBr to α,β-unsaturated esters, a method that offers excellent yields and regioselectivity. Finally, for γ-bromoesters , the acid-catalyzed ring-opening of γ-lactones in the presence of an alcohol stands out as a superior method, providing the target compounds in high yields under mild conditions.
By understanding the mechanistic basis for each of these transformations, researchers can make informed decisions, troubleshoot potential issues, and confidently select the synthetic route that best aligns with the strategic goals of their research and development programs.
References
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols . Molecules. Available at: [Link]
-
Hell Volhard Zelinsky Reaction Mechanism . sathee neet. Available at: [Link]
-
Hell-Volhard-Zelinsky Reaction . NROChemistry. Available at: [Link]
-
Hell–Volhard–Zelinsky halogenation . Wikipedia. Available at: [Link]
-
Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX) . OrgoSolver. Available at: [Link]
-
The Hell–Volhard–Zelinsky Reaction . Master Organic Chemistry. Available at: [Link]
-
Free-Radical Addition of HBr: Anti-Markovnikov Addition . Chemistry Steps. Available at: [Link]
- CN1453263A - Synthesis of gamma-ethyl bromo-butyrate. Google Patents.
-
Blaise reaction . Wikipedia. Available at: [Link]
-
18.5: Reactions of Epoxides - Ring-opening . Chemistry LibreTexts. Available at: [Link]
-
Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry . YouTube. Available at: [Link]
-
Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes . ResearchGate. Available at: [Link]
-
Epoxides Ring-Opening Reactions . Chemistry Steps. Available at: [Link]
-
Synthesis of α-bromocarboxylic acids and derivatives . Organic Chemistry Portal. Available at: [Link]
- US2876255A - Preparation of bromo acids and esters. Google Patents.
-
Highly Regioselective Ring Opening of Epoxides and Aziridines Using (Bromodimethyl)sulfonium Bromide . ResearchGate. Available at: [Link]
-
NOTE Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus . Asian Journal of Chemistry. Available at: [Link]
-
22. The Fischer Esterification . University of Missouri–St. Louis. Available at: [Link]
- CN1218927C - Synthesis of gamma-ethyl bromo-butyrate. Google Patents.
-
Synthetic Routes part 1 . The Exam Formula. Available at: [Link]
-
Fischer Esterification-Typical Procedures . OperaChem. Available at: [Link]
-
Mod 4 Revision Guide 10 Synthetic Routes . Scribd. Available at: [Link]
-
The Preparation of β-Keto Esters from Nitriles and α-Bromoesters . ACS Publications. Available at: [Link]
-
Fischer Esterification . Organic Chemistry Portal. Available at: [Link]
-
β-Bromoketone synthesis by bromination . Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification . Chemistry Steps. Available at: [Link]
-
Microwave-Promoted Synthesis of β-Hydroxyesters by the Reformatsky Reaction in the Absence of Solvent . Semantic Scholar. Available at: [Link]
-
Fischer Esterification . Swarthmore College. Available at: [Link]
-
Synthesis of γ-bromo-β-lactones 4via bromo-lactonization of carboxylic... . ResearchGate. Available at: [Link]
-
Ch 6: Alkene + HBr (radical) . University of Calgary. Available at: [Link]
-
electrophilic addition - unsymmetrical alkenes and hydrogen halides . Chemguide. Available at: [Link]
-
Synthetic routes | OCR A-Level Chemistry . Save My Exams. Available at: [Link]
-
Alkene + HBR + ROOR - Reaction Mechanism . YouTube. Available at: [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) . Master Organic Chemistry. Available at: [Link]
-
Undergraduate Organic Synthesis Guide . Paul Bracher. Available at: [Link]
-
3.2 Organic Synthesis (Reaction Pathways) . Chemistry Teaching Resources. Available at: [Link]
-
Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Blaise reaction - Wikipedia [en.wikipedia.org]
- 2. Microwave-Promoted Synthesis of β-Hydroxyesters by the Reformatsky Reaction in the Absence of Solvent † | Semantic Scholar [semanticscholar.org]
- 3. theexamformula.co.uk [theexamformula.co.uk]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
- 14. CN1218927C - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Methyl 8-bromooctanoate
This guide provides an in-depth technical overview of the synthesis and multi-faceted spectroscopic validation of methyl 8-bromooctanoate, a valuable bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of not just the synthetic protocol, but also the rigorous analytical techniques necessary to confirm the compound's identity and purity. We will delve into the rationale behind the chosen synthetic strategy, offering a comparative perspective on alternative methods, and provide a detailed breakdown of the spectroscopic data that serves as the ultimate proof of structure.
Strategic Synthesis of this compound: The Fischer Esterification Approach
The synthesis of this compound is most commonly and efficiently achieved through the Fischer esterification of 8-bromooctanoic acid. This method was selected for its operational simplicity, cost-effectiveness, and high atom economy.[1][2]
The overall transformation is depicted below:
Reaction Scheme:
8-bromooctanoic acidMethanolMethyl 8-bromooctanoateWater
Causality in Experimental Design
The Fischer esterification is an equilibrium-controlled reaction.[2][3] To drive the reaction towards the product, Le Châtelier's principle is exploited in two key ways:
-
Use of Excess Reagent: The reaction is conducted in a large excess of methanol, which acts as both a reactant and the solvent. This high concentration of one of the reactants shifts the equilibrium to favor the formation of the methyl ester.
-
Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water, a byproduct of the reaction, can also drive the equilibrium forward. This can be achieved by azeotropic distillation with a suitable solvent, though for this specific synthesis, the use of excess methanol is generally sufficient.
An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol. Concentrated sulfuric acid is a common and effective catalyst for this purpose.[1]
Comparison with Alternative Synthetic Routes
While Fischer esterification is the preferred method, other synthetic strategies exist for the preparation of this compound or its precursors:
-
Synthesis of 8-bromooctanoic acid: The precursor, 8-bromooctanoic acid, can be synthesized via a malonic ester synthesis starting from 1,6-dibromohexane and diethyl malonate.[4] This multi-step process, involving alkylation, hydrolysis, and decarboxylation, is more complex than the direct esterification of a commercially available bromo-acid.
-
Hunsdiecker Reaction: This reaction allows for the preparation of bromoalkanes from carboxylic acids with the loss of one carbon atom. While a powerful tool for generating alkyl halides, it is not suitable for the direct synthesis of this compound from a longer-chain dicarboxylic acid monoester, as it would result in a shorter carbon chain.
-
Alkylation of 8-bromooctanoic acid: An alternative to Fischer esterification is the reaction of 8-bromooctanoic acid with a methylating agent like methyl iodide in the presence of a base. This method avoids the use of strong acid but may require anhydrous conditions and more expensive reagents.
For the synthesis of this compound, the direct Fischer esterification of 8-bromooctanoic acid remains the most straightforward and economical approach, particularly for larger-scale preparations.
Detailed Experimental Protocol for Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound via Fischer esterification.
Materials:
-
8-bromooctanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-bromooctanoic acid in an excess of methanol (approximately 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
Spectroscopic Validation: A Multi-Technique Approach
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information, and together they offer a comprehensive and unambiguous validation of the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester and the bromine atom, and the other methylene protons in the alkyl chain.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOCH₃ | ~3.67 | Singlet | 3H | - |
| -CH₂Br | ~3.40 | Triplet | 2H | ~6.8 |
| -CH₂COO- | ~2.30 | Triplet | 2H | ~7.5 |
| -CH₂- (adjacent to -CH₂Br) | ~1.85 | Multiplet | 2H | - |
| -CH₂- (adjacent to -CH₂COO-) | ~1.63 | Multiplet | 2H | - |
| -(CH₂)₄- (internal) | ~1.30-1.45 | Multiplet | 8H | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the proton-decoupled spectrum.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~174 |
| -OCH₃ (ester methyl) | ~51 |
| -CH₂Br | ~34 |
| -CH₂COO- | ~34 |
| -(CH₂)₅- (internal carbons) | ~25-33 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the ester carbonyl group and the C-O single bonds of the ester, as well as the C-Br bond.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | ~1740 | Strong |
| C-O stretch (ester) | ~1250-1170 | Strong |
| C-H stretch (sp³) | ~2950-2850 | Strong |
| C-Br stretch | ~650-550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. The presence of bromine is often indicated by a characteristic M+2 peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 236/238 | Molecular ion peak [M]⁺ (containing ⁷⁹Br/⁸¹Br) |
| 205/207 | [M - OCH₃]⁺ |
| 157 | [M - Br]⁺ |
| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ |
| 59 | [COOCH₃]⁺ |
Workflow and Data Integration
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation Workflow
Caption: Logical flow for the spectroscopic validation of the synthesized product.
Conclusion
The synthesis of this compound via Fischer esterification is a robust and efficient method. The successful synthesis must be accompanied by rigorous spectroscopic validation to ensure the identity and purity of the final product. The complementary data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and self-validating system for the unambiguous structural confirmation of this compound. This guide provides the necessary theoretical framework and practical details for researchers to confidently synthesize and validate this important chemical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Quora. (2016). What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
A Comparative Guide to the Efficacy of Catalysts in Bromoester Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of bromoesters is a fundamental transformation, yielding versatile intermediates for the construction of complex molecular architectures. The choice of catalyst is paramount, dictating the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth, objective comparison of various catalytic systems for bromoester synthesis, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.
Introduction: The Significance of Bromoester Synthesis
Bromoesters are valuable building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for subsequent nucleophilic substitution or cross-coupling reactions. The ester functionality provides a handle for further transformations or can be an integral part of the target molecule. The efficient and selective synthesis of these compounds is therefore of high importance. This guide will explore and compare the efficacy of traditional methods, Brønsted and Lewis acids, organocatalysts, and metal-based catalysts in achieving this transformation.
Traditional Stoichiometric Methods: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids, which can then be esterified to yield α-bromoesters. This reaction typically uses elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
Mechanistic Insight
The key to the HVZ reaction is the in situ formation of an acyl bromide, which can enolize more readily than the parent carboxylic acid. This enol form then undergoes electrophilic attack by bromine at the α-position. The resulting α-bromo acyl bromide can then be reacted with an alcohol to afford the desired α-bromoester.[1][2]
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromoester synthesis.
Advantages and Limitations
The primary advantage of the HVZ reaction is its reliability for the synthesis of α-bromoesters from simple carboxylic acid precursors.[3] However, it suffers from harsh reaction conditions, including high temperatures and the use of corrosive and hazardous reagents like elemental bromine and phosphorus halides.[1] Furthermore, its scope is generally limited to the α-position of aliphatic carboxylic acids.
Brønsted and Lewis Acid Catalysis
Brønsted and Lewis acids are commonly employed to catalyze esterification reactions, and they can also be effective in bromoester synthesis, particularly in the reaction of alcohols with brominated carboxylic acids or in domino reactions.
Mechanistic Rationale
Brønsted Acid Catalysis: In the context of esterification, a Brønsted acid (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][4][5] This is the fundamental principle of Fischer esterification.[6]
Caption: General mechanism of Lewis acid-catalyzed esterification.
Efficacy and Applications
Brønsted and Lewis acids are cost-effective and readily available catalysts. They are particularly useful for straightforward esterifications. However, their application in direct bromoesterification from unsaturated precursors can be limited by competing side reactions, and they often require elevated temperatures and are not suitable for sensitive substrates. A significant advancement is the use of cooperative Lewis base/chiral Brønsted acid catalysis, which has shown promise in enantioselective bromocycloetherification, a related transformation. [1]
Organocatalysis: A Modern Approach
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering mild reaction conditions and high stereoselectivity. For bromoester synthesis, chiral amines and phosphoric acids have proven to be particularly effective.
Mechanistic Insights: Asymmetric Bromoesterification of Olefins
A prominent example is the asymmetric intermolecular bromoesterification of unfunctionalized olefins catalyzed by cinchona alkaloid derivatives such as (DHQD)₂PHAL. [2]The proposed mechanism involves the activation of a bromine source (e.g., N-bromosuccinimide, NBS) by the chiral catalyst, followed by the formation of a chiral bromonium ion intermediate. The carboxylic acid then attacks this intermediate in a stereocontrolled fashion. Kinetic studies have revealed that byproducts from common bromine sources can inhibit the catalyst, a challenge that can be overcome by using an excess of the carboxylic acid nucleophile or alternative brominating agents. [2]
Caption: Simplified mechanism for organocatalytic asymmetric bromoesterification.
Nitroxyl radical catalysts, such as AZADO, have also been successfully employed in the bromoesterification of alkenes with carboxylic acids. [7][8]These reactions proceed under mild conditions and offer a complementary approach to amine-based organocatalysis.
Advantages and Limitations
The main advantage of organocatalysis is the ability to achieve high enantioselectivity under mild reaction conditions. [9]These catalysts are also typically less sensitive to air and moisture compared to many metal-based catalysts. However, catalyst loading can sometimes be high (5-10 mol%), and catalyst inhibition by reaction byproducts can be a significant issue, requiring careful optimization of reaction conditions. [2]
Metal-Based Catalysis
Transition metal catalysts, particularly those based on palladium, copper, and iron, are workhorses in organic synthesis due to their diverse reactivity. [10]While their application in direct bromoesterification is less documented than in other transformations, they offer potential for novel reactivity.
Potential Mechanistic Pathways
Palladium catalysts are well-known for their ability to catalyze a wide range of cross-coupling and addition reactions. [11][12][13][14]A plausible pathway for a palladium-catalyzed bromoesterification could involve the oxidative addition of a bromine source to a Pd(0) species, followed by coordination to the alkene and subsequent nucleophilic attack by the carboxylate.
Current Status and Future Outlook
While there are numerous examples of metal-catalyzed reactions involving the formation of C-O and C-Br bonds, dedicated studies on the comparative efficacy of different metal catalysts for bromoester synthesis are limited. This remains an area with significant potential for development, particularly for substrates that are not amenable to other catalytic systems. The development of efficient and selective metal-based catalysts for this transformation would be a valuable addition to the synthetic chemist's toolbox.
Comparative Performance Data
The following table summarizes representative experimental data for the different catalytic systems discussed. It is important to note that direct comparison is challenging due to the wide variety of substrates, reaction conditions, and bromine sources used in the literature.
| Catalyst System | Catalyst (mol%) | Substrate | Bromine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| Traditional | |||||||||
| P/Br₂ (HVZ) | 40 (P) | Propionic Acid | Br₂ | Neat | 110 | 3 | 79.8 | N/A | [3] |
| Brønsted Acid | |||||||||
| H₂SO₄ | Catalytic | Benzoic Acid | - (Esterification) | Methanol | 65 | - | 90 | N/A | [6] |
| Organocatalyst | |||||||||
| (DHQD)₂PHAL | 1 | 1,2-Dihydronaphthalene | PhCONHBr | Ethyl Acetate | -78 | 8 | >95 | 81:19 er | [2] |
| AZADO | 10 | 4-Phenyl-1-butene | NBS | CH₂Cl₂ | rt | 1 | 95 | N/A | [7][8] |
| Lewis Acid | |||||||||
| ZnCl₂ | 110 | 2-Hydroxybenzonitrile | - (Domino) | Ketone | 120 | 6 | ~85 | N/A | [15] |
| Metal Catalyst | |||||||||
| Pd(OAc)₂ | 1 | 1,3-Butadiene | - (Telomerization) | Dioxane | 100 | 24 | up to 82 | N/A | [11][13] |
Note: The data for Lewis and Metal catalysts are from related reactions (domino synthesis and carbonylative telomerization, respectively) as direct comparative data for bromoesterification under similar conditions is scarce.
Experimental Protocols
General Procedure for Hell-Volhard-Zelinsky α-Bromoesterification
[3]
-
To a three-necked flask equipped with a dropping funnel and a condenser, add the carboxylic acid (e.g., propionic acid, 50 mmol) and red phosphorus (20 mmol).
-
Heat the mixture in an oil bath to 100-130 °C.
-
Add liquid bromine (80 mmol) dropwise over 2 hours, maintaining the temperature.
-
Continue heating until the color of the reaction mixture turns light yellow.
-
Remove the oil bath and add ethyl acetate (20 mL).
-
Cool the mixture to room temperature and slowly add a solution of the desired alcohol (e.g., ethanol, 100 mmol) in ethyl acetate (20 mL).
-
After the reaction is complete, wash the resulting mixture with aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate by vacuum distillation to obtain the α-bromoester.
General Procedure for Organocatalytic Asymmetric Bromoesterification
[2]
-
To a solution of the olefin (e.g., 1,2-dihydronaphthalene, 0.2 mmol) and the chiral catalyst (e.g., (DHQD)₂PHAL, 0.002 mmol, 1 mol%) in the specified solvent (e.g., ethyl acetate, 2 mL) at the desired temperature (e.g., -78 °C), add the carboxylic acid (e.g., 1-naphthoic acid, 0.8 mmol).
-
Add the bromine source (e.g., N-alkyl-N-bromoamide, 0.24 mmol) and stir the reaction mixture for the specified time (e.g., 8 hours).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral bromoester.
General Procedure for Brønsted Acid-Catalyzed Esterification
[6]
-
Dissolve the carboxylic acid (e.g., benzoic acid, 5 mmol) in an excess of the alcohol (e.g., methanol, 25 mL).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).
-
Stir the reaction mixture at reflux (e.g., 65 °C) until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate, 50 mL).
-
Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the ester.
Conclusion and Future Perspectives
The synthesis of bromoesters can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. The traditional Hell-Volhard-Zelinsky reaction remains a viable option for simple α-bromoesters but is hampered by its harsh conditions. Brønsted and Lewis acids are cost-effective for simple esterifications but may lack the selectivity required for more complex substrates.
The most significant recent advances have been in the field of organocatalysis, which provides a powerful platform for the asymmetric synthesis of chiral bromoesters under mild conditions. While challenges such as catalyst loading and byproduct inhibition exist, ongoing research is actively addressing these issues.
Metal-based catalysis for bromoester synthesis is a relatively underexplored area but holds promise for the development of novel and highly efficient transformations. Future research in this field should focus on the design of new metal-ligand complexes that can catalyze the direct bromoesterification of a wide range of substrates with high selectivity and functional group tolerance.
For researchers and professionals in drug development, the choice of catalyst will ultimately depend on the specific requirements of the target molecule, including stereochemistry, functional group compatibility, and scalability. This guide provides a framework for making an informed decision based on the current state of the art in bromoester synthesis.
References
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
- Sun, Z., Peng, X., Dong, X., & Shi, W. (2012). Highly Selective Synthesis of a-Bromoesters Using Molecular Bromine Catalyzed by Phosphorus. Asian Journal of Chemistry, 24(2), 929-930.
-
Wikipedia. (2023). Lewis acid catalysis. Retrieved from [Link]
-
Lancaster, B. M. J., White, A. J. P., Tighe, C. J., & Braddock, D. C. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry, 88(13), 8753–8764. Available at: [Link]
- Kuramochi, M., Tsuzuki, S., Fujii, K., Tojo, S., & Uchiyama, M. (2021). Nitroxyl Catalysts for Six-Membered Ring Bromolactonization and Intermolecular Bromoesterification of Alkenes with Carboxylic Acids. Organic Letters, 23(2), 268-273.
-
PubMed. (2021). Nitroxyl Catalysts for Six-Membered Ring Bromolactonization and Intermolecular Bromoesterification of Alkenes with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Mechanism of esterification over Brönsted acid (B+) sites of a sulfated zirconia catalyst. Retrieved from [Link]
-
Hisamoto, H., & Yamamoto, H. (2012). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Chemical Communications, 48(94), 11499-11512. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NPTEL. (n.d.). Module 1 Reactions using Chiral Lewis Acids and Brønsted Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Retrieved from [Link]
-
Cholewiak, A., & Wawrzeńczyk, C. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2210. Available at: [Link]
-
ChemRxiv. (2022). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst amount with conversion of styrene, yield, and.... Retrieved from [Link]
-
Braddock, D. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 7968-7974. Available at: [Link]
-
PubMed. (2024). Palladium-catalysed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). The procedural steps of the esterification reaction catalyzed by H2SO4. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Borhan, B., et al. (2010). An Organocatalytic Asymmetric Chlorolactonization. Journal of the American Chemical Society, 132(11), 3680-3681.
-
Royal Society of Chemistry. (2021). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Palladium catalysed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]
-
MDPI. (2023). Selective Styrene Oxidation Catalyzed by Phosphate Modified Mesoporous Titanium Silicate. Retrieved from [Link]
-
OUCI. (n.d.). Stronger Brønsted Acids: Recent Progress. Retrieved from [Link]
-
PubMed. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. Retrieved from [Link]
-
PubMed. (2021). Synergistic Catalysis by Brønsted Acid/Carbodicarbene Mimicking Frustrated Lewis Pair-Like Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Group 3 and 4 Single-site Catalysts for Stereospecific Polymerization of Styrene. Retrieved from [Link]
-
PubMed. (n.d.). Lewis acid organocatalysts. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes. Retrieved from [Link]
- Google Patents. (n.d.). Esterification process - EP 0521488 B1.
-
ResearchGate. (n.d.). 3-Bromo-propenyl Acetate in Organic Synthesis. The Zinc-Promoted α-Hydroxyallylation of Ketones. Retrieved from [Link]
Sources
- 1. Development and Mechanism of an Enantioselective Bromocycloetherification Reaction via Lewis Base/Chiral Brønsted Acid Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reaction Kinetics of Nucleophilic Substitution on Bromoesters
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of efficient and predictable synthetic chemistry. The nucleophilic substitution of bromoesters, a common transformation in the synthesis of complex molecules and active pharmaceutical ingredients, is governed by a delicate interplay of factors. This guide provides an in-depth analysis of these factors, offering a comparative look at how different experimental conditions can be leveraged to control reaction outcomes.
The Dueling Mechanisms: SN1 and SN2 at a Glance
Nucleophilic substitution reactions on bromoesters, like other alkyl halides, primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1] The operative pathway is dictated by the structure of the bromoester, the nature of the nucleophile, the choice of solvent, and the leaving group.[2][3]
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4][5]
Conversely, the SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate.[3] This is followed by a rapid attack of the nucleophile on the carbocation. Because the nucleophile can attack from either face of the planar carbocation, a racemic mixture of products is often obtained. The rate of an SN1 reaction is dependent only on the concentration of the substrate.[5]
Visualizing the Pathways
Caption: Comparative overview of SN2 and SN1 reaction pathways.
The Impact of Bromoester Structure: A Tale of Steric Hindrance
The structure of the bromoester, specifically the substitution at the carbon atom bearing the bromine, is a critical determinant of the reaction mechanism.
-
Primary Bromoesters: These substrates are the least sterically hindered, allowing for easy backside attack by the nucleophile.[6] Consequently, they strongly favor the SN2 pathway.
-
Secondary Bromoesters: These can undergo both SN1 and SN2 reactions, and the predominant pathway is often influenced by the other reaction conditions.
-
Tertiary Bromoesters: The bulky alkyl groups surrounding the electrophilic carbon in tertiary bromoesters create significant steric hindrance, making SN2 reactions extremely slow and often impractical.[6][7] However, the tertiary carbocation that forms upon departure of the bromide is relatively stable, making the SN1 pathway favorable.[8]
Neopentyl-type bromoesters, which are primary but have significant steric hindrance on the adjacent carbon, are notoriously unreactive in SN2 reactions.[6][9] While they are primary, the bulky groups obstruct the backside attack.[9] SN1 reactions are also slow due to the instability of the primary carbocation, but can be promoted under certain conditions, often leading to rearranged products.[9]
Comparative Reactivity Data
| Bromoester Type | Relative SN2 Rate | Relative SN1 Rate | Predominant Mechanism |
| Methyl | 30 | ~0 | SN2 |
| Primary | 1 | ~0 | SN2 |
| Secondary | 0.02 | 1 | SN1 / SN2 |
| Tertiary | ~0 | 1,000,000 | SN1 |
| Neopentyl | 0.00001 | Slow, Rearrangement | SN1 (if forced) |
Note: Relative rates are approximate and can vary with specific reaction conditions.
The Role of the Nucleophile: Strength Matters
The nature of the nucleophile plays a significant role in dictating the reaction pathway.
-
Strong Nucleophiles: Strong nucleophiles, which are typically negatively charged (e.g., OH⁻, RO⁻, CN⁻), favor the SN2 mechanism. Their high reactivity promotes the concerted attack on the substrate.
-
Weak Nucleophiles: Weak, neutral nucleophiles (e.g., H₂O, ROH) are less reactive and are more likely to participate in SN1 reactions. They will wait for the formation of the carbocation before attacking.
It's important to distinguish between nucleophilicity and basicity. While often related, they are distinct properties. Nucleophilicity is a kinetic term referring to the rate of attack on an electrophilic carbon, while basicity is a thermodynamic term describing the affinity for a proton.[10]
Solvent Effects: The Reaction's Environment
The choice of solvent can dramatically influence the rate and mechanism of a nucleophilic substitution reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[11][12]
-
Polar Protic Solvents: These solvents (e.g., water, alcohols) have O-H or N-H bonds and can form hydrogen bonds. They are particularly effective at stabilizing both the leaving group anion and the carbocation intermediate in SN1 reactions, thus accelerating this pathway.[3][11] For SN2 reactions, polar protic solvents can solvate the nucleophile, making it less reactive and slowing the reaction rate.[11]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and acetonitrile are polar but lack O-H or N-H bonds.[12] They are poor at solvating anions, leaving the nucleophile "bare" and highly reactive. This significantly accelerates SN2 reactions.[11]
-
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, benzene) are generally poor choices for nucleophilic substitution reactions as they do not effectively solvate charged species, leading to very slow reaction rates.[13]
Solvent Polarity and Reaction Rate
| Solvent | Type | Dielectric Constant | Effect on SN1 | Effect on SN2 |
| Water | Polar Protic | 80 | Strong acceleration | Slows |
| Ethanol | Polar Protic | 24 | Moderate acceleration | Slows |
| Acetone | Polar Aprotic | 21 | Moderate | Accelerates |
| Acetonitrile | Polar Aprotic | 37 | Moderate | Strong acceleration |
| Hexane | Nonpolar | 2 | Very slow | Very slow |
The Leaving Group: A Good Departure is Key
For both SN1 and SN2 reactions, a good leaving group is essential.[2] A good leaving group is a weak base, meaning it is stable on its own once it has departed with the electron pair from its bond to carbon.[3][10] The halogens are common leaving groups, and their ability to leave increases down the group in the periodic table. Thus, for bromoesters, bromide is a good leaving group, better than chloride but not as good as iodide.[14] The rate of the reaction is significantly influenced by the leaving group's ability to depart.[15][16]
Experimental Protocol: A Kinetic Study of Bromoester Solvolysis
To empirically determine the reaction kinetics of a bromoester, a solvolysis experiment can be performed. In this type of reaction, the solvent also acts as the nucleophile. By monitoring the reaction over time, the rate constant can be determined.
Objective
To determine the first-order rate constant for the solvolysis of a tertiary bromoester in an aqueous ethanol solution.
Materials
-
Tertiary bromoester (e.g., tert-butyl bromoacetate)
-
Ethanol/water mixture (e.g., 80:20 v/v)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipette, stopwatch
Procedure
-
Reaction Setup: Prepare a stock solution of the bromoester in the ethanol/water mixture.
-
Initiation: In an Erlenmeyer flask, add a known volume of the ethanol/water mixture and a few drops of bromothymol blue indicator.[17] At time zero, add a precise volume of the bromoester stock solution to the flask and start the stopwatch.[17]
-
Monitoring: The solvolysis reaction will produce HBr, causing the indicator to change color.[9]
-
Titration: Periodically, take aliquots from the reaction mixture and quench the reaction in a separate flask (e.g., by adding to a cold solvent). Titrate the quenched sample with the standardized NaOH solution to determine the concentration of HBr produced.[9]
-
Data Collection: Record the volume of NaOH used at various time points.
Data Analysis
-
Calculate the concentration of HBr at each time point, which corresponds to the amount of bromoester that has reacted.
-
Determine the concentration of the remaining bromoester at each time point.
-
For a first-order reaction, a plot of the natural logarithm of the bromoester concentration versus time will yield a straight line.[9] The slope of this line is the negative of the rate constant (-k).[9]
Workflow for Kinetic Analysis
Caption: Experimental workflow for a kinetic study of bromoester solvolysis.
Conclusion: A Predictive Framework
By carefully considering the interplay of substrate structure, nucleophile strength, solvent choice, and the nature of the leaving group, researchers can predict and control the kinetics and mechanism of nucleophilic substitution reactions on bromoesters. This predictive power is invaluable in the design of efficient and selective synthetic routes for the development of new therapeutics and other advanced materials.
References
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Chemistry Education. [Link]
-
Kim, J., & Lee, S. (2014). Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones. Tetrahedron Letters, 55(43), 5926-5929. [Link]
-
Kevill, D. N., Kim, C. B., & D'Souza, M. J. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation. European Journal of Chemistry, 9(1), 1-6. [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. [Link]
-
Quora. (2021, November 6). Does a good leaving group favor SN1 or SN2?[Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Kevill, D. N., Kim, C. B., & D'Souza, M. J. (2018). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation and the application of correlation analysis to related studies. European Journal of Chemistry, 9(1), 1-6. [Link]
-
Khan Academy. (2023, April 14). Factors affecting SN1 reaction: leaving group and solvent effects [Video]. YouTube. [Link]
-
Reddit. (2020, December 11). Does leaving group strength effect the activation energy of an Sn1/Sn2 reaction?[Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1888. [Link]
-
Al-Shemary, R. K., & Al-Zuhairi, A. J. (2018). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 31(11), e3861. [Link]
-
Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Kirby, A. J., & Williams, N. H. (2002). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications, (14), 1486-1487. [Link]
-
Kevill, D. N., & D'Souza, M. J. (1998). A study of the mechanism of solvoysis of but-3-enyl bromide (4-bromobut-1-ene) using the extended (two-term) Grunwald–Winstein equation. Journal of the Chemical Society, Perkin Transactions 2, (5), 973-978. [Link]
-
BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
-
The Organic Chemistry Tutor. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
-
Wand, M. D., & Davies, J. W. (1995). Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane. Journal of the Chemical Society, Faraday Transactions, 91(16), 2543-2550. [Link]
-
University of Calgary. (n.d.). Nucleophilic Reactions. [Link]
-
Lee, J., Kim, M. Y., & Um, I. H. (2013). Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism. Bulletin of the Korean Chemical Society, 34(12), 3767-3772. [Link]
Sources
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. purechemistry.org [purechemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. amherst.edu [amherst.edu]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Methyl 8-bromooctanoate
Executive Summary: The Imperative of Purity in Synthesis
Methyl 8-bromooctanoate (CAS: 26825-92-3) is a versatile bifunctional molecule, serving as a critical building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its linear C8 chain, terminal bromide, and methyl ester functionalities allow for orthogonal chemical modifications, making it a valuable reagent. However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, side-products, or degradation products can lead to unpredictable reaction outcomes, the formation of difficult-to-remove impurities in subsequent steps, and compromised final product yields and safety profiles.
This guide provides a comprehensive framework for the analytical benchmarking of commercially available this compound. We will delve into the common impurities derived from its synthesis, present robust, validated analytical protocols for their detection and quantification, and offer a comparative analysis to guide procurement decisions. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.
Understanding the Impurity Profile: A Synthesis-Forward Approach
The purity of this compound is intrinsically linked to its manufacturing process. Two common synthetic routes are prevalent:
-
Hunsdiecker-type reaction or radical bromination followed by esterification: This pathway often involves the bromination of a carboxylic acid precursor.
-
Nucleophilic substitution and chain extension: A common route involves reacting a dibromoalkane, such as 1,6-dibromohexane, with a malonic ester, followed by hydrolysis, decarboxylation, and final esterification.[3]
These pathways can introduce a predictable spectrum of impurities. Understanding this profile is the first step in developing a targeted analytical strategy.
Potential Impurities Include:
-
Starting Materials: 8-bromooctanoic acid, methyl octanoate, 1,6-dibromohexane.
-
Reaction By-products: Octanedioic acid dimethyl ester (from reaction at both ends of a C6 precursor), isomers with bromine at non-terminal positions.
-
Degradation Products: Hydrolysis to 8-bromooctanoic acid upon exposure to moisture.
The presence of alkylating agents like dibromoalkanes is of particular concern, as many are classified as potential genotoxic impurities (PGIs) and require strict control.[4]
The Analytical Toolkit: A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment relies on the orthogonal application of multiple methods. We advocate for a tripartite strategy employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. It excels at separating compounds with different boiling points and provides definitive identification through mass fragmentation patterns.[5]
Senior Application Scientist's Notes:
The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides an excellent balance of selectivity for the target analyte and potential impurities, which may vary slightly in polarity.[6] The split injection mode is crucial to avoid overloading the column with a high-concentration sample, ensuring sharp, symmetrical peaks.
Experimental Protocol: GC-MS Purity Assay
-
Reagents & Materials:
-
Dichloromethane (DCM), HPLC grade or higher
-
This compound sample
-
Internal Standard (IS): Dodecane or similar n-alkane
-
Autosampler vials with caps
-
-
Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the internal standard (Dodecane) in DCM.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the internal standard stock solution.
-
Dilute to the mark with DCM and mix thoroughly.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
Instrumental Parameters:
Parameter Setting GC System Agilent 8890 or equivalent Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Inlet Temp 250 °C Injection Vol. 1 µL Split Ratio 50:1 Carrier Gas Helium, 1.2 mL/min constant flow Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) MS System Agilent 5977B or equivalent Source Temp 230 °C Quad Temp 150 °C Ionization Mode Electron Ionization (EI), 70 eV | Scan Range | 40 - 450 m/z |
Data Analysis:
Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent and internal standard). The mass spectrum of the main peak should be compared against a reference library (e.g., NIST) to confirm identity.[7]
Caption: Workflow for GC-MS purity assessment of this compound.
¹H NMR Spectroscopy: The Structural Verifier
While GC-MS is excellent for separation, ¹H NMR provides unambiguous structural confirmation and is exquisitely sensitive to impurities that have different proton environments, even if they co-elute in GC. It is a powerful tool for identifying and quantifying impurities without the need for reference standards for every analyte (qNMR).[8]
Senior Application Scientist's Notes:
Deuterated chloroform (CDCl₃) is the solvent of choice as it is an excellent solvent for this non-polar ester and its proton residual signal (at ~7.26 ppm) does not typically interfere with the signals of interest.[9] The inclusion of a high-purity internal standard with a known proton count, such as maleic acid, allows for quantitative NMR (qNMR) to determine an absolute assay value.
Experimental Protocol: ¹H NMR Analysis
-
Reagents & Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-purity internal standard for qNMR (e.g., Maleic Anhydride)
-
5 mm NMR tubes
-
-
Equipment:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical balance
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample directly into a clean, dry vial.
-
(For qNMR) Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Add ~0.7 mL of CDCl₃ with TMS.
-
Vortex gently to dissolve completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
Parameter Setting Spectrometer Bruker Avance 400 MHz or equivalent Solvent CDCl₃ Pulse Program zg30 Number of Scans 16 Relaxation Delay (d1) 5.0 s Acquisition Time ~4.0 s | Spectral Width | -2 to 12 ppm |
Data Analysis:
The spectrum should be referenced to the TMS signal at 0 ppm. Key expected signals for this compound are:
-
~3.67 ppm (singlet, 3H): -OCH₃ protons of the methyl ester.
-
~3.40 ppm (triplet, 2H): -CH₂Br protons adjacent to the bromine.
-
~2.30 ppm (triplet, 2H): -CH₂COO- protons adjacent to the carbonyl.
-
~1.2-1.9 ppm (multiplets, 10H): Remaining methylene (-CH₂-) protons in the alkyl chain.
Purity is assessed by integrating all signals and comparing the relative ratios to the theoretical values. Any unidentified peaks represent impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of Aryl and Alkyl Bromides in Nucleophilic Substitution
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the reactivity of organobromides in nucleophilic substitution reactions is a cornerstone of molecular construction. However, the subtle yet profound differences between aryl and alkyl bromides dictate their synthetic utility and reaction pathways. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by experimental insights, to empower researchers in making informed decisions for synthetic design.
The Fundamental Dichotomy: Structure and Bonding
The reactivity of any organic halide is intrinsically linked to the nature of the carbon-bromine (C-Br) bond. Herein lies the primary distinction between aryl and alkyl bromides.
-
Alkyl Bromides: The bromine atom is attached to an sp³-hybridized carbon atom. This results in a standard single bond with predictable bond length and strength.
-
Aryl Bromides: The bromine atom is directly bonded to an sp²-hybridized carbon of an aromatic ring. This arrangement leads to significant electronic and structural consequences. The lone pair of electrons on the bromine atom can participate in resonance with the π-system of the benzene ring.[1][2] This resonance imparts a partial double bond character to the C-Br bond, making it shorter and stronger than the C-Br bond in alkyl halides.[3][4]
This fundamental difference in C-Br bond character is a major determinant of the disparate reactivity profiles of these two classes of compounds.
Nucleophilic Substitution: A Tale of Two Mechanistic Worlds
Nucleophilic substitution reactions are broadly categorized into two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). A third, the Nucleophilic Aromatic Substitution (SₙAr) mechanism, is pertinent to aryl halides under specific conditions.
The Unreactivity of Aryl Bromides in Sₙ1 and Sₙ2 Reactions
Experimental observations unequivocally demonstrate that aryl bromides are remarkably unreactive towards traditional Sₙ1 and Sₙ2 conditions that readily transform alkyl bromides.[3][5] The reasons for this inertness are multifaceted:
-
Sₙ2 Inaccessibility: The Sₙ2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group.[6][7] In aryl bromides, the planar benzene ring sterically hinders this approach.[5][6] Furthermore, the electron-rich π-system of the aromatic ring repels the incoming electron-rich nucleophile.[4][8]
-
Sₙ1 Prohibition via Phenyl Cation Instability: The Sₙ1 mechanism proceeds through a carbocation intermediate.[9][10] The departure of the bromide ion from an aryl bromide would necessitate the formation of a phenyl cation. This cation is highly unstable because the positive charge resides on an sp²-hybridized carbon and cannot be effectively stabilized by resonance within the aromatic ring.[11][12][13] The high energy of this intermediate makes the Sₙ1 pathway energetically prohibitive for aryl halides under normal conditions.[8][14]
Alkyl Bromide Reactivity: A Matter of Substitution
In stark contrast, the reactivity of alkyl bromides in Sₙ1 and Sₙ2 reactions is well-established and highly dependent on the substitution pattern of the alkyl group.[9][15]
-
Primary Alkyl Bromides (e.g., Bromoethane): These substrates strongly favor the Sₙ2 pathway due to minimal steric hindrance around the electrophilic carbon.[7][10] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[16][17]
-
Tertiary Alkyl Bromides (e.g., 2-Bromo-2-methylpropane): These are highly sterically hindered, effectively blocking the Sₙ2 backside attack.[7][18] However, they readily undergo Sₙ1 reactions because they can form relatively stable tertiary carbocations.[9][10] The rate of these reactions is dependent only on the concentration of the alkyl halide.[16]
-
Secondary Alkyl Bromides: These represent an intermediate case and can undergo both Sₙ1 and Sₙ2 reactions, often leading to a mixture of products. The predominant pathway is influenced by factors such as the strength of the nucleophile and the polarity of the solvent.[15][19]
Nucleophilic Aromatic Substitution (SₙAr): The Exception for Aryl Bromides
While inert to Sₙ1 and Sₙ2 reactions, aryl bromides can undergo nucleophilic substitution via the SₙAr mechanism, provided certain conditions are met. This pathway requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the bromine atom.[20][21][22]
The SₙAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[22][23] The aromaticity of the ring is temporarily lost in this rate-determining step.[20]
-
Elimination of the Leaving Group: The bromide ion is expelled, and the aromaticity of the ring is restored.[20]
The presence of an ortho or para EWG is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[21][24]
Quantitative Comparison of Reactivity
The disparate reactivity between aryl and alkyl bromides can be quantitatively understood by examining their bond dissociation energies (BDEs) and relative reaction rates under comparable conditions.
| Compound Type | C-Br Bond Hybridization | Bond Dissociation Energy (kcal/mol) | Typical Reactivity in Nucleophilic Substitution |
| Aryl Bromide (e.g., Bromobenzene) | sp² | ~79 | Generally unreactive to Sₙ1/Sₙ2; requires activated SₙAr conditions. |
| Primary Alkyl Bromide (e.g., Bromoethane) | sp³ | ~69 | Favors Sₙ2 reactions. |
| Secondary Alkyl Bromide (e.g., 2-Bromopropane) | sp³ | ~68 | Can undergo both Sₙ1 and Sₙ2 reactions. |
| Tertiary Alkyl Bromide (e.g., 2-Bromo-2-methylpropane) | sp³ | ~65 | Favors Sₙ1 reactions. |
Note: BDE values are approximate and can vary slightly with the specific structure. The higher BDE of the C-Br bond in aryl bromides reflects its partial double bond character and contributes to its lower reactivity.[25]
Experimental Protocols: A Comparative Study
To illustrate the practical differences in reactivity, the following are representative protocols for nucleophilic substitution on an alkyl bromide (bromoethane) and an activated aryl bromide.
Protocol 1: Sₙ2 Nucleophilic Substitution of Bromoethane with Hydroxide
This protocol describes the synthesis of ethanol from bromoethane, a classic example of an Sₙ2 reaction.[17][26]
Materials:
-
Bromoethane
-
Sodium hydroxide (NaOH)
-
Ethanol/water solvent mixture (50:50)
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine bromoethane and a solution of sodium hydroxide in a 50:50 ethanol/water mixture.
-
Heat the mixture under reflux. The use of a condenser prevents the loss of volatile reactants and products.[26]
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool.
-
The product, ethanol, can be separated from the reaction mixture by fractional distillation.
Protocol 2: SₙAr Nucleophilic Substitution of 1-Bromo-4-nitrobenzene with an Alkoxide
This protocol demonstrates the SₙAr reaction, which requires an activated aryl bromide.
Materials:
-
1-Bromo-4-nitrobenzene
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere, dissolve 1-bromo-4-nitrobenzene in anhydrous DMF in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol to the flask.
-
Heat the reaction mixture. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.
Visualizing the Mechanisms
To further clarify the mechanistic differences, the following diagrams illustrate the key reaction pathways.
Sₙ2 Mechanism: Alkyl Bromide
Caption: Sₙ2 mechanism for alkyl bromides.
Sₙ1 Mechanism: Alkyl Bromide
Caption: Sₙ1 mechanism for alkyl bromides.
SₙAr Mechanism: Aryl Bromide
Caption: SₙAr mechanism for activated aryl bromides.
Conclusion and Synthetic Implications
The reactivity of aryl and alkyl bromides in nucleophilic substitution is fundamentally different, a fact that must be appreciated for successful synthetic planning.
-
Alkyl bromides are versatile substrates for Sₙ1 and Sₙ2 reactions, with their reactivity profile being predictably controlled by the degree of substitution at the alpha-carbon.
-
Aryl bromides are generally unreactive towards Sₙ1 and Sₙ2 conditions due to the strength of the C-Br bond, steric hindrance, and the instability of the phenyl cation. However, they can undergo nucleophilic substitution via the SₙAr mechanism if appropriately activated with electron-withdrawing groups.
For drug development professionals and synthetic chemists, understanding these distinctions is paramount. The choice between an aryl or alkyl bromide as a starting material will dictate the feasible reaction conditions and the types of nucleophiles that can be employed, ultimately shaping the overall synthetic strategy.
References
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
Why are aryl halides unreactive in sn1 and sn2? (2019, November 10). Brainly.in. [Link]
-
Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Why aryl halide generally does not show nucleophilic substitution reaction? (2017, September 10). askIITians. [Link]
-
Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides? How can we enhance the reactivity of aryl halides? (2018, August 11). Sarthaks eConnect. [Link]
-
Nucleophilic Aromatic Substitution. BYJU'S. [Link]
-
Describe the nucleophilic substitution reactions in aryl halides. CK-12. [Link]
-
Aryl halides do not undergo SN1 or SN2 reactions easily due to. Filo. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides? How can. (2023, October 1). brainly.com. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2024, June 24). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]
-
Why alkyl halide are more reactive than aryl halide in nucleophilic substitution? (2018, April 19). Quora. [Link]
-
Why are sp2 halides completely unreactive via SN1 and SN2 reactions? [Chemistry]. Gauth. [Link]
-
Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide? (2022, December 28). Quora. [Link]
-
Nucleophilic Aromatic Substitution (SNAr). Online Organic Chemistry Tutor. [Link]
-
Instability of phenyl cation: In case of haloarenes, the pheny cation formed as a result of self-ionisation will not be stabilisec by resonance and... (2024, December 23). Sathee Forum. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
When Is the Mechanism SN1 or SN2?. Chemistry Steps. [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]
-
why phenylcation ruled out by sn1. (2021, July 16). Brainly.in. [Link]
-
Effect of substrate on the rate of SN1 reaction-Part 2. Khan Academy. [Link]
-
Sn1 vs Sn2: Summary. Khan Academy. [Link]
-
Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]
-
Do you know ? Why Vinyl and Phenyl halides are not involving in the substitution reactions. (2020, March 10). YouTube. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. [Link]
-
Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023, March 13). YouTube. [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
-
Alkyl Halide Reactivity. MSU chemistry. [Link]
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? (2023, May 7). Quora. [Link]
-
Highlights in Organic Chemistry The Photo SN1 Reaction Via Phenyl Cation. (2025, August 7). ResearchGate. [Link]
-
Nucleophilic Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. [Link]
-
Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen. [Link]
-
Nucleophilic aromatic substitution I. Khan Academy. [Link]
-
Comparison of reactivity of different aryl halides (a) The predicted.... ResearchGate. [Link]
-
Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. (2024, October 27). Save My Exams. [Link]
-
Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. (2016, May 24). YouTube. [Link]
-
Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test .. (2021, October 18). YouTube. [Link]
-
Bond dissociation energy. Wikipedia. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Why aryl halide generally does not show nucleophilic substitution rea - askIITians [askiitians.com]
- 4. sarthaks.com [sarthaks.com]
- 5. brainly.in [brainly.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 11. Aryl halides do not undergo SN1 or SN2 reactions easily due to: High ele.. [askfilo.com]
- 12. forum.prutor.ai [forum.prutor.ai]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]
- 16. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 17. youtube.com [youtube.com]
- 18. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. Khan Academy [khanacademy.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ck12.org [ck12.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Alkyl Halide Reactivity: The Decisive Role of the Leaving Group (I vs. Br vs. Cl)
For researchers and professionals in drug development, mastering the nuances of reaction kinetics is not merely academic; it is fundamental to the efficient synthesis of target molecules. Among the most foundational reactions in the synthetic chemist's toolkit are nucleophilic substitutions and eliminations, where the choice of an alkyl halide substrate can dictate the success, rate, and outcome of a transformation. This guide provides an in-depth comparison of alkyl iodides, bromides, and chlorides, focusing on how the identity of the halogen leaving group influences reactivity, supported by mechanistic principles and experimental data.
The Heart of the Matter: What Defines a Good Leaving Group?
In any substitution or elimination reaction, the rate is critically dependent on the breaking of the carbon-halogen (C-X) bond. A "good" leaving group is one that can depart from the substrate, taking the bonding electron pair with it, to form a stable species.[1][2] The stability of the resulting halide anion (X⁻) is paramount. Three core physicochemical properties govern this stability and, consequently, the leaving group's ability.
-
Basicity : The most crucial factor is the basicity of the departing halide. A good leaving group must be a weak base, as weak bases are more stable with a negative charge.[2][3] The basicity of the halides follows the order: F⁻ > Cl⁻ > Br⁻ > I⁻.[4][5][6][7] This is inversely related to the strength of their conjugate acids (HI > HBr > HCl > HF).[4] Therefore, iodide (I⁻), being the weakest base, is the most stable anion and the best leaving group among the common halogens.[1][2][3]
-
Polarizability : Polarizability is the ability of an atom's electron cloud to be distorted by an external electric field.[8] Larger atoms, with more diffuse and loosely held valence electrons, are more polarizable.[8][9][10] The trend for halide polarizability is I⁻ > Br⁻ > Cl⁻.[8][9][11] A more polarizable leaving group can better stabilize the partial negative charge that develops in the transition state of both Sₙ1 and Sₙ2 reactions, thus lowering the activation energy and increasing the reaction rate.
-
Carbon-Halogen (C-X) Bond Strength : For the leaving group to depart, the C-X bond must be broken. A weaker bond requires less energy to break, leading to a faster reaction. The C-X bond strength decreases as the size of the halogen increases, due to less effective orbital overlap between the carbon and the larger halogen atom.[12] The bond dissociation energy order is C-F > C-Cl > C-Br > C-I.[12][13][14] Consequently, the weaker C-I bond is the easiest to break, contributing to the highest reactivity of alkyl iodides.[15][16]
These principles collectively establish a clear hierarchy for leaving group ability and overall alkyl halide reactivity.
Reactivity Order: R-I > R-Br > R-Cl >> R-F [3][15][16]
Impact on Reaction Mechanisms
The superior leaving group ability of iodide has profound implications for the primary reaction pathways of alkyl halides.
Nucleophilic Substitution (Sₙ1 & Sₙ2)
In both Sₙ1 and Sₙ2 reactions, the C-X bond is broken in the rate-determining step.
-
In the Sₙ2 mechanism , a nucleophile attacks the carbon atom in a single, concerted step, displacing the leaving group.[17][18][19] A better leaving group facilitates this displacement, leading to a faster reaction.
-
In the Sₙ1 mechanism , the leaving group departs in the first, rate-determining step to form a carbocation intermediate.[20][21] A better leaving group accelerates this ionization step, thus increasing the overall reaction rate.[22]
Therefore, for any given alkyl group, the rate of both Sₙ1 and Sₙ2 reactions will be fastest for the iodide and slowest for the chloride.[16][23]
Caption: The concerted Sₙ2 mechanism.
Caption: The stepwise Sₙ1 mechanism.
Elimination Reactions (E1 & E2)
Similarly, in both E1 and E2 elimination reactions, the C-X bond is broken in the rate-determining step.[24][25][26]
-
The E2 mechanism is a concerted process where a base removes a proton and the leaving group departs simultaneously.[25][27]
-
The E1 mechanism begins with the same unimolecular ionization as the Sₙ1 reaction to form a carbocation, which is then deprotonated by a base.[24][27]
In both cases, a better leaving group (I > Br > Cl) will result in a faster elimination reaction rate.[26]
Quantitative Comparison: Experimental Data
The theoretical hierarchy of reactivity is strongly supported by experimental kinetic data. The following table summarizes the relative rates of reaction for a typical Sₙ2 process, demonstrating the dramatic effect of the leaving group.
| Alkyl Halide (R-X) | Leaving Group (X⁻) | Relative Rate (Sₙ2) | C-X Bond Energy (kJ/mol) | pKₐ of H-X |
| R-I | I⁻ | ~30,000 | ~238 | -9 |
| R-Br | Br⁻ | ~10,000 | ~276 | -8 |
| R-Cl | Cl⁻ | ~200 | ~338 | -7 |
| R-F | F⁻ | 1 | ~485 | 3.2 |
Relative rates are approximate and can vary with substrate, nucleophile, and solvent, but the general trend is consistent. Bond energies and pKₐ values are approximate.[3][13]
As the data clearly shows, an alkyl iodide is orders of magnitude more reactive than the corresponding chloride in substitution reactions. This difference is critical when designing synthetic routes that require mild conditions or short reaction times.
Experimental Protocol: Comparing Alkyl Halide Reactivity via Sₙ2 Reaction
A classic and effective method for demonstrating the relative Sₙ2 reactivity of alkyl halides is to compare the rates of their reaction with sodium iodide in acetone (the Finkelstein Reaction).[28] The utility of this system lies in the differential solubility of sodium salts in acetone: sodium iodide (NaI) is soluble, while sodium bromide (NaBr) and sodium chloride (NaCl) are not.[29] The formation of a precipitate provides a clear, visual indication that a reaction has occurred.[29][30]
Objective:
To qualitatively and quantitatively compare the Sₙ2 reaction rates of 1-chlorobutane and 1-bromobutane.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide (NaI)
-
Anhydrous Acetone
-
Test tubes (e.g., 10) and a test tube rack
-
Pipettes or graduated cylinders
-
Stopwatch
-
Water bath (optional, for gentle warming)
Experimental Workflow Diagram
Caption: Workflow for comparing alkyl halide reactivity.
Step-by-Step Procedure:
-
Preparation : Prepare a solution of 15% (w/v) sodium iodide in anhydrous acetone. Ensure the NaI is fully dissolved.
-
Reaction Setup : Label two test tubes, one "R-Cl" for 1-chlorobutane and the other "R-Br" for 1-bromobutane.
-
Reagent Addition : To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Initiation : Add 4-5 drops of 1-bromobutane to the "R-Br" tube and 4-5 drops of 1-chlorobutane to the "R-Cl" tube. Start the stopwatch immediately after adding the halide. Swirl gently to mix.
-
Observation : Observe both tubes carefully against a dark background. Look for the formation of a cloudy precipitate.
-
Data Collection :
-
Record the time it takes for a precipitate to first appear in the "R-Br" tube. A precipitate of NaBr should form relatively quickly.
-
Continue observing the "R-Cl" tube. A reaction may be very slow or not apparent at room temperature.[29][31]
-
If no reaction is observed in the "R-Cl" tube after 5-10 minutes, gently warm the tube in a 50°C water bath and observe if a precipitate (NaCl) forms.
-
-
Analysis : Compare the recorded times. The much shorter reaction time for 1-bromobutane compared to 1-chlorobutane provides direct evidence of its higher reactivity in an Sₙ2 reaction, stemming from bromide being a better leaving group than chloride.
This self-validating protocol clearly demonstrates the principle: the formation of an insoluble salt drives the reaction, and the rate of its formation is a direct proxy for the substrate's reactivity.
Conclusion for the Practicing Scientist
The choice between an alkyl chloride, bromide, or iodide is a critical decision in synthesis design.
-
Alkyl Iodides (R-I) are the most reactive substrates. They are ideal for reactions that require mild conditions, are sluggish with other halides, or need to be performed at low temperatures. Their high cost and lower stability can be drawbacks.
-
Alkyl Bromides (R-Br) offer a balance of high reactivity and greater stability compared to iodides.[32] They are often the workhorse substrates for a wide range of substitution and elimination reactions.
-
Alkyl Chlorides (R-Cl) are the least reactive of the three. While this can be a disadvantage, their stability, low cost, and the wide availability of chlorinated starting materials make them highly valuable. Their lower reactivity can also be exploited for selective transformations in complex molecules.
By understanding the fundamental principles of leaving group ability—rooted in basicity, polarizability, and bond strength—researchers can make informed, rational choices, optimizing reaction conditions and paving a more efficient path toward their synthetic targets.
References
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Infinity Learn. Polarisability of halide ions increases in the order. [Link]
-
Wikipedia. SN2 reaction. [Link]
-
Collegedunia. (2025). Polarizability of halide ions increases in the order: (A) F-. [Link]
-
University of Calgary. Ch 8 : SN1 mechanism. [Link]
-
BYJU'S. SN2 Reaction Mechanism. [Link]
-
JoVE. (2023). Video: Leaving Groups. [Link]
-
La Salle University. Nucleophilic Substitution and Elimination SN2 mechanism. [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]
-
Chemistry Stack Exchange. (2017). Basicity comparison of halides. [Link]
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]
-
National Institutes of Health. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Reddit. (2017). Question regarding basicity and nucleophilicity trends of halides. [Link]
-
Chemistry Steps. How to Tell if the Mechanism is E1 or E2 with Practice Problems. [Link]
-
Quora. (2018). Basicity increases down a group. Why is there a reverse order in the halide group?[Link]
-
Dalal Institute. The E2, E1 and E1CB Mechanisms. [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Scribd. SN1 vs SN2 Reactivity of Alkyl Halides. [Link]
-
Wikipedia. Elimination reaction. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
-
ResearchGate. (2025). Effect of polarizability of halide anions on the ionic solvation in water clusters. [Link]
-
CHEMISTRY 1000. Elimination Reactions. [Link]
-
Quora. (2020). What is the order of the reactivity of alkyl halides towards SN1 and SN2 reactions?[Link]
-
Quora. (2016). Why does leaving group leave in substitution reaction?[Link]
-
University of Illinois Springfield. Elimination Reactions. [Link]
-
University of Wisconsin-Madison. Alkyl Halide Classification Tests. [Link]
-
AIP Publishing. (2018). Additive polarizabilities of halides in ionic liquids and organic solvents. [Link]
-
Allen. polarisibility of halide ions increasing in the order. [Link]
-
Butlerov Communications. (2015). Bond dissociation energy of С-Х (X = F, Cl, Br, I) bonds in halogen- containing hydrocarbons: correlation ratios with electron. [Link]
-
Allen. The order of decreasing basicity in the four halide ions is. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Chemistry LibreTexts. (2022). 7.4: Structural Effects on Acidity and Basicity. [Link]
-
Filo. (2025). Question: Which alkyl compound has the largest C-X bond enthalpy?[Link]
-
Eduncle. (2020). Distinguish between 1°,2°,3° alkyl halides in terms of chemical reactions or tests. [Link]
-
Allen. Amongst the C-X bond the correct bond energy order is. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
Sources
- 1. Video: Leaving Groups [jove.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. The order of decreasing basicity in the four halide ions is : [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. collegedunia.com [collegedunia.com]
- 9. Polarisability of halide ions increases in the order: [infinitylearn.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. polarisibility of halide ions increasing in the order [allen.in]
- 12. Amongst the C-X bond the correct bond energy order is [allen.in]
- 13. Question: Which alkyl compound has the largest C-X bond enthalpy? | Filo [askfilo.com]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 17. SN2 reaction - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 24. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 25. Elimination reaction - Wikipedia [en.wikipedia.org]
- 26. home.iitk.ac.in [home.iitk.ac.in]
- 27. dalalinstitute.com [dalalinstitute.com]
- 28. benchchem.com [benchchem.com]
- 29. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 30. scribd.com [scribd.com]
- 31. Distinguish between 1\u00b0,2\u00b0,3\u00b0 alkyl halides in terms of chemical reactions [scoop.eduncle.com]
- 32. quora.com [quora.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Handling and Disposal of Methyl 8-bromooctanoate
As researchers and drug development professionals, our work with specialized reagents like Methyl 8-bromooctanoate is fundamental to innovation. However, mastery in the lab extends beyond successful synthesis to include an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring that safety and compliance are integral to your workflow. The procedures outlined here are designed to be a self-validating system, grounded in the specific chemical properties of halogenated organic compounds.
Hazard Identification & Core Safety Parameters
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not merely a simple organic ester; its bromine moiety places it in a special regulatory and safety category.
GHS Hazard Profile : According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H335 : May cause respiratory irritation.[1]
-
H227 : Combustible liquid.
The primary risks during handling and disposal are direct contact, which can cause irritation, and the potential for combustion if handled near ignition sources.[1]
The Critical Role of the Bromine Moiety : As a brominated organic compound, this compound is classified as a halogenated organic waste .[2] This is the single most important factor governing its disposal. Halogenated wastes cannot be disposed of with general organic solvents. Their incineration requires specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrobromic acid, HBr) that are generated during combustion.[3] Improper segregation can lead to regulatory violations and increased disposal costs, as even small amounts of halogenated material can contaminate an entire container of non-halogenated waste.[4][5]
| Property | Value | Significance for Handling & Disposal |
| GHS Pictogram | Warning | Indicates moderate hazards such as irritation and combustibility.[1] |
| Flash Point | 129 °C / 264.2 °F | Classified as a combustible liquid. Must be kept away from open flames and hot surfaces.[6] |
| Boiling Point | 194 - 195 °C | Low volatility at room temperature, but vapors can accumulate if heated. |
| Density | 1.224 g/cm³ | Denser than water.[6] |
| Disposal Classification | Halogenated Organic Waste | Dictates that it must be segregated from all other waste streams.[2][7] |
Core Principles of Halogenated Waste Management
Adherence to these three principles is essential for the safe and compliant disposal of this compound.
Principle 1: The Cardinal Rule of Segregation
All waste streams containing this compound—including pure residues, reaction mixtures, and contaminated materials (gloves, paper towels, absorbent)—must be collected in a designated "Halogenated Organic Waste" container.[2][7]
-
Causality : Mixing halogenated solvents with non-halogenated ones renders the entire volume as halogenated waste.[4] This dramatically increases the cost and environmental footprint of disposal, as the entire mixture requires specialized incineration.[5]
Principle 2: Proper Containerization and Labeling
-
Container Selection : Use only chemically compatible containers, such as polyethylene carboys or bottles, for waste collection.[5][8] Avoid metal cans, as the potential for slow decomposition of halogenated solvents can produce acids that corrode the metal.[8]
-
Labeling : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[5] The label must include:
Principle 3: Safe Storage
Waste containers must be kept tightly closed except when adding waste to prevent the release of vapors.[4][5] They should be stored in a cool, dry, and well-ventilated designated location, known as a Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents.[5][8]
Standard Operating Procedure (SOP) for Routine Disposal
This protocol covers the transfer of waste this compound generated during routine laboratory work into the designated waste container.
Personnel Protective Equipment (PPE) Required :
Step-by-Step Protocol :
-
Preparation : Ensure the designated "Halogenated Organic Waste" container is properly labeled and located within a chemical fume hood.[5][7]
-
Waste Transfer : Carefully pour the waste liquid containing this compound into the waste container using a funnel to prevent spills.
-
Seal Container : Securely fasten the cap on the waste container immediately after adding the waste.[5]
-
Update Log : If your facility maintains a waste log on the container, record the added chemical and its approximate volume.[2]
-
Decontamination : Decontaminate the funnel with a suitable solvent (e.g., acetone) and collect the rinsate into the halogenated waste container.
-
Personal Hygiene : Remove gloves and wash hands thoroughly with soap and water.
Emergency Protocol: Spill Management
A swift and correct response to a spill is critical to maintaining a safe laboratory environment. The appropriate procedure is dictated by the volume of the spill.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a this compound spill.
Protocol for Small Spills (< 500 mL)
This procedure should only be performed by trained personnel. If you are ever in doubt, treat it as a large spill.
-
Alert & Isolate : Immediately notify colleagues in the area.[9] Restrict access to the spill area. Ensure the area is well-ventilated, preferably by increasing exhaust through a chemical fume hood.[10]
-
Don PPE : Put on the required PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[9]
-
Contain the Spill : Create a dike around the edges of the spill using an inert absorbent material like vermiculite, cat litter, or chemical spill pillows.[10][11] This prevents the spill from spreading.
-
Absorb the Liquid : Apply the absorbent material to the spill, starting from the outer edges and working your way inward.[10] This minimizes the contaminated area. Allow the material to fully absorb the liquid.
-
Collect Cleanup Residue : Using spark-proof scoops or tools, carefully collect all the contaminated absorbent material.[12] Place it into a heavy-duty plastic bag or a compatible, sealable container.[10][13]
-
Decontaminate : Wipe down the spill area with a cloth or paper towels dampened with soap and water. Place all cleaning materials into the same waste bag.[13]
-
Package and Label : Seal the waste bag or container. Attach a "Hazardous Waste" label, clearly identifying the contents as "Spill Debris containing this compound."[11]
-
Final Disposal : Transfer the sealed container to your laboratory's Satellite Accumulation Area for pickup by Environmental Health & Safety (EHS) personnel.
Protocol for Large Spills (> 500 mL)
-
EVACUATE : Immediately evacuate the laboratory, alerting all personnel to leave the area.[4]
-
ISOLATE : If it is safe to do so, close the doors to the laboratory to contain the vapors.[10]
-
ALERT : Call 911 and your institution's Environmental Health & Safety (EHS) office immediately.[4][11] Provide them with the following information:
-
Your name and location (building and room number).
-
The name of the chemical spilled (this compound).
-
The estimated quantity of the spill.
-
Any injuries or exposures.
-
-
DO NOT attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.
By integrating these procedures into your laboratory's standard practices, you contribute to a culture of safety and ensure that your critical research is conducted responsibly and in full compliance with environmental regulations.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Spill Clean-up. McMaster University Biosafety Office. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
Cleaning up a spill. Kent State University Compliance and Risk Management. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
This compound. Chemsrc. [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Methyl8-bromooctanoate | CAS#:26825-92-3 | Chemsrc [chemsrc.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
Personal protective equipment for handling Methyl 8-bromooctanoate
A Researcher's Guide to Safely Handling Methyl 8-bromooctanoate
As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural correctness. This compound, a key building block in organic synthesis, requires meticulous handling due to its potential hazards. This guide provides an in-depth, experience-driven protocol for its safe use, from laboratory setup to waste disposal, ensuring the well-being of researchers and the integrity of our work.
Understanding the Risks: Hazard Analysis of this compound
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The causality behind these classifications lies in its chemical structure—an alkyl bromide. Halogenated organic compounds can be reactive and require careful handling to avoid adverse health effects. Therefore, all subsequent procedures are designed to mitigate these specific risks.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, categorized by the nature of the task.
| Task Scenario | Required Personal Protective Equipment |
| Routine Handling & Weighing | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Laboratory coat |
| Syntheses & Reactions | - Chemical splash goggles and a face shield - Neoprene or butyl rubber gloves over nitrile gloves - Chemical-resistant apron over a laboratory coat - Closed-toe shoes |
| Spill Cleanup | - Self-contained breathing apparatus (SCBA) for large spills - Chemical-resistant coveralls and boots - Heavy-duty chemical-resistant gloves |
The rationale for this tiered approach is to match the level of protection with the potential for exposure. For instance, during a synthesis, the risk of splashes and aerosol generation is higher, necessitating more robust facial and body protection[2].
Step-by-Step Operational Protocol for Handling this compound
This protocol ensures a self-validating system of safety checks and balances at each stage of handling.
Pre-Handling Preparations: Setting the Stage for Safety
-
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. The work area should be clean and free of clutter.
-
Emergency Equipment Check: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Material Gathering: Assemble all necessary chemicals, glassware, and equipment within the fume hood to avoid unnecessary movement in and out of the designated area.
Safe Handling and Use: In the Laboratory
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound inside the fume hood.
-
Use a disposable weighing boat or container to prevent contamination of balances.
-
When transferring, do so slowly and carefully to avoid splashing.
-
-
During Reactions:
-
Ensure all reaction vessels are securely clamped and supported.
-
Maintain a clear view of the reaction at all times.
-
Keep the fume hood sash at the lowest practical height.
-
Post-Handling Procedures: Cleanup and Storage
-
Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with this compound using an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
Disposal Plan: Responsible Management of Halogenated Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled hazardous waste container for halogenated organic waste[4][5]. Do not mix with non-halogenated waste to prevent costly and complex disposal procedures[6].
-
Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the laboratory[7].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant")[5].
-
Disposal Request: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[8]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
New Jersey Department of Health. Methyl Bromide Hazard Summary. [Link]
Sources
- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
